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  • Product: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one
  • CAS: 50405-44-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one using 2D NMR: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its biological function, informs synthetic strategies, and ensures intellectual property integrity. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, a substituted α,β-unsaturated lactone, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to illuminate the strategic rationale behind each experimental choice and the logical framework for data interpretation. The protocols and analyses described herein are designed to be a self-validating system, where each piece of spectroscopic evidence corroborates the others, leading to a single, irrefutable structural assignment.

The Analytical Challenge: Introducing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

The target molecule, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (C₈H₁₀O₃), presents a compact yet information-rich structure.[1] It features a pyran-2-one core, a tetrasubstituted double bond, an enolic hydroxyl group, and three methyl groups, one of which is on an sp² carbon and two on sp³ carbons. While 1D ¹H and ¹³C NMR provide initial clues, they are insufficient to definitively assign the positions of the methyl groups and establish the overall connectivity, especially concerning the quaternary carbons. 2D NMR is, therefore, not just advantageous but essential for a conclusive structural determination.[2][3]

The Strategic Workflow: An Integrated 2D NMR Approach

Our strategy hinges on a logical progression through a series of 2D NMR experiments. Each experiment provides a unique layer of information, and their combined interpretation allows for the systematic assembly of the molecular puzzle.

G cluster_0 Initial Analysis cluster_1 Homonuclear Correlations cluster_2 Heteronuclear Correlations cluster_3 Stereochemical Analysis A 1D ¹H & ¹³C NMR (Proton/Carbon Count & Type) B ¹H-¹H COSY (Proton-Proton Connectivity) A->B Identify Spin Systems C ¹H-¹³C HSQC (Direct C-H Attachment) B->C Assign Protons to Carbons D ¹H-¹³C HMBC (Long-Range C-H Connectivity) C->D Connect Fragments via Quaternary Carbons E ¹H-¹H NOESY/ROESY (Through-Space Proximity) D->E Confirm Connectivity & Determine Stereochemistry F Final Structure Elucidation E->F

Caption: Integrated 2D NMR workflow for structural elucidation.

Experimental Protocols: Ensuring Data Integrity

High-quality data is the bedrock of accurate structural analysis. The following protocols are designed to yield high-resolution, artifact-free spectra.

Sample Preparation

A meticulously prepared sample is critical for successful NMR analysis.[1][2][4][5][6]

  • Sample Quantity: Weigh approximately 10-15 mg of purified 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. This amount provides an excellent signal-to-noise ratio for both ¹H-detected experiments and ¹³C NMR in a reasonable timeframe.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-characterized for referencing.

  • Dissolution & Transfer: Dissolve the sample in a small vial before transferring it to a high-quality 5 mm NMR tube. This ensures complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the detection coil.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][8][9][10][11] A gradient-selected, double-quantum filtered (DQF-COSY) experiment is recommended for cleaner spectra with reduced diagonal peak intensity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH).[10][12][13][14][15] It is invaluable for assigning carbon resonances and resolving overlapping proton signals. A multiplicity-edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[9][16] The long-range coupling evolution delay should be optimized for an average J-coupling of 8-10 Hz.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[17][18][19][20][21] It is essential for determining relative stereochemistry and conformational preferences. For small to medium-sized molecules like our target, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be advantageous as it avoids the potential for zero or negative NOEs.[17][18]

Data Interpretation and Structural Assembly: A Step-by-Step Walkthrough

Here, we will interpret a realistic, simulated dataset for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one to demonstrate the elucidation process.

Initial Insights from 1D NMR

The 1D ¹H and ¹³C NMR spectra provide the initial inventory of atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in CDCl₃

Position LabelPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H Integration
C2 165.0---
C3 105.0---
C4 160.0---
C5 110.0---
C6 80.04.50q1H
C3-CH₃ 8.51.80s3H
C5-CH₃ 10.02.05s3H
C6-CH₃ 18.01.45d3H
C4-OH -5.50 (broad)s1H
  • ¹H NMR: We observe three methyl signals: two singlets (δ 1.80 and δ 2.05) and one doublet (δ 1.45). This indicates one methyl group is adjacent to a CH group, while the other two are attached to quaternary carbons or are otherwise isolated from coupling partners. A quartet at δ 4.50 suggests a CH group coupled to a methyl group. A broad singlet at δ 5.50 is characteristic of an exchangeable hydroxyl proton.

  • ¹³C NMR: The spectrum shows eight distinct carbon signals. Four are in the sp² region (δ 105.0-165.0), consistent with the α,β-unsaturated lactone system. One of these is a carbonyl carbon (δ 165.0). One sp³ carbon is oxygenated (δ 80.0), and three are methyl carbons (δ 8.5, 10.0, 18.0).

Building Fragments with ¹H-¹H COSY

The COSY spectrum reveals through-bond proton connectivities.

Caption: COSY correlations identify a single spin system.

The only correlation observed is between the quartet at δ 4.50 (H6) and the doublet at δ 1.45 (C6-CH₃). This confirms the presence of a -CH(CH₃)- fragment. The two methyl singlets at δ 1.80 and δ 2.05 show no COSY correlations, indicating they are not coupled to any other protons within a 2-3 bond range. This strongly suggests they are attached to the sp² carbons of the pyranone ring.

Direct C-H Assignments with ¹H-¹³C HSQC

The HSQC spectrum definitively links each proton to its attached carbon.

Table 2: Key ¹H-¹³C HSQC Correlations

¹H Shift (ppm)¹³C Shift (ppm)Assignment
4.50 (q)80.0C6-H6
1.45 (d)18.0C6-CH₃
1.80 (s)8.5C3-CH₃
2.05 (s)10.0C5-CH₃

This experiment confirms our assignments for the four protonated carbons. The remaining four carbon signals (165.0, 105.0, 160.0, 110.0 ppm) show no correlations in the HSQC spectrum, confirming their status as quaternary carbons (C2, C3, C4, and C5).

Assembling the Skeleton with ¹H-¹³C HMBC

The HMBC spectrum provides the long-range correlations needed to connect all the pieces and establish the complete carbon framework. This is the keystone of the elucidation process.

G C2 C2 (165.0) C3 C3 (105.0) C4 C4 (160.0) C5 C5 (110.0) C6 C6 (80.0) O1 O C3_Me C3-CH₃ (8.5) C5_Me C5-CH₃ (10.0) C6_Me C6-CH₃ (18.0) H3_Me H (1.80) H3_Me->C2 ³J H3_Me->C3 ²J H3_Me->C4 ³J H5_Me H (2.05) H5_Me->C4 ³J H5_Me->C5 ²J H5_Me->C6 ³J H6 H (4.50) H6->C2 ³J H6->C5 ²J H6->C5_Me ³J H6_Me_H H (1.45) H6_Me_H->C5 ³J H6_Me_H->C6 ²J G H6 H6 (4.50 ppm) H5_Me C5-CH₃ (2.05 ppm) H6->H5_Me ROE H6_Me C6-CH₃ (1.45 ppm)

Caption: Key ROESY correlation establishing relative stereochemistry.

In the ROESY spectrum, a critical correlation is observed between the methine proton H6 (δ 4.50) and the protons of the C5-methyl group (δ 2.05). This indicates that these two groups are on the same face of the pyranone ring. No significant correlation is seen between H6 and the C6-methyl group, which is expected as they are on the same carbon and their relative orientation is fixed. This spatial proximity confirms the relative stereochemistry at C6.

Final Structure Confirmation

The systematic and congruent interpretation of the 1D and 2D NMR data leads to the unequivocal structural assignment of the molecule as 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one .

  • 1D NMR provided the initial count of protons and carbons.

  • COSY identified the -CH(CH₃)- spin system.

  • HSQC linked the protons to their directly attached carbons.

  • HMBC was instrumental in connecting all fragments and positioning the quaternary carbons and methyl groups.

  • NOESY/ROESY confirmed the relative stereochemistry by establishing through-space proximities.

References

  • University of Ottawa NMR Facility. (2009). HMQC vs HSQC. Available at: [Link] (Accessed: March 31, 2026).

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link] (Accessed: March 31, 2026).

  • Kuchař, M., et al. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. Available at: [Link] (Accessed: March 31, 2026).

  • Chemistry Stack Exchange. (2012). What are the differences between the HMQC and HSQC experiments? Available at: [Link] (Accessed: March 31, 2026).

  • UCSB Department of Chemistry and Biochemistry. Differences between HSQC and HMQC. Available at: [Link] (Accessed: March 31, 2026).

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link] (Accessed: March 31, 2026).

  • Michigan State University. Max T. Rogers NMR Facility: Sample Preparation. Available at: [Link] (Accessed: March 31, 2026).

  • Decatur, J. (2018). NOESY and ROESY. Available at: [Link] (Accessed: March 31, 2026).

  • Ghorbani, M., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Food Research International, 115, 346-363. Available at: [Link] (Accessed: March 31, 2026).

  • PubChem. (n.d.). 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. National Center for Biotechnology Information. Available at: [Link] (Accessed: March 31, 2026).

  • Mandal, P. K., & Majumdar, A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Available at: [Link] (Accessed: March 31, 2026).

  • IMSERC. Long-range proton-carbon coupling constants. Northwestern University. Available at: [Link] (Accessed: March 31, 2026).

  • Moser, A. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link] (Accessed: March 31, 2026).

  • Neil, E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. Available at: [Link] (Accessed: March 31, 2026).

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link] (Accessed: March 31, 2026).

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link] (Accessed: March 31, 2026).

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Available at: [Link] (Accessed: March 31, 2026).

  • University of Houston. Sample preparation. Available at: [Link] (Accessed: March 31, 2026).

  • Australian National University. HMBC. Available at: [Link] (Accessed: March 31, 2026).

  • Gaggini, F., et al. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 28(14), 5396. Available at: [Link] (Accessed: March 31, 2026).

  • Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link] (Accessed: March 31, 2026).

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link] (Accessed: March 31, 2026).

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link] (Accessed: March 31, 2026).

  • Nanalysis. (2025). Settle in and get COSY! Available at: [Link] (Accessed: March 31, 2026).

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-56). Springer. Available at: [Link] (Accessed: March 31, 2026).

  • Claridge, T. D. W. (2022). Advances in NMR spectroscopy of small molecules in solution. In Annual Reports on NMR Spectroscopy (Vol. 107, pp. 1-63). Academic Press. Available at: [Link] (Accessed: March 31, 2026).

  • Parella, T. Homonuclear and heteronuclear coupling constants. Servei de Ressonància Magnètica Nuclear. Available at: [Link] (Accessed: March 31, 2026).

  • Butts, C. P., & Gutsell, D. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry (2nd ed., Vol. 1, pp. 1-38). Elsevier. Available at: [Link] (Accessed: March 31, 2026).

  • Szantay, C., et al. (2012). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Chemistry-A European Journal, 18(14), 4337-4344. Available at: [Link] (Accessed: March 31, 2026).

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link] (Accessed: March 31, 2026).

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link] (Accessed: March 31, 2026).

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link] (Accessed: March 31, 2026).

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306344). Available at: [Link] (Accessed: March 31, 2026).

  • Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. Available at: [Link] (Accessed: March 31, 2026).

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link] (Accessed: March 31, 2026).

Sources

Exploratory

A Technical Guide to the Discovery of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one from Marine Fungi

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of the polyketide 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one from marine fungal sources. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of the polyketide 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one from marine fungal sources. The narrative synthesizes established methodologies for marine natural product discovery with the specific chemistry of α-pyrones to present a robust and validated workflow.

Introduction: The Uncharted Pharmacopeia of Marine Fungi

The marine environment, covering over 70% of our planet, represents a vast and largely untapped reservoir of biodiversity. Within this realm, marine-derived fungi have emerged as a prolific source of novel, structurally diverse, and biologically active secondary metabolites.[1] These microorganisms thrive in unique and often extreme habitats, which is thought to drive the evolution of unique metabolic pathways, leading to the production of compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[2] Among the myriad of natural products isolated from marine fungi, polyketides, particularly α-pyrones, represent a significant and chemically intriguing class of compounds.[3] This guide focuses on a specific member of this class, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, and outlines a comprehensive strategy for its discovery and characterization.

Part 1: The Discovery Workflow: From Marine Sample to Pure Compound

The discovery of a novel natural product from a marine fungus is a multi-step process that requires a combination of marine biology, microbiology, and analytical chemistry. The following workflow represents a field-proven approach to the isolation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Sample Collection and Fungal Isolation

The initial and arguably most critical step is the collection of a marine sample that hosts a diverse fungal community. Sponges are excellent candidates as they are filter feeders and harbor a rich and diverse microbiome.

Protocol 1: Fungal Isolation from a Marine Sponge

  • Aseptic Collection: Collect a healthy marine sponge sample (e.g., from the genus Xestospongia) from a pristine marine environment. Handle the sample aseptically to minimize contamination with terrestrial microbes.

  • Surface Sterilization: Upon return to the laboratory, rinse the sponge with sterile artificial seawater. Surface sterilize the sponge by sequential immersion in 70% ethanol for 1 minute and sterile artificial seawater.

  • Homogenization: Aseptically excise a small portion of the inner sponge tissue and homogenize it in sterile artificial seawater.

  • Plating: Prepare serial dilutions of the homogenate and plate onto various fungal isolation media (e.g., Potato Dextrose Agar, Malt Extract Agar) prepared with 50% seawater and supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.

  • Incubation and Isolation: Incubate the plates at 25-28°C and monitor for fungal growth. Isolate distinct fungal colonies and subculture them to obtain pure strains. Fungal strains should be identified using both morphological and molecular (e.g., ITS rRNA gene sequencing) methods. For this workflow, we will focus on a hypothetical isolate of Aspergillus versicolor.[4]

Fungal Fermentation and Extraction

Once a promising fungal strain is isolated, the next step is to culture it on a larger scale to produce a sufficient quantity of secondary metabolites for chemical analysis.

Protocol 2: Large-Scale Fermentation and Extraction

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB) with the Aspergillus versicolor isolate. Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation: Use the seed culture to inoculate several 1 L Erlenmeyer flasks, each containing 400 mL of PDB. Incubate under the same conditions for 14-21 days.

  • Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Mycelial Extraction: Dry the mycelium, grind it into a powder, and extract it with methanol overnight.

  • Concentration: Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.

Experimental Workflow for Fungal Isolation and Extraction

workflow cluster_collection Sample Collection & Fungal Isolation cluster_fermentation Fermentation & Extraction collection Aseptic Collection of Marine Sponge sterilization Surface Sterilization collection->sterilization homogenization Homogenization of Inner Tissue sterilization->homogenization plating Plating on Fungal Media homogenization->plating isolation Isolation of Pure Fungal Strains (e.g., Aspergillus versicolor) plating->isolation seed_culture Seed Culture Preparation isolation->seed_culture large_scale Large-Scale Fermentation seed_culture->large_scale filtration Filtration to Separate Mycelium and Broth large_scale->filtration broth_extraction Broth Extraction (Ethyl Acetate) filtration->broth_extraction mycelial_extraction Mycelial Extraction (Methanol) filtration->mycelial_extraction concentration Concentration to Yield Crude Extract broth_extraction->concentration mycelial_extraction->concentration

Caption: Workflow for the isolation and extraction of fungal metabolites.

Bioassay-Guided Fractionation and Purification

To efficiently isolate the target compound, a bioassay-guided fractionation approach can be employed. This involves testing the fractions for a specific biological activity (e.g., antibacterial, cytotoxic) to guide the purification process.

Protocol 3: Chromatographic Purification

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Bioassay: Test each fraction for the desired biological activity. For this example, we will assume the fraction exhibiting antibacterial activity is chosen for further purification.

  • Column Chromatography: Further purify the active fraction using silica gel column chromatography with a more refined solvent gradient.

  • Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Part 2: Structure Elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Once the pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

Chemical Properties

The molecular formula of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is C8H10O3.[5] Its structure is characterized by a 2H-pyran-2-one core with hydroxyl and methyl substituents.

PropertyValueSource
Molecular FormulaC8H10O3PubChem[5]
Molecular Weight154.16 g/mol PubChem[5]
IUPAC Name4-hydroxy-3,5,6-trimethylpyran-2-onePubChem[5]
CAS Number50405-44-2PubChem[5]
Spectroscopic Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass of the molecule and, consequently, its molecular formula. For 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, a prominent ion peak would be observed at m/z 155.0703 [M+H]+ (calculated for C8H11O3, 155.0708), confirming the molecular formula C8H10O3.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the detailed structure. The expected NMR data for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in CDCl3 are summarized below.

Position¹³C (δc)¹H (δH, mult., J in Hz)
2164.5-
3108.0-
4160.2-
5115.8-
6148.5-
3-CH38.51.85 (s)
5-CH39.22.05 (s)
6-CH315.02.15 (s)
4-OH-~6.0 (br s)

Key HMBC Correlations for Structure Elucidation

hmbc cluster_structure 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one C2 C2 (164.5) C3 C3 (108.0) C4 C4 (160.2) C5 C5 (115.8) C6 C6 (148.5) O1 O1 3-CH3 3-CH3 (1.85) 3-CH3->C2 3-CH3->C3 3-CH3->C4 5-CH3 5-CH3 (2.05) 5-CH3->C4 5-CH3->C5 5-CH3->C6 6-CH3 6-CH3 (2.15) 6-CH3->C5 6-CH3->C6 6-CH3->O1

Caption: Key HMBC correlations for structural confirmation.

Part 3: Biosynthesis and Biological Significance

Proposed Biosynthetic Pathway

Pyranones are polyketides, synthesized by polyketide synthases (PKSs). The biosynthesis of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one likely proceeds through the iterative condensation of acetate and propionate units, followed by cyclization and subsequent enzymatic modifications such as hydroxylation and methylation.

Proposed Biosynthetic Pathway

biosynthesis start Acetyl-CoA + Malonyl-CoA + Methylmalonyl-CoA pks Polyketide Synthase (PKS) start->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Intramolecular Cyclization polyketide_chain->cyclization pyranone_core Pyranone Core Formation cyclization->pyranone_core modifications Post-PKS Modifications (Hydroxylation, Methylation) pyranone_core->modifications final_product 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one modifications->final_product

Caption: A plausible biosynthetic pathway for the target compound.

Biological Activities

While the specific biological activities of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one are not extensively documented in the context of marine-derived sources, other 4-hydroxy-α-pyrones isolated from marine fungi have demonstrated a range of promising bioactivities. For instance, new 4-hydroxy-α-pyrones from a marine-derived Aspergillus niger have shown antibacterial activities.[3] Given the structural similarities, it is plausible that 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one may also possess antimicrobial or other cytotoxic properties, warranting further investigation.

Conclusion

The discovery of novel natural products from marine fungi is a promising avenue for drug discovery. This guide has outlined a comprehensive and technically sound workflow for the isolation, purification, and structure elucidation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one from a marine-derived Aspergillus species. The methodologies described herein are based on established practices in the field and can be adapted for the discovery of other novel bioactive compounds. The exploration of the chemical diversity of marine fungi will undoubtedly continue to yield new and exciting molecules with the potential to address pressing medical needs.

References

  • Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. ACS Omega. Available at: [Link]

  • Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. Marine Drugs. Available at: [Link]

  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. PubChem. Available at: [Link]

  • Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium. Marine Drugs. Available at: [Link]

  • Bioactive Secondary Metabolites of Marine Fungi. Marine Drugs. Available at: [Link]

  • Bioactive compounds from marine-derived fungi and their potential applications. ResearchGate. Available at: [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. Available at: [Link]

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one: A Technical Guide for Structural Elucidation

Executive Summary & Biological Context As drug discovery pivots toward complex microbial secondary metabolites, the accurate structural elucidation of highly substituted heterocyclic compounds becomes paramount. 4-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

As drug discovery pivots toward complex microbial secondary metabolites, the accurate structural elucidation of highly substituted heterocyclic compounds becomes paramount. 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a bioactive α -pyrone derivative frequently identified in the metabolomes of endophytic actinobacteria such as Streptomyces albospinus and marine-derived fungi like Penicillium sp. .

Because α -pyrones often share isobaric overlaps with other polyketides and coumarin derivatives, relying solely on exact mass is insufficient for dereplication. As a Senior Application Scientist, I have designed this whitepaper to decode the collision-induced dissociation (CID) behavior of this specific pyrone. By understanding the thermodynamic and kinetic drivers behind its fragmentation—specifically its propensity for dehydration and ring-opening—researchers can confidently annotate this scaffold in complex untargeted LC-HRMS workflows.

Physicochemical & Spectrometric Profiling

Before analyzing MS/MS spectra, it is critical to establish the boundary conditions of the molecule. The presence of the enolic 4-hydroxyl group significantly lowers the pKa of the molecule, allowing for efficient ionization in both positive and negative electrospray ionization (ESI) modes. However, ESI(+) yields a more diagnostically rich fragmentation spectrum.

Table 1: Molecular and Spectrometric Properties

PropertyValueAnalytical Significance
IUPAC Name 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-oneIndicates a fully substituted α -pyrone ring.
Chemical Formula C8H10O3Defines the isotopic envelope and degrees of unsaturation (4).
Monoisotopic Mass 154.06299 DaBase value for calculating mass defects.
Precursor Ion [M+H]+ 155.0708 DaPrimary target for quadrupole isolation in ESI(+).
Precursor Ion [M-H]- 153.0552 DaAlternative target; driven by the acidic enolic hydroxyl.

Mechanistic Fragmentation Dynamics (CID-MS/MS)

The fragmentation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is not random; it is a highly deterministic process governed by the stability of the resulting carbocations and the elimination of stable neutral molecules (e.g., H2​O , CO , CO2​ ).

Pathway A: Dehydration and Pyrylium Formation

The most kinetically accessible pathway involves the loss of water. Why does this happen so readily? The 4-hydroxyl group exists in an enolic state. Upon protonation of the lactone carbonyl or the hydroxyl oxygen in the ESI source, the molecule eliminates H2​O (18.0106 Da) to form a highly resonance-stabilized pyrylium-like cation at m/z 137.0602 ( C8​H9​O2+​ ).

Pathway B: Ring Contraction and Decarbonylation

Once the pyrylium intermediate is formed, the ring experiences immense strain under higher collision energies. This drives the extrusion of carbon monoxide ( CO , 27.9949 Da), leading to a ring contraction that yields the base peak at m/z 109.0653 ( C7​H9​O+ ). This sequential loss of H2​O and CO (a combined neutral loss of 46.005 Da) is the definitive hallmark of 4-hydroxy- α -pyrones .

Pathway C: Retro-Diels-Alder (RDA) Decarboxylation

A classical, albeit minor, pathway for α -pyrones is the direct loss of carbon dioxide ( CO2​ , 43.9898 Da) via a retro-Diels-Alder mechanism. For this protonated molecule, decarboxylation yields a substituted cyclopentadienone cation at m/z 111.0810 ( C7​H11​O+ ).

fragmentation M Precursor Ion [M+H]+ m/z 155.0708 C8H11O3+ H2O Pyrylium Intermediate [M+H - H2O]+ m/z 137.0602 C8H9O2+ M->H2O - H2O (18.01 Da) CO2 RDA Pathway [M+H - CO2]+ m/z 111.0810 C7H11O+ M->CO2 - CO2 (43.99 Da) C4H3O2 Ring Cleavage m/z 83.0133 C4H3O2+ M->C4H3O2 Ring Cleavage CO Major Fragment [M+H - H2O - CO]+ m/z 109.0653 C7H9O+ H2O->CO - CO (27.99 Da) C6H7 Secondary Fragment [M+H - H2O - CO - CH2O]+ m/z 79.0548 C6H7+ CO->C6H7 - CH2O (30.01 Da)

Fig 1: HRMS/MS collision-induced dissociation pathways of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Quantitative Data Presentation

The table below summarizes the exact mass measurements and mass errors typically observed on a calibrated Q-TOF instrument (e.g., Bruker maXis II) for this compound.

Table 2: High-Resolution MS/MS Product Ions (Precursor m/z 155.0708)

Measured m/zTheoretical m/zElemental CompositionMass Error (ppm)Relative AbundanceMechanistic Assignment
155.0710155.0708 C8​H11​O3+​ +1.3100%Surviving Precursor
109.0656109.0653 C7​H9​O+ +2.7~7.0% [M+H−H2​O−CO]+
83.012383.0133 C4​H3​O2+​ -12.0~7.5%Pyran ring cleavage
79.054279.0548 C6​H7+​ -7.6~6.6% [C7​H9​O−CH2​O]+

(Note: Mass errors >5 ppm in the lower mass range (<100 m/z) are common in TOF analyzers due to time-to-digital conversion limitations at low flight times).

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure reproducibility and E-E-A-T (Experience & Trustworthiness), the following protocol is designed as a self-validating system . It does not merely list steps; it embeds quality control directly into the physical chemistry of the acquisition.

Step 1: Sample Preparation & Stabilization
  • Action: Extract the microbial broth using ethyl acetate, dry under N2​ , and reconstitute in 100% Methanol (LC-MS grade).

  • Causality: Methanol is explicitly chosen over acetonitrile. As a protic solvent, methanol stabilizes the enol tautomer of the 4-hydroxy group via hydrogen bonding, preventing on-column degradation and peak tailing during chromatography.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Use a mobile phase of (A) H2​O

    • 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
  • Causality: The 0.1% Formic Acid is not just for peak shape; the excess protons in the mobile phase drive the equilibrium entirely toward the [M+H]+ species, which is an absolute prerequisite for initiating the charge-directed pyrylium fragmentation pathway described above.

Step 3: Q-TOF MS/MS Acquisition & Self-Validation
  • Action: Operate the Q-TOF in ESI(+) mode. Set the quadrupole isolation window to narrow (~1.0 Da) to prevent co-isolation of isobaric matrix interferences. Apply a ramped collision energy (CE) of 15–35 eV .

  • Causality: α -pyrones possess a highly conjugated, robust ring system. A static CE is insufficient. Lower CEs (15 eV) capture the transient [M+H−H2​O]+ intermediate, while higher CEs (35 eV) are required to shatter the pyrylium ring and observe the diagnostic C7​H9​O+ ion.

  • Self-Validation Check: Configure the acquisition software to monitor the lock-mass (e.g., Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene). If the real-time mass error of the lock-mass exceeds 2.0 ppm, the system must automatically pause. Furthermore, if the precursor m/z 155.0708 is detected but the m/z 109.0653 fragment is absent, it indicates the collision cell pressure (typically Argon) is too low, prompting an immediate hardware check.

workflow Prep 1. Sample Prep MeOH Reconstitution (Enol Stabilization) LC 2. UHPLC Separation C18 Column 0.1% FA (Protonation) Prep->LC ESI 3. ESI(+) Source Lock-Mass Calibration (< 2.0 ppm Error) LC->ESI QTOF 4. Q-TOF MS/MS Ramped CE 15-35 eV (Argon CID) ESI->QTOF Data 5. Data Analysis Exact Mass & Dereplication QTOF->Data

Fig 2: Standardized, self-validating LC-HRMS analytical workflow for microbial pyrone profiling.

References

  • Expanding the Chemical Repertoire of the Endophyte Streptomyces albospinus RLe7 Reveals Amphotericin B as an Inducer of a Fungal Phenotype Journal of Natural Products (ACS Publications) URL: [Link]

  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429 Marine Drugs (MDPI) URL:[Link]

  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one: Spectral Information (LC-MS/MS) PubChem (National Institutes of Health) URL:[Link]

Exploratory

biosynthetic gene cluster for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one production

An In-depth Technical Guide to the Biosynthetic Gene Cluster for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one Production This guide provides a comprehensive framework for the identification, characterization, and engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthetic Gene Cluster for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one Production

This guide provides a comprehensive framework for the identification, characterization, and engineering of the biosynthetic gene cluster (BGC) responsible for the production of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard review to offer a strategic and methodological approach to a novel biosynthetic pathway.

Introduction: The Enigmatic Pyranone

4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a substituted α-pyrone, a class of heterocyclic compounds known for their diverse biological activities.[1][2] The core pyran-2-one scaffold is a common motif in a wide array of natural products, often synthesized by polyketide synthases (PKSs).[1][3] While the specific biosynthetic pathway for this particular trimethylated pyranone has not been fully elucidated in publicly available literature, its structure provides significant clues to its polyketide origin. Understanding its biosynthesis is paramount for ensuring a sustainable supply for research and for harnessing its synthetic machinery to create novel, high-value derivatives.

Molecular Profile: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

PropertyValueSource
Molecular Formula C8H10O3[4]
Molecular Weight 154.16 g/mol [4]
IUPAC Name 4-hydroxy-3,5,6-trimethylpyran-2-one[4]
CAS Number 50405-44-2[4]

This guide will lay out a robust, field-proven strategy to progress from a producing organism to a fully characterized and manipulable BGC.

A Proposed Biosynthetic Pathway: A Polyketide Synthase at the Core

The structure of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one strongly suggests its assembly by a polyketide synthase. The carbon backbone can be deconstructed into a series of acetate and propionate-derived units. We hypothesize a pathway involving a Type I or Type III PKS. A Type III PKS, for instance, has been shown to synthesize similar 4-hydroxy-α-pyrones by utilizing specific starter and extender Coenzyme A (CoA) thioesters.[5]

Our proposed pathway involves the following key steps:

  • Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

  • Elongation & Methylation: The chain is extended with three molecules of methylmalonyl-CoA, which provides both the additional carbons and the methyl groups at positions 3, 5, and the carbon that will become C6's methyl group.

  • Cyclization and Release: The resulting tetraketide intermediate undergoes an intramolecular cyclization, likely a thioesterase (TE)-catalyzed lactonization, to form the characteristic pyran-2-one ring.[3]

This proposed pathway serves as our primary hypothesis for identifying the responsible BGC.

Proposed_Biosynthesis cluster_0 Biosynthetic Assembly Acetyl_CoA Acetyl-CoA (Starter) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Methylmalonyl_CoA 3x Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->PKS Linear_Intermediate Linear Polyketide Intermediate PKS->Linear_Intermediate Cyclization Cyclization/Lactonization (TE Domain) Linear_Intermediate->Cyclization Product 4-hydroxy-3,5,6-trimethyl- 2H-pyran-2-one Cyclization->Product

Caption: Proposed biosynthetic pathway for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Identifying the Biosynthetic Gene Cluster: A Technical Workflow

The identification of a BGC is a multi-step process that combines bioinformatics with molecular biology.[6] The following workflow provides a robust methodology for identifying the candidate BGC from a producing organism.

Prerequisite: Genome Sequencing

The first critical step is to obtain a high-quality whole-genome sequence of the organism known to produce 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Long-read sequencing technologies are recommended to ensure that the entire BGC is contained within a single contig, preventing misassembly of large PKS genes.

Bioinformatic Mining with antiSMASH

The sequenced genome should be analyzed using a tool such as the ‘antibiotics & Secondary Metabolite Analysis Shell’ (antiSMASH). This pipeline is the industry standard for identifying BGCs in microbial genomes.

Protocol: BGC Identification using antiSMASH

  • Navigate to the antiSMASH web server or use a local command-line installation.

  • Upload the FASTA file of the sequenced genome.

  • Select the appropriate taxonomic domain (e.g., Fungi or Bacteria).

  • Enable all extra analysis features, including "KnownClusterBlast" and "ClusterBlast," to compare potential clusters against a database of known BGCs.

  • Execute the analysis and await the results.

  • Examine the output for predicted Type I or Type III PKS gene clusters. Key features to look for are:

    • A core PKS gene.

    • Genes encoding tailoring enzymes, such as methyltransferases, oxidoreductases, or dehydrogenases, located in close proximity.

    • Genes for transcriptional regulators and transporter proteins, which are often part of a BGC.[7]

BGC_Identification_Workflow Start Producing Organism Identified Genome_Seq Whole Genome Sequencing Start->Genome_Seq AntiSMASH Bioinformatic Analysis (antiSMASH) Genome_Seq->AntiSMASH Candidate_BGC Candidate BGC(s) Identified (PKS, Tailoring Enzymes) AntiSMASH->Candidate_BGC Validation Experimental Validation Candidate_BGC->Validation

Caption: Workflow for the identification of a candidate biosynthetic gene cluster.

Experimental Validation of the Candidate BGC

Once a candidate BGC is identified, its function must be validated experimentally. The two primary methods are heterologous expression and gene knockout.

Heterologous Expression

Heterologous expression involves cloning the entire candidate BGC into a well-characterized model organism, or "chassis," that does not produce the compound of interest. This provides a clean background for detecting the production of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Protocol: Heterologous Expression of the BGC

  • Vector Construction:

    • Amplify the entire BGC from the genomic DNA of the native producer using high-fidelity PCR or capture it using transformation-associated recombination (TAR) cloning in yeast.

    • Clone the BGC into an appropriate expression vector containing a strong, inducible promoter compatible with the chosen heterologous host (e.g., Aspergillus nidulans or Streptomyces coelicolor).

  • Host Transformation:

    • Transform the expression vector into the chosen host organism using established protocols (e.g., protoplast transformation for fungi/actinomycetes).

    • Select for successful transformants using an appropriate antibiotic resistance marker present on the vector.

  • Cultivation and Induction:

    • Grow the transformed host in a suitable liquid medium.

    • Induce the expression of the BGC by adding the appropriate inducing agent to the culture medium at the mid-logarithmic growth phase.

    • Continue incubation for 3-7 days to allow for the production and accumulation of the secondary metabolite.

  • Metabolite Extraction and Analysis:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the crude extract in methanol.

    • Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the retention time and mass-to-charge ratio (m/z) with an authentic standard of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

    • For definitive structural confirmation, purify the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Knockout in the Native Producer

To definitively prove the role of the BGC in the native organism, a gene knockout experiment targeting the core PKS gene is essential. The successful knockout should result in the complete abolishment of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one production.

Protocol: PKS Gene Knockout via CRISPR-Cas9

  • gRNA Design: Design two guide RNAs (gRNAs) that target the 5' and 3' ends of the core PKS gene.

  • Construct Assembly: Assemble a CRISPR-Cas9 vector containing the Cas9 nuclease, the designed gRNAs, and a selection marker (e.g., hygromycin resistance).

  • Transformation: Transform the CRISPR-Cas9 construct into the native producing organism.

  • Screening and Verification:

    • Select for transformants on media containing the appropriate antibiotic.

    • Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • Cultivate the confirmed PKS knockout mutant alongside the wild-type strain under production-conducive conditions.

    • Perform metabolite extraction and HPLC-MS analysis as described previously. A successful knockout will show an absence of the peak corresponding to 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in the mutant's extract, while it remains present in the wild-type extract.

Future Outlook: Bioengineering and Novel Compound Generation

A fully characterized BGC opens up exciting possibilities for bioengineering. By understanding the function of each enzyme in the pathway, targeted modifications can be made to produce novel derivatives. For example:

  • Precursor-directed biosynthesis: Supplying the culture with non-native starter units could lead to the production of novel pyranones with different side chains.

  • Enzyme modification: Altering the domain of the PKS or the activity of the methyltransferases could result in compounds with different methylation patterns.

  • Combinatorial biosynthesis: Combining genes from this BGC with those from other pathways could generate entirely new hybrid molecules.

This technical guide provides a clear and actionable strategy for any research team aiming to uncover and utilize the biosynthetic machinery behind 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

References

  • Characterization of a Silent Azaphilone Gene Cluster from Aspergillus niger ATCC 1015 Reveals a Hydroxylation - CORE. (2012, August 24). Available at: [Link]

  • Awakawa, T., et al. (2013). 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one synthesis by a type III polyketide synthase from Rhodospirillum centenum. Chembiochem, 14(8), 1006-13. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54694046, 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Available at: [Link]

  • Bohman, B., et al. (2018). A Specific Blend of Drakolide and Hydroxymethylpyrazines: An Unusual Pollinator Sexual Attractant Used by the Endangered Orchid Drakaea micrantha. ResearchGate. Available at: [Link]

  • Krivoshein, A., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8089. Available at: [Link]

  • Apushkinskaya, O., et al. (2024). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available at: [Link]

  • Kaysser, L. (2016). Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. Beilstein Journal of Organic Chemistry, 12, 1784-1804. Available at: [Link]

  • Li, W., et al. (2009). Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog. Applied and Environmental Microbiology, 75(9), 2958-2963. Available at: [Link]

  • Holt, T. G., & Staunton, J. (1996). The polyketide synthase (PKS) of aspyrone biosynthesis: evidence for the enzyme bound intermediates from incorporation studies with N-acetylcysteamine thioesters in intact cells of Aspergillus melleus. Journal of the Chemical Society, Chemical Communications, (14), 1675-1676. Available at: [Link]

  • Gastebois, A., et al. (2021). The Biosynthetic Gene Cluster of Boydines in Scedosporium apiospermum. Journal of Fungi, 7(12), 1038. Available at: [Link]

  • John Innes Centre. (2020). Gene clusters and other cryptic clues to new antibiotics. Available at: [Link]

  • Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. Available at: [Link]

  • Koleva, B. B., et al. (2022). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 283, 121735. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocol for 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Introduction and Biological Significance 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (also referred to as 4-hydroxy-3,5,6-trimethyl-2-pyrone) is a highly substituted γ -pyrone secondary metabolite. It is naturally produced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (also referred to as 4-hydroxy-3,5,6-trimethyl-2-pyrone) is a highly substituted γ -pyrone secondary metabolite. It is naturally produced by various microbial strains, including the endophytic actinobacterium Streptomyces albospinus RLe7[1]. Structurally, this molecule serves as the critical pharmacophoric core for complex bioactive natural products such as verticipyrone, a potent anthelmintic agent and selective inhibitor of mitochondrial complex I (NADH oxidoreductase)[2].

This application note details a highly efficient, convergent synthetic protocol for the total synthesis of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. The methodology is designed for researchers in medicinal chemistry and drug development who require scalable access to this pyrone core for structure-activity relationship (SAR) studies and analog library generation.

Mechanistic Pathway & Causality

The synthesis relies on a three-stage sequence: an intermolecular Claisen condensation, a directed acylation, and a base-mediated intramolecular cyclization. Each reagent is specifically chosen to bypass the inherent regiochemical challenges of polyketide-like synthesis[3].

  • Intermolecular Claisen Condensation: The synthesis initiates with the self-condensation of ethyl propionate. Potassium tert-butoxide (KOtBu) is utilized as the base rather than sodium ethoxide. The superior basicity and steric bulk of the tert-butoxide anion prevent competitive nucleophilic acyl substitution (transesterification), driving the equilibrium toward the formation of the β -ketoester (ethyl 2-methyl-3-oxopentanoate).

  • Directed Acylation: To construct the carbon framework of the pyrone, the β -ketoester must be acetylated at the α -carbon. Treatment with Lithium Diisopropylamide (LDA) generates a reactive dianion. N-acetylimidazole is specifically selected as the acylating agent over acetyl chloride. The imidazole leaving group ensures mild, controlled reactivity, strictly favoring C-acylation over the thermodynamically competitive O-acylation.

  • Intramolecular Cyclization: The resulting diketoester intermediate is highly unstable and prone to retro-Claisen fragmentation. Immediate treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing benzene facilitates an intramolecular cyclization. DBU acts as a strong, non-nucleophilic base that drives enolization and subsequent lactonization, yielding the thermodynamically stable aromatic-like 4-hydroxy-2-pyrone ring.

G A Ethyl Propionate (Starting Material) B Ethyl 2-methyl-3-oxopentanoate (β-Ketoester) A->B KOtBu, 80 °C (Claisen Condensation) C Diketoester (Unstable Intermediate) B->C 1. LDA, 0 °C 2. N-acetylimidazole, -78 °C (Directed Acylation) D 4-Hydroxy-3,5,6-trimethyl- 2H-pyran-2-one C->D DBU, Benzene, Reflux (Intramolecular Cyclization)

Caption: Synthetic workflow for the total synthesis of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Quantitative Reaction Summary

Table 1: Summary of Synthetic Steps and Reaction Parameters

StepTransformationReagents & SolventsTemp & TimeYield / Outcome
1 Claisen CondensationEthyl propionate (34.8 mmol), KOtBu (24.5 mmol)80 °C, 3 h61% (Colorless oil)
2 Directed Acylation β -ketoester (15.6 mmol), LDA (40.8 mmol), N-acetylimidazole (23.4 mmol), THF0 °C to -78 °C, 3.5 hQuantitative crude (Unstable)
3 Intramolecular CyclizationDiketoester (14.9 mmol), DBU (17.9 mmol), BenzeneReflux, 10 h~45-50% (Overall from Step 2)

Experimental Protocols

Note: The following protocols are designed as a self-validating system. In-process controls (such as TLC Rf values and specific workup conditions) are embedded to ensure reproducibility and prevent intermediate degradation[3].

Step 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate
  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, prepare a solution containing 3.56 g (34.8 mmol) of ethyl propionate.

  • Base Addition: Add 2.75 g (24.5 mmol) of powdered KOtBu to the solution.

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 3 hours.

  • Quenching (Self-Validation Check): Cool the reaction to room temperature. It is critical to neutralize the mixture immediately with 1 N HCl to prevent base-catalyzed hydrolysis of the newly formed ester.

  • Extraction: Extract the aqueous mixture with three portions of diethyl ether.

  • Drying & Concentration: Dry the combined organic phases over anhydrous MgSO 4​ , filter, and concentrate under diminished pressure to afford a crude oil.

  • Purification: Purify the residue via silica gel column chromatography (20 × 2 cm). Elute with 7:1 hexanes/ethyl acetate.

  • Validation: The product is a colorless oil (Yield: 2.40 g, 61%). Confirm purity via TLC: Rf = 0.62 (2:1 hexanes/ethyl acetate).

Step 2: Synthesis of the Diketoester Intermediate
  • LDA Generation: To a solution containing 5.75 mL (4.13 g, 40.8 mmol) of diisopropylamine (iPr 2​ NH) in 80 mL of anhydrous THF at 0 °C, add dropwise 25.0 mL (40.6 mmol) of n-butyllithium (1.6 M in hexane). Stir at 0 °C for 30 minutes.

  • Dianion Formation: Add a solution containing 2.47 g (15.6 mmol) of the Step 1 β -ketoester in 5 mL of THF dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Acylation: Cool the reaction mixture to −78 °C. Add a solution of 2.60 g (23.4 mmol) of N-acetylimidazole in 30 mL of THF dropwise. Stir at −78 °C for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl and extract with portions of ethyl acetate. Wash the combined organic phase with water and brine, dry over anhydrous MgSO 4​ , filter, and concentrate under diminished pressure.

  • Critical Handling Note: This affords the crude diketoester (~3.00 g). Do not attempt silica gel purification. The intermediate is highly prone to degradation and must be used immediately in Step 3.

Step 3: DBU-Mediated Cyclization to 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one
  • Cyclization Setup: Dissolve the crude diketoester (3.00 g, 14.9 mmol) in 50 mL of anhydrous benzene.

  • Base Addition: Add 2.70 mL (17.9 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reflux: Heat the reaction mixture at reflux for 10 hours.

  • Acid-Base Workup (Self-Validation Check): Cool the mixture to room temperature and pour it into 30 mL of cooled (0 °C) saturated aqueous NaHCO 3​ . Because the target 4-hydroxy-2-pyrone is acidic (pKa ~4.5), it will partition into the aqueous layer as a water-soluble sodium salt.

  • Impurity Clearance: Wash the aqueous layer with portions of diethyl ether to remove unreacted starting materials, DBU, and non-polar organic impurities.

  • Product Isolation: Carefully acidify the aqueous layer to pH ~2 using 1 N HCl to protonate the pyrone, causing it to precipitate or partition back into an organic phase. Extract the acidified aqueous layer with ethyl acetate, dry over anhydrous MgSO 4​ , and concentrate to yield the pure 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

References

  • Leiris, S. J., Khdour, O. M., Segerman, Z. J., Tsosie, K. S., Chapuis, J. C., & Hecht, S. M. (2010). Synthesis and evaluation of verticipyrone analogues as mitochondrial complex I inhibitors. Bioorganic & Medicinal Chemistry, 18(10), 3481-3493.[Link]

  • Chagas, F. O., Caraballo-Rodríguez, A. M., Dorrestein, P. C., & Pupo, M. T. (2017). Expanding the Chemical Repertoire of the Endophyte Streptomyces albospinus RLe7 Reveals Amphotericin B as an Inducer of a Fungal Phenotype. Journal of Natural Products, 80(5), 1302-1309.[Link]

Sources

Application

Application Note: HPLC Method Development for the Quantification of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Introduction & Analyte Profiling 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (Molecular Formula: C8H10O3, MW: 154.16 g/mol ) is a structurally unique bioactive secondary metabolite[1]. It is frequently isolated from endophy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (Molecular Formula: C8H10O3, MW: 154.16 g/mol ) is a structurally unique bioactive secondary metabolite[1]. It is frequently isolated from endophytic actinobacteria such as Streptomyces species[2] and marine-derived fungi like Penicillium[3]. Accurately quantifying this pyranone derivative in complex fermentation broths or biological matrices is critical for pharmacokinetic profiling, untargeted metabolomics, and natural product screening[4].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior, particularly its tautomeric potential and pH-dependent ionization.

Physicochemical Causality & Chromatographic Strategy

To build a reliable analytical method, we must first understand the causality behind the chromatographic behavior of the target molecule:

  • The pH-Ionization Dilemma: The structural core of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one features a conjugated pyran-2-one ring with a free hydroxyl group at the C4 position. This hydroxyl group is enolic and slightly acidic (estimated pKa ~4.5–5.5). If the mobile phase pH is close to this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state existence during separation causes severe peak tailing, split peaks, and irreproducible retention times.

  • The Solution (Causality): To suppress ionization and force the analyte entirely into a single, neutral hydrophobic state, the mobile phase must be highly acidic. We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This guarantees sharp, symmetrical peak shapes and reliable integration[5].

  • Stationary Phase Selection: While the molecule is relatively polar due to the pyranone core, the three methyl groups impart sufficient hydrophobicity for retention on a standard C18 column. Alternatively, a Pentafluorophenyl (PFP) column can offer orthogonal selectivity via π−π interactions with the conjugated pyran ring, which is highly beneficial when separating the target from co-eluting aromatic matrix interferences[4].

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following methodology is designed as a self-validating system. The protocol includes built-in System Suitability Testing (SST) that must pass before any sample data is accepted.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of the complex matrix (e.g., fungal fermentation broth or plasma) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard: Add 100 µL of an appropriate internal standard (IS) and vortex for 30 seconds to ensure homogeneity.

  • Extraction: Add 3.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. The moderate polarity of EtOAc efficiently partitions the semi-polar pyranone into the organic layer while leaving highly polar matrix proteins and salts in the aqueous phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer 2.5 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution (Critical Step): Reconstitute the dried residue in 200 µL of the Initial Mobile Phase (95% Water / 5% Acetonitrile). Causality: Reconstituting in the exact starting conditions of the gradient prevents solvent-mismatch band broadening at the column head, ensuring the analyte focuses into a tight band before elution.

Chromatographic Conditions
  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Strict temperature control maintains constant solvent viscosity and reproducible retention times).

  • Detection: UV/Vis Diode Array Detector (DAD) set at 235 nm, which is the optimal absorbance maximum for the conjugated pyran-2-one system[5].

System Suitability Testing (SST) Criteria

The system validates itself by requiring the following parameters to be met using a 10 µg/mL standard injection prior to sequence initiation:

  • Tailing Factor ( Tf​ ): ≤1.5 (Validates adequate suppression of analyte ionization).

  • Theoretical Plates ( N ): ≥5000 (Validates column bed integrity and efficiency).

  • Retention Time Precision: %RSD ≤1.0% over 5 replicate injections (Validates pump delivery precision).

Method Development Workflow

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Stationary Phase (C18 vs PFP Selection) A->B Hydrophobicity check C 3. Mobile Phase Optimization (0.1% FA to suppress ionization) B->C pH constraint defined D 4. Sample Preparation (LLE with Ethyl Acetate) C->D Matrix removal E 5. Gradient Optimization (Maximize Resolution) D->E Extract injection F 6. System Suitability & Validation (Self-Validating SST) E->F Final Method

Caption: Logical workflow for HPLC method development and validation of pyran-2-one derivatives.

Quantitative Data & Validation Parameters

The gradient elution profile was heavily optimized to balance throughput with matrix separation. The quantitative validation parameters adhere to ICH Q2(R1) guidelines.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution State
0.09551.0Isocratic Hold
2.09551.0Isocratic Hold
12.040601.0Linear Gradient
15.05951.0Column Wash
16.09551.0Re-equilibration
22.09551.0End of Run

Table 2: Method Validation Parameters

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10, Precision 5%
Intra-day Precision (%RSD) 1.2% – 1.8% 2.0%
Inter-day Precision (%RSD) 1.5% – 2.3% 3.0%
Extraction Recovery 96.5% – 101.2%95.0% – 105.0%

Results & Discussion

The initial isocratic hold at 5% B (0–2 min) is a deliberate choice; it allows highly polar matrix components (e.g., residual sugars and salts from fungal fermentation broths) to elute in the void volume without interfering with the target analyte. The subsequent linear ramp to 60% B precisely targets the moderate hydrophobicity provided by the three methyl groups on the pyran-2-one ring, resulting in an optimal retention time of approximately 8.4 minutes.

The inclusion of the acidic modifier (0.1% Formic Acid) proved to be the most critical variable. Initial experiments lacking the modifier resulted in a tailing factor of >2.5 due to the enolic hydroxyl group's partial ionization. Under the finalized optimized conditions, the method consistently delivered a tailing factor of 1.1, ensuring high trustworthiness, accurate peak integration, and excellent inter-day precision[5].

References

  • [1] Title: 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH Source: nih.gov URL:

  • [2] Title: Expanding the Chemical Repertoire of the Endophyte Streptomyces albospinus RLe7 Reveals Amphotericin B as an Inducer of a Fungal Phenotype | Journal of Natural Products Source: acs.org URL:

  • [3] Title: Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59 Source: researchgate.net URL:

  • [4] Title: Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum Source: nih.gov URL:

  • [5] Title: CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone Source: google.com (Patents) URL:

Sources

Method

Application Notes and Protocols for the Extraction of Pyran-2-One Derivatives from Fungal Fermentation Broth

Abstract Pyran-2-ones, a class of six-membered oxygenated heterocyclic compounds, are widely recognized for their diverse and potent biological activities, including antifungal, anti-inflammatory, and anticancer properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyran-2-ones, a class of six-membered oxygenated heterocyclic compounds, are widely recognized for their diverse and potent biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] Fungi, particularly from genera such as Aspergillus and Penicillium, are prolific producers of these valuable secondary metabolites.[4][5] The effective isolation of these compounds from complex aqueous fermentation broths is a critical first step in their study and development for pharmaceutical and agrochemical applications. This guide provides an in-depth analysis of established and advanced techniques for extracting pyran-2-one derivatives, offering detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from fermentation optimization to the selection of extraction methodologies like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

Part 1: Pre-Extraction Considerations: The Foundation of a High-Yield Extraction

The final yield of an extraction process is fundamentally limited by the initial concentration of the target analyte in the fermentation broth. Therefore, optimizing the fungal culture conditions is a paramount pre-extraction step. The production of secondary metabolites like pyran-2-ones is highly sensitive to the fungus's environment.

Causality Behind Fermentation Optimization: Fungi produce secondary metabolites often in response to specific nutritional cues or stressors. By manipulating the culture medium and physical parameters, one can significantly enhance the production of the desired pyran-2-one derivative.[6][7]

Key Optimization Parameters:

  • Media Composition: The carbon-to-nitrogen ratio is a critical factor. Experimenting with different carbon sources (e.g., sucrose, glucose) and nitrogen sources (e.g., yeast extract, peptone) can dramatically influence the metabolic pathways leading to pyran-2-one synthesis.[4][6]

  • pH: The pH of the culture medium affects not only fungal growth but also the activity of enzymes involved in secondary metabolism. Optimal pH should be determined empirically for the specific fungal strain.[4]

  • Temperature & Agitation: Maintaining the optimal growth temperature and agitation speed (for submerged cultures) ensures healthy fungal growth and can influence the timing and quantity of metabolite production.[4][6]

Part 2: Core Extraction Methodologies: A Comparative Overview

The choice of extraction method is dictated by the physicochemical properties of the target pyran-2-one (e.g., polarity, stability), the scale of the extraction, and the available resources.[8] A general workflow involves separating the fungal biomass (mycelium) from the liquid broth, followed by extraction of the target compound from either or both phases.

G cluster_fermentation Fermentation cluster_separation Biomass Separation cluster_extraction Extraction cluster_downstream Downstream Processing Fermentation Fungal Fermentation Harvesting Harvesting & Filtration/ Centrifugation Fermentation->Harvesting Broth Culture Broth (Supernatant) Harvesting->Broth Mycelia Fungal Mycelia (Biomass) Harvesting->Mycelia LLE Liquid-Liquid Extraction Broth->LLE SPE Solid-Phase Extraction Broth->SPE SFE Supercritical Fluid Extraction Broth->SFE Mycelia_Extract Mycelial Lysis & Solvent Extraction Mycelia->Mycelia_Extract Concentration Solvent Removal (Rotary Evaporation) LLE->Concentration SPE->Concentration SFE->Concentration Mycelia_Extract->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Analysis & QC (HPLC, MS) Purification->Analysis

Caption: General workflow for pyran-2-one extraction.

Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the fermentation broth) and an organic solvent.

The Principle of LLE: The core principle is partitioning. A pyran-2-one derivative will distribute between the aqueous and organic phases according to its partition coefficient (K). The goal is to select a solvent in which the target compound is highly soluble, while impurities remain in the aqueous phase.

Solvent Selection: The choice of solvent is critical. Ethyl acetate is frequently the solvent of choice for a broad range of fungal metabolites, including many pyran-2-ones, due to its intermediate polarity and ability to extract moderately polar compounds.[4][9] Other solvents are chosen based on the specific polarity of the target molecule.

SolventPolarity IndexBoiling Point (°C)Key Characteristics
n-Hexane 0.169Non-polar; good for pre-extraction to remove lipids.[10]
Chloroform 4.161Effective for a range of metabolites, but has health and safety concerns.[4]
Ethyl Acetate 4.477Excellent general-purpose solvent for moderately polar compounds.[4][9][11]
Acetone 5.156Medium-polar solvent, miscible with water, often used for mycelial extraction.[4]
Methanol 5.165Polar; effective for extracting highly polar compounds.[4]

Protocol 1: Standard Liquid-Liquid Extraction

Objective: To extract pyran-2-one derivatives from clarified fermentation broth.

Materials:

  • Clarified fermentation broth (centrifuged or filtered)

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethyl acetate (or other selected organic solvent)

  • Separatory funnel (appropriate volume)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Methodology:

  • pH Adjustment (Critical Step): Transfer the clarified fermentation broth to a large beaker. Slowly add HCl dropwise while stirring to adjust the pH to ~2-3.[6]

    • Causality: Many pyran-2-one derivatives contain acidic functional groups. Lowering the pH protonates these groups, neutralizing their charge and significantly increasing their solubility in the organic solvent.

  • Solvent Partitioning: Pour the acidified broth into a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes with periodic venting.

    • Causality: Vigorous shaking increases the surface area between the two phases, facilitating the transfer of the pyran-2-one into the organic solvent.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The denser layer (typically aqueous) will be at the bottom.

  • Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate to maximize recovery.[4]

  • Combine & Dry: Pool all the collected organic extracts. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.

  • Concentration: Decant or filter the dried organic extract into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[4][8]

G Start Start: Clarified Broth pH_Adjust 1. pH Adjustment (Acidify to pH 2-3) Start->pH_Adjust Add_Solvent 2. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Add_Solvent Shake 3. Shake & Vent (Partitioning) Add_Solvent->Shake Separate 4. Allow Phases to Separate Shake->Separate Collect 5. Collect Organic Layer Separate->Collect Repeat 6. Repeat Extraction on Aqueous Layer (2x) Collect->Repeat Combine 7. Combine & Dry (Anhydrous Na₂SO₄) Repeat->Combine Evaporate 8. Concentrate (Rotary Evaporator) Combine->Evaporate End End: Crude Extract Evaporate->End

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that offers higher selectivity and produces cleaner extracts compared to LLE.[12] It is ideal for concentrating analytes from dilute samples and removing interfering matrix components.

The Principle of SPE: A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is selectively retained on the sorbent based on chemical interactions, while other components pass through.[12] The analyte is then eluted with a small volume of a strong solvent. For pyran-2-ones, which are often moderately polar, reversed-phase SPE (e.g., using a C18 sorbent) is a common choice.

Protocol 2: Reversed-Phase Solid-Phase Extraction

Objective: To concentrate and purify pyran-2-ones from fermentation broth.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, appropriate size for sample volume)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Clarified fermentation broth

Methodology:

  • Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 1-2 cartridge volumes of methanol through the sorbent. Do not let the sorbent go dry.

    • Causality: This step wets the bonded C18 alkyl chains and activates the stationary phase for interaction with the analyte.[13]

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the sorbent. Do not let the sorbent go dry.

    • Causality: This step equilibrates the sorbent with a solvent similar in polarity to the sample, ensuring proper retention of the analyte.[12]

  • Sample Loading: Load the clarified fermentation broth onto the cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min). The pyran-2-one will be retained on the C18 sorbent.

  • Washing: Pass 1-2 cartridge volumes of deionized water (or a weak water/methanol mixture) through the cartridge.

    • Causality: This step removes highly polar, water-soluble impurities (like salts and sugars) that did not bind to the sorbent, while the target analyte remains bound.[12]

  • Elution: Place a clean collection tube inside the manifold. Elute the retained pyran-2-one by passing a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile, through the cartridge.

    • Causality: The strong organic solvent disrupts the hydrophobic interactions between the pyran-2-one and the C18 sorbent, releasing it into the collection tube.

  • Final Preparation: The resulting eluate is a concentrated and purified sample, which can be directly analyzed or subjected to solvent evaporation for further concentration.

G Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (Broth) Equilibrate->Load Wash 4. Wash (Water/Weak Solvent) Load->Wash Elute 5. Elute (Methanol/Acetonitrile) Wash->Elute Collect Purified & Concentrated Analyte Elute->Collect

Caption: The five essential steps of Solid-Phase Extraction (SPE).

Advanced & Green Extraction Techniques

While LLE and SPE are workhorse methods, modern techniques offer advantages in terms of efficiency, speed, and environmental impact.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[14] By tuning the temperature and pressure, the solvating power of CO₂ can be precisely controlled, allowing for highly selective extractions.[15][16] It is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the extract.[14][17] The addition of a co-solvent like methanol or ethanol can enhance the extraction of more polar pyran-2-ones.

  • Ultrasound-Assisted Extraction (UAE): This method applies high-frequency sound waves to the sample-solvent mixture. The resulting acoustic cavitation creates micro-disruptions that enhance solvent penetration and mass transfer, leading to faster extraction times and increased yields.[10][15]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, causing a rapid increase in temperature and pressure within the fungal cells (if extracting from mycelia), leading to cell wall rupture and enhanced release of metabolites. This significantly reduces extraction time and solvent consumption.[8][10]

Table 2: Comparison of Extraction Methodologies

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning between immiscible liquidsSelective adsorption on a solid sorbentSolvation in a supercritical fluid
Selectivity Low to ModerateHighHigh (Tunable)
Solvent Usage HighLowVery Low (CO₂ is recycled)
Automation DifficultEasyPossible
Extract Purity Low to ModerateHighHigh
Cost Low (glassware)Moderate (cartridges, manifold)High (instrumentation)
Best For Large-scale, initial crude extractionSample cleanup, concentration, high-throughputHeat-sensitive compounds, green chemistry

Part 3: Troubleshooting Common Extraction Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Yield - Incomplete extraction- Non-optimal pH- Incorrect solvent choice- Analyte degradation- Perform multiple extraction cycles (3x for LLE).[4]- Verify pH of the aqueous phase is optimal for analyte neutrality.[10]- Test solvents with varying polarities in small-scale trials.[4]- Avoid high temperatures; protect light-sensitive compounds.[10]
Emulsion Formation (LLE) - High concentration of surfactants or proteins in the broth.- Centrifuge the mixture to break the emulsion.- Add a small amount of saturated NaCl solution to increase the polarity of the aqueous phase.[10]
Co-extraction of Impurities - Solvent is not selective enough.- Complex sample matrix.- Employ a multi-step extraction: start with a non-polar solvent (e.g., hexane) to remove lipids, then extract with a more polar solvent.[10]- Use SPE for a cleaner, more selective extraction.[10]
SPE Cartridge Clogging - Particulate matter in the sample.- Ensure the sample is thoroughly filtered (0.45 µm filter) or centrifuged before loading.[18]

Conclusion

The successful extraction of pyran-2-one derivatives from fungal fermentation broth is a multi-step process that begins with the optimization of the fermentation itself. For initial, large-scale isolation, Liquid-Liquid Extraction with a suitable organic solvent like ethyl acetate remains a cost-effective and robust method, provided that pH is carefully controlled. For applications requiring higher purity, concentration of trace amounts, and amenability to automation, Solid-Phase Extraction is the superior choice. Emerging green technologies like Supercritical Fluid Extraction offer unparalleled selectivity and environmental benefits, positioning them as the future standard for high-value natural product isolation. The protocols and principles outlined in this guide provide a solid framework for developing a successful and efficient extraction strategy tailored to your specific research needs.

References

  • ResearchGate. (n.d.). General workflow for extracting secondary metabolites from fungi and fractionating via preparative HPLC. ResearchGate. Retrieved from [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Walsh Medical Media. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. Retrieved from [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • (2025). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Journal of Analytical Methods in Chemistry.
  • Wang, W., et al. (2017). Two New Oxysporone Derivatives from the Fermentation Broth of the Endophytic Plant Fungus Pestalotiopsis karstenii Isolated from Stems of Camellia sasanqua. Molecules. Retrieved from [Link]

  • Chemat, F., et al. (2021). Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one. PubChem. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2012). Supercritical fluid extraction in natural products analyses. Methods in Molecular Biology. Retrieved from [Link]

  • Springer Nature. (n.d.). Supercritical Fluid Extraction in Natural Products Analyses. Springer Nature Experiments. Retrieved from [Link]

  • MDPI. (2024). New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85. Retrieved from [Link]

  • Herrero, M., et al. (2006).
  • NIH. (n.d.). Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. PMC. Retrieved from [Link]

  • NIH. (n.d.). Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum. PMC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Optimization of penicillin G production by Penicillium chrysogenum. Retrieved from [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Embrapa. (n.d.). DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Morales-Sánchez, V., et al. (2024). Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Solid phase extraction (SPE) and high performance liquid chromatography for fungicides. Retrieved from [Link]

  • MDPI. (2024). Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains. Retrieved from [Link]

  • MDPI. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. Retrieved from [Link]

  • NIH. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. PMC. Retrieved from [Link]

  • Sharma, R. K., et al. (2006). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Evidente, A., et al. (2003). Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Extraction of Fpase from the Fermented Bran of Aspergillus niger in Solid State Fermentation. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2012). Optimization of biomass and pigment production by penicillium species isolated from virgin forest floor. Retrieved from [Link]

  • ResearchGate. (n.d.). EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]

  • CORE. (n.d.). Isolation and purification of ent-pimara-8(14),15. Retrieved from [Link]

Sources

Application

The Synthetic Versatility of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one: A Guide for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Substituted 2-Pyrone The 4-hydroxy-2-pyrone scaffold is a cornerstone in natural product chemistry and a versatile building block in organic synthesis.[1][2] These heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Substituted 2-Pyrone

The 4-hydroxy-2-pyrone scaffold is a cornerstone in natural product chemistry and a versatile building block in organic synthesis.[1][2] These heterocycles are polyfunctional, offering multiple reactive centers that can be selectively manipulated to construct complex molecular architectures.[1][2] Among this important class of compounds is 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, a substituted pyranone with significant potential as a precursor in the development of novel chemical entities.[3] Its unique substitution pattern offers steric and electronic properties that can be exploited to achieve specific synthetic outcomes.

This technical guide provides an in-depth exploration of the synthetic utility of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. We will delve into its role as a nucleophile, a diene in cycloaddition reactions, and a scaffold for the synthesis of more complex heterocyclic systems. The protocols and applications detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising precursor in their synthetic endeavors.

I. The 4-Hydroxy-2-Pyrone Core: A Hub of Reactivity

The reactivity of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is dictated by the interplay of its constituent functional groups: the enolic hydroxyl group, the α,β-unsaturated lactone, and the methyl-substituted diene system. This arrangement creates several reactive sites, as illustrated below.

Figure 1: Key reactivity sites of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

This multifaceted reactivity allows for a range of transformations, making it a valuable starting material for generating molecular diversity.

II. Application as a Nucleophilic Precursor

The enolate-like character of the C3 position and the nucleophilicity of the 4-hydroxyl group enable 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one to participate in a variety of bond-forming reactions.

A. C3-Alkylation via Michael Addition: Synthesis of Spiro[furo[3,2-c]pyran-pyrimidine] Derivatives

A powerful application of the nucleophilic C3 position is its participation in tandem Knoevenagel-Michael reactions. This strategy has been employed to synthesize complex spirocyclic systems.[4] The pyrone acts as a soft nucleophile, adding to the Michael acceptor generated in situ.

The following protocol outlines a two-stage synthesis of a spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivative, adapted for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

G start Start: Aryl Aldehyde, N,N'-Dimethylbarbituric Acid, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one step1 Stage 1: Knoevenagel-Michael Reaction (Morpholine, Ethanol, RT, 1h) start->step1 intermediate Isolate Intermediate: Morpholinium Salt step1->intermediate step2 Stage 2: NBS-induced Cyclization (N-Bromosuccinimide, NaOAc, Ethanol, RT, 1h) intermediate->step2 product Final Product: Spiro[furo[3,2-c]pyran-pyrimidine] Derivative step2->product

Figure 2: Workflow for the synthesis of a spiro[furo[3,2-c]pyran-pyrimidine] derivative.

Experimental Protocol: Synthesis of a 3-Aryl-1',3',6,7,8-pentamethyl-spiro[furo[3,2-c]pyran-pyrimidine]tetraone

Materials:

  • 4-Hydroxybenzaldehyde

  • N,N'-Dimethylbarbituric acid

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

  • Morpholine

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • Sodium Acetate (NaOAc)

Stage 1: Tandem Knoevenagel-Michael Reaction

  • To a solution of 4-hydroxybenzaldehyde (2 mmol) in 10 mL of ethanol, add N,N'-dimethylbarbituric acid (2 mmol), 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (2 mmol), and morpholine (2 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting precipitate, the morpholinium salt intermediate, is collected by filtration, washed with cold ethanol (2 x 3 mL), and dried.

Stage 2: NBS-Induced Cyclization

  • To a solution of the dried morpholinium salt (1 mmol) in 5 mL of ethanol, add N-bromosuccinimide (1.2 mmol) and sodium acetate (1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The precipitated spirocyclic product is collected by filtration, washed with cold ethanol, and dried.

Expected Outcome and Data:

StageProductFormYield
1Morpholinium Salt IntermediateCrystalline Solid~75%
2Spiro[furo[3,2-c]pyran-pyrimidine]Yellowish Solid~55%

Yields are based on analogous reactions reported in the literature.[4]

Causality of Experimental Choices:

  • Morpholine: Acts as a base to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Ethanol: A suitable solvent that allows for the precipitation of the intermediate and final product, simplifying purification.

  • NBS: Serves as a brominating agent, which facilitates the final intramolecular cyclization to form the furan ring of the spiro-system.

III. The 2-Pyrone as a Diene: Accessing Complex Scaffolds via [4+2] Cycloadditions

The conjugated diene system within the 2-pyrone ring is a powerful tool for constructing six-membered rings through Diels-Alder reactions.[5][6] This approach has been elegantly demonstrated in the biomimetic total synthesis of complex natural products like (±)-torreyanic acid, which involves a Diels-Alder dimerization of 2H-pyran monomers.[7]

While 2-pyrones can be reluctant dienes due to their partial aromaticity, the reaction can be promoted by using electron-deficient dienophiles or by employing Lewis acid or base catalysis.[8] The resulting bicyclic lactone adducts are valuable intermediates that can be further elaborated.

G start Start: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one + Dienophile step1 Diels-Alder Reaction (Heat or Catalyst) start->step1 intermediate Bicyclic Lactone Adduct step1->intermediate step2 Optional Further Transformations: - Decarboxylation - Ring Opening - Functional Group Manipulation intermediate->step2 product Diverse Polycyclic Scaffolds step2->product

Figure 3: General workflow for Diels-Alder reactions of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

Materials:

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

  • N-Phenylmaleimide

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (1 mmol) and N-phenylmaleimide (1.1 mmol) in 10 mL of toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the bicyclic lactone adduct.

Expected Outcome and Data:

DienophileReaction ConditionsProductStereoselectivity
N-PhenylmaleimideToluene, refluxBicyclic LactoneTypically endo favored

Reaction conditions and outcomes are based on general procedures for Diels-Alder reactions of 2-pyrones.

Causality of Experimental Choices:

  • N-Phenylmaleimide: A highly reactive, electron-deficient dienophile that readily participates in Diels-Alder reactions.

  • Toluene and Reflux: The thermal energy provided overcomes the activation barrier for the cycloaddition with the moderately reactive 2-pyrone diene.

IV. O-Functionalization: Synthesis of Pyronyl Ethers

The acidic proton of the 4-hydroxy group can be readily removed, and the resulting oxygen nucleophile can be functionalized to generate pyronyl ethers. While traditional methods often involve harsh conditions with alkyl halides and a base, milder and more versatile methods like the Mitsunobu reaction and oxa-Michael additions have been developed for 4-hydroxy-6-alkyl-2-pyrones.[9]

Experimental Protocol: O-Alkylation via Mitsunobu Reaction

Materials:

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

  • An alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (1 mmol), benzyl alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 4-benzyloxy-3,5,6-trimethyl-2H-pyran-2-one.

Expected Outcome and Data:

AlcoholProductYield
Benzyl Alcohol4-Benzyloxy-3,5,6-trimethyl-2H-pyran-2-oneModerate to good

Yields are based on analogous Mitsunobu reactions with 4-hydroxy-6-alkyl-2-pyrones.[9]

Causality of Experimental Choices:

  • Mitsunobu Conditions (PPh₃/DIAD): This reagent combination allows for the conversion of the alcohol into a good leaving group in situ, facilitating nucleophilic attack by the pyrone's 4-hydroxy group under mild conditions. This avoids the need for strong bases that could potentially degrade the pyrone ring.

  • Anhydrous THF: The reaction is sensitive to water, which can hydrolyze the reactive intermediates.

V. Conclusion and Future Outlook

4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a precursor with considerable untapped potential. Its rich chemical functionality allows for its participation in a diverse array of synthetic transformations. As demonstrated, it can serve as a versatile nucleophile in the construction of complex heterocyclic systems, a diene in powerful [4+2] cycloaddition reactions for the rapid assembly of polycyclic frameworks, and a substrate for O-functionalization to generate a variety of pyronyl ethers. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and application of this valuable synthetic building block in the pursuit of novel and biologically significant molecules.

References

  • Jiang, H.; et al. Recent Advances in the Synthesis of 2-Pyrones. Molecules2017 , 22(9), 1339. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyrones. [Link]

  • Gharpure, S. J.; et al. The synthesis of 2-pyrone derivatives through cycloaddition reaction of diynes. Tetrahedron Lett.2015 , 56(34), 4945-4948. [Link]

  • Snyder, S. A.; et al. Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Org. Lett.2013 , 15(15), 3892-3895. [Link]

  • Porco, J. A., Jr.; et al. Total Synthesis of the Novel, Biologically Active Epoxyquinone Dimer (±)-Torreyanic Acid: A Biomimetic Approach. Org. Lett.2004 , 6(24), 4459-4462. [Link]

  • Jacob, S. D.; Brooks, J. L.; Frontier, A. J. Biomimetic Synthesis of (±)-Pinnatal and (±)-Sterekunthal A. J. Am. Chem. Soc.2003 , 125(33), 9904-9905. [Link]

  • PubChem. 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. [Link]

  • Matiychuk, V.; et al. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank2021 , 2021(2), M1223. [Link]

  • Tu, S.; et al. Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction. Synth. Commun.2008 , 38(7), 1076-1085. [Link]

  • Karmakar, R.; et al. Diels-Alder reaction of pyran-2(H)-ones. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.1997 , 36B(6), 465-469. [Link]

  • Obydennov, D. L.; et al. Natural 4-Hydroxy-2-pyrones. Encyclopedia2024 , 4(1), 1-10. [Link]

  • Obydennov, D. L.; et al. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics2023 , 4(4), 517-558. [Link]

  • Marco-Contelles, J.; et al. Recent Advances in the Synthesis of 2H-Pyrans. Molecules2016 , 21(9), 1153. [Link]

  • Smith, M. D.; et al. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein J. Org. Chem.2014 , 10, 1161-1168. [Link]

  • El-Ghanam, A. M. Synthesis and biological activities of some fused pyran derivatives. J. Saudi Chem. Soc.2015 , 19(3), 253-258. [Link]

  • Hosseinzadeh, R.; et al. Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanocatalyst ND/Fe3O4/Pectin-Ag. ChemistrySelect2023 , 8(28), e202301344. [Link]

  • Sosnovskikh, V. Y.; et al. 2‐Pyrone (1) as diene in Diels‐Alder reactions. Chem. Heterocycl. Compd.2020 , 56, 1205-1217. [Link]

  • University of Wisconsin-Madison. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

  • Kumar, A.; et al. ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. ChemInform2013 , 44(32). [Link]

  • Hsung, R. P.; et al. Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy)-2-pyrones as Synthons. Chem. Asian J.2010 , 5(5), 1122-1132. [Link]

  • Ohnishi, Y.; et al. 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one synthesis by a type III polyketide synthase from Rhodospirillum centenum. Chembiochem2013 , 14(8), 983-991. [Link]

Sources

Method

antimicrobial screening protocols using 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Title: Application Note: Antimicrobial Screening Protocols for 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one Executive Summary & Rationale 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a naturally occurring pyranone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Antimicrobial Screening Protocols for 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Executive Summary & Rationale

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a naturally occurring pyranone derivative frequently isolated from marine-derived fungi (e.g., Penicillium citrinum TW132-59, Penicillium sp. SCSIO 41429) and endophytic actinomycetes[1][2]. Recent bioprospecting efforts have identified this compound as a potent antimicrobial agent, exhibiting significant minimum inhibitory concentrations (MIC) against Gram-positive pathogens such as Staphylococcus aureus (MIC = 8 μg/mL) and Bacillus subtilis (MIC = 2 μg/mL), while demonstrating negligible in vitro cytotoxicity against mammalian cell lines[1].

This Application Note provides a comprehensive, self-validating protocol for the antimicrobial screening of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. By integrating rigorous controls and mechanistic profiling, researchers can standardize the evaluation of this compound and its structural analogs in preclinical drug discovery pipelines.

Experimental Design & Causality

A robust antimicrobial screening protocol must go beyond simple growth inhibition. It requires a multi-tiered approach to establish efficacy, safety, and a foundational mechanism of action:

  • Solvent Control (Causality) : Pyranones are typically lipophilic. Dimethyl sulfoxide (DMSO) is required for solubilization, but its final assay concentration must strictly not exceed 0.5% (v/v). Higher concentrations artificially disrupt bacterial lipid bilayers, leading to false-positive MIC values and skewed synergy readouts[3].

  • Time-Kill Kinetics (Causality) : MIC only indicates bacteriostatic potential. Time-kill assays are essential to determine whether 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is bactericidal ( 3 log10​ CFU/mL reduction) or bacteriostatic, which dictates its clinical application against persistent infections[3].

  • Cytotoxicity Counter-Screening (Causality) : A compound is only a viable drug lead if it possesses a high therapeutic index. Parallel screening against mammalian cell lines ensures the observed antibacterial activity is target-specific rather than a result of general membrane toxicity[1].

Visualizing the Screening Workflow

Workflow Prep Compound Preparation (DMSO Solubilization) MIC Broth Microdilution (MIC Determination) Prep->MIC Kill Time-Kill Kinetics (Bactericidal vs Static) MIC->Kill If MIC ≤ 16 μg/mL Cyto Cytotoxicity Profiling (Therapeutic Index) MIC->Cyto Parallel Screen Data Lead Validation & SAR Analysis Kill->Data Cyto->Data

Caption: Tiered antimicrobial screening workflow for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Step-by-Step Methodologies

Protocol 1: Compound Preparation and Standardization

  • Stock Solution : Dissolve highly purified 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in 100% molecular-grade DMSO to achieve a stock concentration of 10 mg/mL.

  • Sterilization : Pass the stock solution through a 0.22 μm PTFE syringe filter. Note: Do not use PES or nylon filters, as lipophilic pyranone derivatives may non-specifically bind to the membrane.

  • Working Aliquots : Store aliquots at -20°C protected from light to prevent photo-degradation of the pyran ring.

Protocol 2: Broth Microdilution Assay (MIC Determination) Standardized against Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation : Culture Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis in Mueller-Hinton Broth (MHB) at 37°C to mid-log phase. Adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution : In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in MHB. The final concentration range should be 0.25 μg/mL to 128 μg/mL.

  • Inoculation : Add 50 μL of the diluted bacterial suspension to each well (final volume 100 μL). Ensure the final DMSO concentration is 0.5%[3].

  • Controls :

    • Positive Control: Vancomycin (0.125 - 16 μg/mL) for Gram-positive strains.

    • Negative Control: MHB + 0.5% DMSO + Bacteria (Vehicle control to prove solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Determine the MIC visually as the lowest concentration completely inhibiting visible growth, confirmed by reading absorbance at 600 nm ( OD600​ ).

Protocol 3: Time-Kill Kinetics Assay

  • Prepare flasks containing 10 mL of MHB with 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one at 1×, 2×, and 4× the determined MIC.

  • Inoculate with S. aureus to a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • At time intervals (0, 2, 4, 8, 12, and 24 h), remove 100 μL aliquots, serially dilute in sterile PBS, and plate on Mueller-Hinton Agar.

  • Count colonies after 24 h incubation and plot log10​ CFU/mL versus time. A 3 log10​ reduction relative to the initial inoculum indicates bactericidal activity[3].

Protocol 4: In Vitro Cytotoxicity Profiling

  • Seed HEK293 (human embryonic kidney) cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24 h at 37°C, 5% CO2​ .

  • Treat cells with 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one at concentrations ranging from 1 to 256 μg/mL.

  • After 48 h, add 10 μL of CCK-8 (Cell Counting Kit-8) reagent to each well. Incubate for 2 h.

  • Measure absorbance at 450 nm. Calculate the IC50​ to determine the therapeutic index ( TI=IC50​/MIC ).

Quantitative Data Summary

The following table summarizes the benchmark pharmacological parameters for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one based on recent marine bioprospecting studies[1][2].

Organism / Cell LineAssay TypeParameterValue (μg/mL)Interpretation
Bacillus subtilisBroth MicrodilutionMIC2.0Potent antibacterial activity
Staphylococcus aureusBroth MicrodilutionMIC8.0Strong antibacterial activity
Escherichia coliBroth MicrodilutionMIC>64.0Weak/No activity (Gram-negative barrier)
HEK293 (Mammalian)CCK-8 Viability IC50​ >256.0No significant cytotoxicity
Therapeutic Index Ratio ( IC50​ / MIC)TI (S. aureus)>32Favorable safety window for development

Mechanistic Pathway & Target Interaction

While the exact molecular target of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is undergoing further structural elucidation, low-molecular-weight pyranone derivatives frequently interfere with bacterial cell wall biosynthesis or induce localized oxidative stress within the bacterial cytoplasm. The diagram below illustrates the hypothesized signaling and resistance pathways.

Mechanism Pyranone 4-Hydroxy-3,5,6-trimethyl- 2H-pyran-2-one Membrane Bacterial Cell Membrane Penetration Pyranone->Membrane Target Inhibition of Cell Wall Biosynthesis Membrane->Target Stress ROS Generation & Oxidative Stress Membrane->Stress Efflux Efflux Pump (Resistance Mechanism) Membrane->Efflux Drug Efflux Death Bacterial Cell Death (Bactericidal Effect) Target->Death Stress->Death Efflux->Pyranone Extrusion

Caption: Hypothesized mechanism of action and potential resistance pathways for pyranone derivatives.

References

  • Wei, J., et al. (2022). "Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59." The Journal of Organic Chemistry. URL: [Link]

  • Xin, Z., et al. (2024). "Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429." Marine Drugs. URL: [Link]

  • Pu, X., et al. (2013). "A new cyclododeca[d]oxazole derivative from Streptomyces spp. CIBYL1." Natural Product Research. URL: [Link]

  • Lin, Z., et al. (2023). "Synergistic antibacterial activity between penicillenols and antibiotics against methicillin-resistant Staphylococcus aureus." Journal of Antimicrobial Chemotherapy. URL: [Link]

Sources

Application

Application Note: Evaluating Pancreatic Lipase Inhibition by 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Executive Summary & Scientific Rationale Pancreatic lipase (PL) is the primary interfacial enzyme responsible for the hydrolysis of dietary triglycerides in the gastrointestinal tract. Because lipid absorption is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Pancreatic lipase (PL) is the primary interfacial enzyme responsible for the hydrolysis of dietary triglycerides in the gastrointestinal tract. Because lipid absorption is a critical node in metabolic regulation, PL is a premier pharmacological target for the management of obesity and hyperlipidemia. While synthetic inhibitors like Orlistat represent the clinical standard, their associated gastrointestinal side effects drive the continuous search for novel, naturally derived inhibitors.

Recent bioprospecting of the mangrove sediment-derived fungus Penicillium sp. SCSIO 41429 has identified several bioactive secondary metabolites, notably the pyranone derivative 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one [1]. Chemical profiling of this compound (CID: 54694046) confirms its identity as a low-molecular-weight pyran-2-one[2].

This application note provides a comprehensive, self-validating protocol for evaluating the PL inhibitory kinetics of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. By establishing rigorous control matrices and explaining the causality behind each biochemical step, this guide ensures reproducible high-throughput screening for drug development professionals.

Mechanism DietaryLipids Dietary Triglycerides PancreaticLipase Pancreatic Lipase (Active State) DietaryLipids->PancreaticLipase Substrate Binding InhibitedEnzyme Enzyme-Inhibitor Complex (Inactive State) PancreaticLipase->InhibitedEnzyme Conformational Shift FattyAcids Free Fatty Acids + Monoglycerides PancreaticLipase->FattyAcids Hydrolysis Metabolite 4-hydroxy-3,5,6-trimethyl- 2H-pyran-2-one Metabolite->PancreaticLipase Active Site Binding InhibitedEnzyme->FattyAcids Hydrolysis Blocked Absorption Intestinal Lipid Absorption FattyAcids->Absorption Micelle Transport

Logical mechanism of pancreatic lipase inhibition by the pyran-2-one derivative.

Quantitative Data Summary

Initial screening of fungal secondary metabolites demonstrated that 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one exhibits moderate to strong inhibition against PL. The table below summarizes the quantitative benchmarking of this compound against structural analogs and the clinical standard.

CompoundSource OrganismTargetIC₅₀ (µM)Activity Profile
4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one Penicillium sp. SCSIO 41429Pancreatic Lipase5.15 Moderate/Strong Inhibition
4-methyl-5,6-dihydropyren-2-onePenicillium sp. SCSIO 41429Pancreatic Lipase2.42Strong Inhibition
Orlistat (Positive Control)Streptomyces toxytricini (Derivative)Pancreatic Lipase~0.8 - 1.2Potent Clinical Inhibition

Experimental Protocols

Self-Validating Assay Architecture

To ensure absolute trustworthiness in the data generated, the experimental design must operate as a self-validating system . This requires a specific 96-well plate matrix that mathematically isolates the true inhibitory effect from background noise, autohydrolysis, and compound artifacts.

Required Control Wells:

  • 100% Activity Control (Vehicle): Enzyme + Substrate + DMSO vehicle. (Validates maximum uninhibited velocity).

  • Background Blank: Substrate + Buffer + DMSO vehicle. (Accounts for spontaneous autohydrolysis of the substrate).

  • Inhibitor Blank: Test Compound + Substrate + Buffer. (Accounts for the intrinsic absorbance/color of the pyran-2-one compound).

  • Positive Control: Enzyme + Substrate + Orlistat. (Validates assay sensitivity and enzyme viability).

High-Throughput p-NPB Colorimetric Assay

This protocol utilizes p-nitrophenyl butyrate (p-NPB) as a surrogate lipid substrate.

Reagent Preparation & Causal Rationale:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.1% Triton X-100.

    • Causality: PL requires a mildly alkaline pH for optimal catalytic activity. Calcium ions (Ca²⁺) are essential cofactors that stabilize the enzyme's active conformation and precipitate liberated fatty acids as insoluble calcium soaps, preventing product inhibition. Triton X-100 is a non-ionic surfactant that mimics physiological bile salts, maintaining the lipophilic p-NPB in an emulsified state for interfacial catalysis.

  • Enzyme Solution: Porcine Pancreatic Lipase (Type II) dissolved in Assay Buffer at 1 mg/mL.

  • Substrate Solution: 10 mM p-NPB dissolved in dimethylformamide (DMF) or DMSO.

  • Test Compound: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one dissolved in DMSO (serial dilutions from 0.1 µM to 100 µM).

Workflow Step1 1. Reagent Prep (Enzyme & Inhibitor) Step2 2. Pre-Incubation (37°C, 15 min) Step1->Step2 Mix in Microplate Step3 3. Reaction Initiation (Add p-NPB) Step2->Step3 Equilibration Step4 4. Kinetic Readout (Abs 405 nm) Step3->Step4 Hydrolysis Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Linear Phase Read

Step-by-step high-throughput colorimetric assay workflow for PL inhibition.

Step-by-Step Execution:

  • Dispense Buffer: Add 150 µL of Assay Buffer to all wells in a clear-bottom 96-well microplate.

  • Add Inhibitor: Add 10 µL of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (at various concentrations) to the Test and Inhibitor Blank wells. Add 10 µL of DMSO to the Activity Control and Background Blank wells.

  • Add Enzyme: Add 30 µL of the Enzyme Solution to the Test, Activity Control, and Positive Control wells. Add 30 µL of Assay Buffer to the Blank wells.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: Pancreatic lipase requires time to undergo conformational changes upon inhibitor binding. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, ensuring the measured initial velocity accurately reflects the inhibited state.

  • Initiate Reaction: Rapidly add 10 µL of the p-NPB Substrate Solution to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm every 1 minute for 30 minutes at 37°C.

    • Causality: p-NPB is hydrolyzed into butyric acid and p-nitrophenol. The latter is a chromophore that absorbs strongly at 405 nm, allowing for continuous, real-time kinetic monitoring without the need for complex lipid extraction.

Data Processing & Kinetic Analysis

Calculate the initial velocity ( V0​ ) for each well by determining the slope of the linear portion of the absorbance vs. time curve (typically between 2 and 10 minutes).

Calculate the percentage of inhibition using the self-validating formula: % Inhibition =[ 1 - ( (V_test - V_inhibitor_blank) / (V_control - V_background_blank) ) ] × 100

Plot the % Inhibition against the log concentration of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Use non-linear regression (e.g., a four-parameter logistic curve) to interpolate the IC₅₀ value, which should align closely with the literature benchmark of 5.15 µM.

References

  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp.
  • Source: National Institutes of Health (NIH)

Technical Notes & Optimization

Troubleshooting

improving extraction yield of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one from microbial fermentation

Welcome to the technical support guide for improving the production and extraction of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. This molecule, a substituted α-pyrone, is a polyketide secondary metabolite with significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the production and extraction of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. This molecule, a substituted α-pyrone, is a polyketide secondary metabolite with significant interest in various research and development sectors. Microbial fermentation, particularly using fungal strains like Aspergillus terreus, is a primary route for its production.[1] However, maximizing yield requires careful optimization of both the biological and chemical processes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles.

Troubleshooting Guide: From Fermentation to Final Product

This section addresses specific issues you may encounter during your workflow. It is structured in a question-and-answer format to help you quickly identify and resolve experimental bottlenecks.

Problem Area 1: Low or No Product Titer in Fermentation Broth

A common and frustrating issue is completing a fermentation run only to find minimal or no target compound in the culture broth. The root cause often lies in the biological system—the microbial strain or the conditions it was grown in.

Q1: My fermentation is complete, but HPLC/LC-MS analysis shows a very low or undetectable peak for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Could my microbial strain be the problem?

A1: Absolutely. The producing organism is the most critical variable. Several factors related to the strain itself can lead to diminished or abolished production:

  • Strain Viability and Contamination: The most basic issue is the health of your culture. Ensure your working culture is viable and not contaminated with bacteria or other fungi, which can outcompete your production strain for nutrients or alter the fermentation environment (e.g., pH).

  • Genetic Instability: Secondary metabolite production pathways can be complex and are not always stable. Repeated subculturing can lead to genetic drift or mutations that result in reduced- or non-producing phenotypes. High-yielding strains can be particularly susceptible to reverting to a lower-producing state.

  • Incorrect Physiological State: The production of many secondary metabolites is triggered during specific growth phases, typically the stationary phase when cell division slows due to nutrient limitation.[2] Using an inoculum that is too old, too young, or has a low cell density can lead to suboptimal production kinetics.

Solutions & Best Practices:

  • Aseptic Technique: Reinforce strict aseptic techniques at every stage, from media preparation to inoculation and sampling, to prevent contamination.

  • Master and Working Cell Banks: Always prepare a master cell bank (MCB) and a working cell bank (WCB) from a verified, high-yielding culture. Start every new fermentation from a fresh vial from the WCB to minimize the impact of genetic drift. Avoid continuous subculturing from plate to plate.

  • Inoculum Standardization: Develop a standardized protocol for your inoculum preparation. Define the growth medium, incubation time, temperature, and the required optical density or spore count to ensure a consistent and healthy starter culture for your main fermenter.

Q2: I've validated my strain and my aseptic technique is solid, but the yield remains poor. How critical is the fermentation medium composition?

A2: The composition of the fermentation medium is paramount. The type and concentration of carbon, nitrogen, and other nutrients directly influence whether the microorganism prioritizes primary growth or the synthesis of secondary metabolites.[3]

  • Carbon Source: The rate of carbon metabolism is a key regulator. Rapidly consumed carbon sources like glucose can sometimes cause catabolite repression, inhibiting secondary metabolite synthesis. Slowly assimilated sources, such as starch or sucrose, often promote higher yields.[4][5] For Aspergillus terreus, glucose and sucrose are common carbon sources.[6][7]

  • Nitrogen Source: The choice between organic (e.g., yeast extract, peptone, casein) and inorganic (e.g., ammonium sulfate) nitrogen sources can dramatically alter product yield.[5] Organic sources often provide essential growth factors and amino acid precursors that can enhance production.

  • Phosphate Concentration: High concentrations of phosphate are essential for rapid growth (e.g., producing phospholipids and nucleic acids) but can be strongly inhibitory to the production of many secondary metabolites.[5] Production is often triggered under phosphate-limiting conditions.

  • Precursors: The biosynthesis of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, like other polyketides, starts from simple building blocks like acetyl-CoA and malonyl-CoA.[8] Ensuring the medium does not lack essential co-factors or trace minerals (e.g., Mg²⁺, Mn²⁺) is crucial for the enzymes in the biosynthetic pathway.

Solutions & Best Practices:

  • Medium Optimization: If you are experiencing low yields, systematically optimize your medium. Start with a known production medium for a similar compound or organism and use a one-factor-at-a-time (OFAT) approach or a statistical method like Response Surface Methodology (RSM) to screen for optimal concentrations of key components.[3]

  • C:N Ratio: Pay close attention to the carbon-to-nitrogen ratio. A high C:N ratio often favors secondary metabolite production by inducing nitrogen limitation while providing ample carbon skeletons for synthesis.

  • Test Different Sources: Evaluate a range of carbon and nitrogen sources to find the best combination for your specific strain.

Table 1: Example Fermentation Media Components for Optimization

ComponentTypeTypical Concentration RangeRationale & Key Insight
Carbon Source Glucose, Sucrose, Starch40-100 g/LSlowly metabolized sources may prevent catabolite repression and improve yield.[4][5]
Nitrogen Source Yeast Extract, Peptone1-5 g/LOrganic sources often provide essential precursors and growth factors.[5]
Phosphate Source KH₂PO₄0.04-1 g/LLower concentrations are often required to initiate secondary metabolism.[5]
Trace Minerals MgSO₄·7H₂O, CaCO₃0.1-1.5 g/LEssential co-factors for enzymatic reactions. CaCO₃ also acts as a pH buffer.[6]
Q3: My strain and medium are optimized, but my results are inconsistent between batches. Which physical fermentation parameters should I be controlling more tightly?

A3: Inconsistent yields are often a sign of uncontrolled physical parameters. Fungal fermentations are highly sensitive to their environment.

  • pH: This is one of the most critical factors. The optimal pH for growth can be different from the optimal pH for production.[4] For Aspergillus terreus, production of some metabolites occurs at a low pH, while others are favored at a higher pH.[7] Continuous monitoring and control (e.g., with automated acid/base addition) are essential for reproducibility.

  • Temperature: Temperature affects microbial growth rate and enzyme kinetics. The optimal temperature for biomass accumulation may not be the same as for product formation.[3][4] A common strategy is a two-stage temperature profile: an initial phase at a higher temperature for growth, followed by a shift to a lower temperature for the production phase.

  • Dissolved Oxygen (DO): Aspergillus is a strictly aerobic fungus. Inadequate oxygen supply is a common cause of failed fermentations, especially at high cell densities. DO levels are managed by controlling the agitation speed (for mixing and breaking up air bubbles) and the airflow rate. The morphology of the fungus (pellets vs. dispersed mycelia) also significantly impacts oxygen transfer.[9]

  • Agitation: This parameter is linked to DO and nutrient mixing. However, high shear stress from excessive agitation can damage fungal mycelia, leading to stress responses and reduced productivity. The unique "fishtail" agitation mechanism in some bioreactors can provide effective mixing with low shear, which is beneficial for filamentous fungi.[9]

Table 2: Key Physical Fermentation Parameters and Typical Ranges

ParameterTypical Range for Aspergillus sp.Impact on Production
Temperature 28-35°CAffects enzyme activity and growth rate. Optimization is critical.[3][4]
pH 4.0 - 7.0Influences nutrient uptake and enzyme function; often shifts during fermentation.[4][10]
Agitation 150-250 RPMBalances oxygen transfer with shear stress on mycelia.[6][9]
Incubation Period 6-14 daysSecondary metabolite production typically peaks in the late stationary phase.[2][4][6]
Problem Area 2: Low Recovery of Product After Extraction

Detecting a high concentration of your target compound in the fermentation broth is a great milestone, but if you cannot efficiently recover it, the effort is wasted. Extraction and purification issues are common hurdles.

Q4: My broth shows a high product titer, but the yield after solvent extraction is disappointingly low. What could be wrong with my extraction protocol?

A4: This points to a problem with the chemistry of your recovery process. The goal is to efficiently transfer the target molecule from a complex aqueous matrix (the fermentation broth) into an organic solvent, leaving impurities behind.

  • Product Location (Intra- vs. Extracellular): First, determine if the pyranone is secreted into the medium or retained within the fungal cells. Lyse a sample of the biomass and analyze both the cell-free supernatant and the cell lysate. If a significant amount is intracellular, you must incorporate a cell disruption step (e.g., sonication, bead milling, or grinding in liquid nitrogen) before extraction.

  • Solvent Choice: The principle of "like dissolves like" is key. You need a solvent with a polarity that is well-matched to 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Based on its structure, it is a moderately polar compound.

    • Ethyl acetate is an excellent and widely used solvent for extracting fungal secondary metabolites due to its intermediate polarity, which can recover a broad range of compounds while leaving behind very polar substances like sugars and salts.[11][12]

    • Dichloromethane (DCM) or Chloroform are also effective but are more non-polar and may be better for less polar compounds.[13]

    • Methanol or Acetone are highly polar and will extract your product, but they will also extract many water-soluble impurities (like sugars), making purification more difficult.[12] They are often used to extract the mycelium after a primary extraction of the broth with a less polar solvent.[13]

  • pH Adjustment during Extraction: This is a frequently overlooked but critical step. The 4-hydroxy group on the pyranone ring is acidic. At neutral or basic pH, this group will be deprotonated to an anion (-O⁻), making the molecule much more water-soluble and very difficult to extract into an organic solvent. By acidifying the fermentation broth (e.g., to pH 3-4 with HCl or formic acid) before extraction, you ensure the hydroxyl group is protonated (-OH), making the molecule less polar and significantly increasing its partitioning into the organic solvent.[14]

  • Emulsion Formation: Vigorous mixing of the broth and solvent can create a stable emulsion (a third layer between the aqueous and organic phases) that traps your product. This is common in broths with high concentrations of proteins and other surfactants.

Solutions & Best Practices:

  • Centrifuge or Filter First: Always remove the fungal biomass from the broth by centrifugation or filtration before beginning the liquid-liquid extraction.

  • Acidify the Supernatant: Adjust the pH of the cell-free supernatant to ~3.0.

  • Perform Sequential Extractions: Perform liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel. Mix by gentle inversion rather than vigorous shaking to minimize emulsion formation. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction 2-3 times with fresh solvent to maximize recovery.

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of saturated brine (NaCl solution), by gentle centrifugation, or by allowing it to stand for an extended period.

Table 3: Comparison of Common Extraction Solvents

SolventPolarityAdvantagesDisadvantages
Ethyl Acetate IntermediateExcellent for a wide range of fungal metabolites; good selectivity.[11][12]Can form emulsions; moderately volatile.
Dichloromethane Low-IntermediateGood for less polar compounds; easy to evaporate.Higher toxicity; can form azeotropes with water.
Methanol HighExcellent solvating power.Extracts many polar impurities (sugars, salts), complicating purification.[12]
Hexane Very LowGood for removing very non-polar impurities (e.g., lipids).Unlikely to be effective for extracting the target pyranone.
Q5: My crude extract is a complex mixture, and I'm losing most of my product during purification. How can I design a better purification strategy?

A5: A crude extract is rarely pure enough for final use. Purification aims to isolate your target compound from other metabolites, residual media components, and lipids.

  • Silica Gel Column Chromatography: This is the workhorse method for purifying moderately polar organic compounds.[15] The principle is separation based on polarity. A slurry of silica gel (a very polar stationary phase) is packed into a column. Your crude extract is loaded onto the top, and a mobile phase (an organic solvent or mixture of solvents) is passed through.

    • Non-polar compounds have little affinity for the silica and will elute quickly with a non-polar mobile phase (e.g., hexane).

    • Polar compounds will adhere strongly to the silica and require a more polar mobile phase (e.g., ethyl acetate or methanol) to elute.

  • Choosing the Right Solvent System: The key to successful column chromatography is finding a solvent system that provides good separation between your target compound and its impurities. This is typically determined beforehand using Thin Layer Chromatography (TLC). By spotting your crude extract on a TLC plate and developing it in different solvent mixtures (e.g., varying ratios of hexane:ethyl acetate), you can find a system where your product has a Retention Factor (Rf) of around 0.25-0.40, and is well-separated from other spots.

  • Alternative Purification Methods: If silica gel chromatography provides insufficient purity, consider preparative High-Performance Liquid Chromatography (Prep-HPLC).[15] This method offers much higher resolution but is more expensive and has a lower sample capacity.

Step-by-Step Protocol for Silica Gel Chromatography:

  • Dry and Concentrate: Combine the organic extracts from the previous step, dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude solid or oil.

  • Determine Mobile Phase: Use TLC to find an optimal solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Pack the Column: Pack a glass column with silica gel using your starting mobile phase (a less polar mixture, e.g., 90:10 Hexane:EtOAc).

  • Load the Sample: Dissolve your crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elute the Column: Begin running the mobile phase through the column, collecting fractions. Gradually increase the polarity of the mobile phase (a "gradient elution") to elute compounds of increasing polarity.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent to yield the purified 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Visualizing the Workflow and Troubleshooting Logic

A clear understanding of the overall process and a logical approach to problem-solving are essential for success.

Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_extract Phase 3: Downstream Processing Culture 1. Culture Revival (from WCB) Inoculum 2. Inoculum Prep (Seed Culture) Culture->Inoculum Fermentation 4. Bioreactor Inoculation & Fermentation Inoculum->Fermentation Media 3. Media Sterilization Media->Fermentation Harvest 5. Harvest & Biomass Separation Fermentation->Harvest Extraction 6. Solvent Extraction (pH Adjusted) Harvest->Extraction Purification 7. Column Chromatography Extraction->Purification Analysis 8. Purity & Identity Check (LC-MS, NMR) Purification->Analysis

Caption: Overall experimental workflow from culture to pure compound.

Troubleshooting cluster_ferm Fermentation Issues cluster_extract Extraction/Purification Issues Start Low Final Yield Q1 Is product titer in broth low? Start->Q1 Strain Check Strain Health & Purity Q1->Strain Yes Location Check Product Location (Intra- vs. Extracellular) Q1->Location No Media Optimize Media (C, N, P Sources) Strain->Media Params Control Physical Parameters (pH, Temp, DO) Media->Params Solvent Optimize Extraction (Solvent, pH) Location->Solvent Purity Refine Purification (TLC, Chromatography) Solvent->Purity

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

  • Q: What is the typical growth phase for the production of this secondary metabolite?

    • A: The production of most fungal secondary metabolites, including polyketides like pyranones, typically occurs during the late exponential or stationary phase of growth.[2] This is a phase where primary growth slows down due to the depletion of a key nutrient, which triggers the expression of the secondary metabolic gene clusters.

  • Q: Besides Aspergillus, what other microorganisms are known to produce similar 4-hydroxy-2-pyrone structures?

    • A: The 4-hydroxy-2-pyrone scaffold is widespread in nature, particularly in fungi. Species of Penicillium are well-known producers of similar compounds, such as triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one).[16] Various endophytic fungi and even some bacteria have also been found to synthesize pyrone derivatives.[11][17]

  • Q: How can I definitively confirm the chemical structure and purity of my final isolated compound?

    • A: A combination of analytical techniques is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound and assess its purity.[14][18] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is the gold standard, as it provides detailed information about the chemical environment of each atom in the molecule.[17]

  • Q: Would a fed-batch fermentation strategy be beneficial for improving the yield?

    • A: Yes, a fed-batch strategy is often highly effective for secondary metabolite production.[2] By slowly feeding a concentrated nutrient solution (typically the carbon source), you can avoid high initial substrate concentrations that might cause catabolite repression, maintain the cells in a prolonged productive stationary phase, and achieve higher final product titers compared to a simple batch fermentation.[6][10]

References

  • Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. SCIRP.
  • Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. MDPI.
  • The Role of Secondary Metabolites in Fermentation. Food Safety Institute.
  • Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers.
  • Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. PMC.
  • Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. PLOS One.
  • Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. PMC.
  • Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. Agilent.
  • What is the best solvent for extracting secondary metabolite from endophytic fungi?. ResearchGate.
  • 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one synthesis by a type III polyketide synthase from Rhodospirillum centenum. PubMed.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI.
  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. PubChem.
  • Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub.
  • Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Organic Syntheses.
  • Troubleshooting common problems in Aspyrone synthesis. Benchchem.
  • Aspegillus terreus: From Soil to Industry and Back. PMC.
  • Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion. PMC.
  • Gluconic Acid Production by Aspergillus Terreus. PubMed.
  • Maximizing Itaconic Acid Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis. LAMBDA Laboratory Instruments.

Sources

Optimization

troubleshooting degradation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one during silica gel chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation and purification of 4-hydroxy-3,5,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation and purification of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

This compound, often isolated as a secondary metabolite from Streptomyces species[1], features a sensitive pyrone ring system. Standard normal-phase silica gel chromatography frequently leads to poor recovery, streaking, or complete degradation due to the acidic nature of the silanol groups interacting with the enol-lactone moiety.

Troubleshooting Workflow

G Start Low Recovery of Pyrone Post-Chromatography TLC Run 2D TLC on Standard Silica Start->TLC Decision Off-diagonal spots present? TLC->Decision Et3N Deactivate Silica (1% Et3N in Eluent) Decision->Et3N Yes (Silica-induced degradation) RPC18 Switch to RP-C18 or Sephadex LH-20 Decision->RPC18 Yes (Severe degradation) Success Successful Isolation of Intact Pyrone Decision->Success No (Check evaporation loss) Et3N->RPC18 Persistent Streaking Et3N->Success High Recovery RPC18->Success

Caption: Diagnostic and resolution workflow for pyrone degradation during chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one degrade on standard silica gel? Causality & Expertise: Unmodified silica gel (SiO₂) is inherently acidic (pH ~4.5–5.5). The 4-hydroxy-2-pyrone system is highly susceptible to hydrogen bonding with surface silanol groups. This strong adsorption leads to severe tailing. Furthermore, the acidic microenvironment catalyzes the tautomerization and subsequent nucleophilic attack by residual water, leading to lactone ring-opening or irreversible chemisorption. This is a common issue when isolating pyranone metabolites from Streptomyces extracts[2].

Q2: How can I definitively prove that silica gel is causing the degradation, rather than instability in the crude extract? Trustworthiness: You must use a self-validating 2-Dimensional Thin Layer Chromatography (2D-TLC) protocol.

  • Spot your sample in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in your standard solvent system (e.g., Hexane/EtOAc).

  • Dry the plate thoroughly, rotate it 90 degrees, and develop it again in the exact same solvent system. Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is degrading during the run, you will see off-diagonal spots or severe smearing below the expected diagonal intersection.

Q3: What is the most effective immediate fix if I must use normal-phase chromatography? Causality & Expertise: You must neutralize the acidic silanol sites. This is achieved by adding a volatile organic base, such as Triethylamine (Et₃N), to your mobile phase. The Et₃N competitively binds to the acidic silanol groups, preventing the pyrone from binding irreversibly and protecting the lactone ring from acid-catalyzed opening.

Quantitative Comparison of Purification Strategies

The following table summarizes expected recovery rates of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one based on the stationary phase utilized.

Stationary PhaseMobile Phase AdditiveMechanism of Loss / RetentionExpected Recovery (%)
Standard Silica Gel (60 Å)NoneAcid-catalyzed ring opening, chemisorption15 - 30%
Deactivated Silica Gel1% Triethylamine (Et₃N)Silanol masking prevents strong H-bonding75 - 85%
Neutral AluminaNoneReduced acidity prevents lactone hydrolysis80 - 90%
Reverse Phase (C18)0.1% Formic Acid (Buffer)Hydrophobic partitioning (avoids silanols)> 95%
Sephadex LH-20NoneSize exclusion / mild polar interactions> 90%

Experimental Protocol: Et₃N-Deactivated Silica Gel Chromatography

To ensure a self-validating and reproducible purification, follow this step-by-step methodology for buffering your silica column.

Step 1: Solvent Preparation Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (Et₃N) to the mixture. Mix thoroughly.

Step 2: Slurry Preparation and Column Packing Weigh the required amount of silica gel. Create a slurry using the Et₃N-spiked solvent. Pour the slurry into the column. The Et₃N will immediately begin neutralizing the active silanol sites.

Step 3: Column Equilibration (Critical Step) Run at least 3 column volumes (CV) of the Et₃N-spiked solvent through the packed bed. Validation: Collect the flow-through and check the pH with indicator paper. The pH should be basic (~pH 8), confirming that the silica is fully deactivated.

Step 4: Sample Loading Dissolve your crude extract containing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in a minimum volume of the deactivated eluent. Load it carefully onto the column head.

Step 5: Elution and Monitoring Elute the column using the deactivated solvent. Monitor fractions via TLC (plates should also be pre-run with 1% Et₃N to prevent on-plate degradation).

Step 6: Post-Purification Pool the fractions containing the pure pyrone. Evaporate the solvent under reduced pressure. Because Et₃N is volatile, it will be removed during concentration, leaving the intact, purified compound.

References

  • Pu, X., Li, G., Yang, T., Li, G., Yi, J., Zhang, G., & Luo, Y. (2013). A new cyclododeca[d]oxazole derivative from Streptomyces spp. CIBYL1. Natural Product Research, 27(7), 603-608.[Link]

  • Silva, L. J., et al. (2017). Expanding the Chemical Repertoire of the Endophyte Streptomyces albospinus RLe7 Reveals Amphotericin B as an Inducer of a Fungal Phenotype. Journal of Natural Products.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when chromatographing highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when chromatographing highly substituted heterocycles. Analyzing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one [1] requires more than just a generic C18 column and a standard water/acetonitrile gradient. This molecule contains a vinylogous acid moiety that demands precise physicochemical control of the mobile phase to prevent severe chromatographic anomalies.

This guide is engineered to provide you with the mechanistic causality behind peak distortions, self-validating experimental protocols, and authoritative troubleshooting workflows.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak splitting and tailing when using a standard Water/Acetonitrile mobile phase? A1: The root cause is the pH-dependent ionization of the analyte. The 4-hydroxyl group on the pyran-2-one ring acts as a vinylogous acid due to the electron-withdrawing nature of the conjugated lactone carbonyl. The pKa​ of 4-hydroxy-2-pyrones is approximately 4.9[2]. Standard, unbuffered HPLC water typically has a pH of 5.5 to 6.0 due to dissolved ambient CO2​ . At this pH, your analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states.

In reversed-phase chromatography, the neutral species interacts strongly with the hydrophobic stationary phase, while the polar anionic species elutes rapidly. This dual-state retention mechanism causes the analyte to elute as both a charged and uncharged species, resulting in peak splitting and severe tailing[3]. Solution: You must acidify the mobile phase to at least 2 pH units below the analyte's pKa​ (i.e., pH < 2.9) to ensure >99% of the molecules remain in the neutral state.

Q2: Which organic modifier and acidic additive should I choose? A2: Your choice of additive dictates both peak symmetry and detector compatibility:

  • 0.1% Formic Acid (FA) (pH ~2.7): The optimal choice for LC-MS applications. It provides sufficient acidity to suppress the ionization of the 4-hydroxyl group without causing significant ion suppression in the mass spectrometer.

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): Highly recommended if you are using a UV-only detector and observing residual tailing. TFA is a strong ion-pairing agent that masks active silanol sites on the silica support[4]. However, it causes severe signal suppression in MS.

  • Organic Modifier: Start with Acetonitrile (ACN) . It is aprotic, yields lower backpressures, and generally provides sharper peaks for lactones compared to protic solvents like Methanol, which can engage in complex hydrogen-bonding networks with the pyranone ring.

Q3: I have acidified the mobile phase to pH 2.5, but I am still seeing a right-skewed tailing peak. What is the secondary cause? A3: If the analyte is fully protonated but tailing persists, you are observing secondary interactions. The oxygen-rich pyranone ring is interacting with unreacted, acidic silanol groups ( Si−OH ) on the surface of the silica stationary phase[5]. Solution: Switch your column. For acidic compounds prone to silanol interactions, utilize a fully end-capped C18 column, a polar-embedded C18 phase, or a hybrid-silica column specifically designed to minimize residual silanol activity[5].

Quantitative Data & Selection Matrices

Table 1: Physicochemical Profile of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

PropertyValue / DescriptionChromatographic Impact
Molecular Formula C8​H10​O3​ Small molecule; elutes relatively early on standard gradients.
Functional Groups Lactone, Vinylogous AcidHighly sensitive to mobile phase pH and hydrogen bonding.
Estimated pKa​ ~4.9[2]Requires mobile phase pH < 3.0 to prevent ionization[3].
Primary Risk Peak splitting / TailingDual retention mechanisms if pH is not strictly controlled.

Table 2: Mobile Phase Buffer Selection Matrix

AdditiveApprox. pHMS CompatibilityPrimary Use Case
0.1% Formic Acid 2.7ExcellentStandard LC-MS profiling and impurity screening.
0.1% TFA 2.0Poor (Suppression)UV-HPLC methods requiring maximum peak symmetry[4].
10 mM Phosphate 2.5IncompatiblePreparative UV-HPLC requiring high buffering capacity.

Diagnostic Workflows

PeakTroubleshooting A Observe Peak Tailing/Splitting B Is Mobile Phase pH < 3.0? A->B C Acidify with 0.1% TFA/FA (Suppress Ionization) B->C No (pH > 3) D Check Column Chemistry B->D Yes (pH < 3) F Optimal Symmetrical Peak (As < 1.5) C->F E Use End-capped C18 (Block Silanols) D->E Secondary Interactions E->F

Fig 1. Troubleshooting logic tree for resolving peak shape anomalies in pyranone HPLC analysis.

MethodDev S1 1. Aqueous Phase 0.1% FA in H2O S3 3. Gradient Scouting 5% to 95% B S1->S3 S2 2. Organic Phase Acetonitrile S2->S3 S4 4. Assess Retention Target k' = 2 to 10 S3->S4 S4->S3 Adjust Slope S5 5. Validate Method System Suitability S4->S5 Optimized

Fig 2. Step-by-step mobile phase optimization and gradient scouting workflow.

Experimental Protocols

Protocol 1: Preparation of Optimally Buffered Mobile Phase & System Equilibration

This protocol ensures the complete suppression of the vinylogous acid ionization, establishing a self-validating baseline for peak symmetry.

Step 1: Volumetric Measurement Measure exactly 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean, dedicated mobile phase bottle. Step 2: Acidification (Causality Check) Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to the water to achieve a 0.1% (v/v) concentration. Why? This forces the pH to ~2.7, which is >2 units below the analyte's pKa​ of 4.9, ensuring the pyranone remains >99% protonated and neutral. Step 3: Filtration and Degassing Filter the acidified water through a 0.22 µm PTFE membrane to remove particulates. Sonicate for 10 minutes to degas. Repeat Steps 1-3 for the organic phase (0.1% FA in Acetonitrile). Step 4: Column Equilibration Install a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Flush the column with 10 column volumes (CV) of the initial gradient composition (e.g., 95% Aqueous / 5% Organic) to ensure the stationary phase is fully protonated and equilibrated. Step 5: Self-Validation (System Suitability) Inject a 10 µg/mL standard solution of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Calculate the USP Tailing Factor ( Tf​ ).

  • Pass: If 0.9≤Tf​≤1.5 , the pH suppression is successful.

  • Fail: If Tf​>1.5 , ionization is not fully suppressed, or secondary silanol interactions are occurring. Proceed to the troubleshooting logic tree (Fig 1).

Protocol 2: Gradient Scouting Method for Impurity Profiling

Use this protocol to determine the optimal elution window for the pyranone and its related synthetic intermediates.

Step 1: Parameter Setup

  • Mobile Phase A: 0.1% FA in H2​O

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Flow Rate: 0.4 mL/min (for a 2.1 mm ID column)

  • Column Temperature: 35°C (Stabilizes retention times and reduces backpressure). Step 2: Gradient Programming Program a linear scouting gradient: Hold at 5% B for 1 minute, ramp from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 4 minutes. Step 3: Detection Set the UV/Vis detector to monitor 280 nm and 320 nm (typical λmax​ ranges for conjugated pyranones). Step 4: Self-Validation (Retention Factor) Calculate the retention factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time of the pyranone and t0​ is the void time.

  • If k′<2 : The analyte is eluting too close to the void volume. Decrease the initial %B or use a shallower initial gradient slope.

  • If k′>10 : The analyte is retained too strongly. Increase the initial %B to sharpen the peak and reduce run time.

References

  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH. Source: National Center for Biotechnology Information.
  • HPLC Method Development - A Review. Source: International Journal of Pharmaceutical Research and Applications.
  • HPLC Column Selection: Core to Method Development (Part II). Source: Welch Materials, Inc.
  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Source: Beilstein Journal of Organic Chemistry.
  • Fixing Peak Tailing in HPLC Analysis. Source: Scribd / Physical Sciences Laboratories.

Sources

Optimization

Technical Support Center: Handling &amp; Preventing Oxidation of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (HTMP)

Welcome to the Technical Support Center for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (HTMP) . Originally isolated as a secondary metabolite from marine and mangrove-derived fungi such as Penicillium citrinum[1] and Penic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (HTMP) . Originally isolated as a secondary metabolite from marine and mangrove-derived fungi such as Penicillium citrinum[1] and Penicillium sp. SCSIO 41429[2], this bioactive pyranone derivative presents unique handling challenges. Its electron-rich core makes it highly susceptible to oxidative degradation in aqueous solutions.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic insights and field-proven protocols necessary to stabilize HTMP during in vitro and in vivo assays.

Mechanistic Insight: The Causality of HTMP Oxidation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of 2-pyrone oxidation. The stability of HTMP is strictly governed by the protonation state of its C4-hydroxyl group. Structural analogs like 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone) exhibit a pKa between 4.7 and 5.1[3][4]. Consequently, the pKa of HTMP is approximately 5.0.

  • The pH Trigger: In standard biological buffers (pH 7.4), HTMP is fully deprotonated into an enolate anion. This enolate is highly nucleophilic and electron-rich, drastically lowering the activation energy required for single-electron transfer (SET) reactions.

  • The Catalysts: Dissolved oxygen (O 2​ ) and trace transition metals (e.g., Fe 3+ , Cu 2+ ) in aqueous buffers act as electron acceptors. They catalyze the formation of a pyranone radical, which rapidly reacts with reactive oxygen species (ROS) or water, leading to irreversible ring-opening and decarboxylation[4].

  • Photo-oxidation: The conjugated 2-pyrone system absorbs UV and visible light, which can excite the molecule into a triplet state, facilitating cycloaddition with singlet oxygen and subsequent ring cleavage.

OxidationMechanism HTMP HTMP (Protonated Enol) Stable at pH < 5.0 Enolate HTMP Enolate Highly Reactive at pH > 5.5 HTMP->Enolate Deprotonation (Basic Buffers) RingOpen Ring-Opened / Decarboxylated Degradation Products HTMP->RingOpen UV Light (Photo-oxidation) Radical Pyranone Radical (SET Intermediate) Enolate->Radical O2 / Trace Metals (Fe3+, Cu2+) Radical->RingOpen ROS / H2O

Figure 1: Mechanism of pH-dependent and metal-catalyzed oxidation of HTMP in aqueous solutions.

Troubleshooting Guide: Common Issues & Interventions

Issue A: My HTMP solution turns yellow/brown after 2 hours in PBS.

  • Root Cause: Autoxidation and subsequent polymerization. PBS (pH 7.4) forces HTMP into its highly reactive enolate form. Trace iron present in standard PBS salts catalyzes radical formation.

  • Intervention: Switch to a slightly acidic buffer (e.g., 50 mM MES, pH 5.0) to keep the C4-hydroxyl protonated. If physiological pH is strictly required for your biological assay, prepare the solution immediately before use and supplement the buffer with a metal chelator (1 mM EDTA) and a compatible antioxidant (e.g., 1 mM Ascorbic Acid).

Issue B: LC-MS shows multiple peaks with mass losses of 44 Da (-CO 2​ ).

  • Root Cause: Ring-opening followed by decarboxylation. This is the terminal degradation pathway of 2-pyrones in water[4].

  • Intervention: Degas all aqueous solvents by sparging with Argon or Nitrogen for 30 minutes prior to dissolving HTMP. Store stock solutions in anhydrous, degassed DMSO at -80°C, never in water.

Issue C: Assay reproducibility is poor between morning and afternoon replicates.

  • Root Cause: Photo-oxidation. Ambient laboratory lighting (especially fluorescent bulbs with UV emission) degrades the pyranone ring over time.

  • Intervention: Perform all dilutions in amber microcentrifuge tubes or wrap standard clear tubes in aluminum foil.

Self-Validating Experimental Protocol: Preparation of Stable Aqueous HTMP

This step-by-step methodology incorporates an internal validation gate to ensure the integrity of the compound before you proceed to costly downstream biological assays.

Phase 1: Solvent & Buffer Preparation

  • Degas Solvents: Sparge anhydrous DMSO and 50 mM MES buffer (pH 5.0) with Argon gas for 30 minutes to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the MES buffer to sequester trace catalytic metals.

Phase 2: Stock Formulation 3. Primary Stock: Dissolve dry HTMP powder in the degassed DMSO to a concentration of 10 mM. Perform this step inside a nitrogen-purged glovebox or under a steady Argon stream. 4. Aqueous Dilution: Dilute the DMSO stock into the MES buffer to your desired working concentration (e.g., 100 µM). Keep the final DMSO concentration below 1% to avoid solvent toxicity in cellular assays.

Phase 3: Self-Validation (Quality Control Gate) 5. Spectrophotometric Verification: Blank a UV-Vis spectrophotometer with the MES buffer. Measure the absorbance of the HTMP working solution. Intact 4-hydroxy-2-pyranones exhibit a distinct absorption maximum ( λmax​ ) around 280–295 nm. 6. Validation Check: If the peak at ~290 nm is present and sharp, the pyranone ring is intact, and you may proceed with your assay. If a broad shoulder appears at >320 nm, or the 290 nm peak is severely diminished, the batch has oxidized and must be discarded.

PreparationWorkflow Start Dry HTMP Powder Dissolve Dissolve in Degassed DMSO (10 mM Stock) Start->Dissolve Mix Dilute Stock into Buffer (Under Argon/N2) Dissolve->Mix Buffer Prepare Aqueous Buffer (MES pH 5.0 + 1mM EDTA) Buffer->Mix Validate UV-Vis Validation (Check sharp peak at ~290nm) Mix->Validate Store Aliquot in Amber Vials Store at -80°C Validate->Store Pass

Figure 2: Self-validating workflow for the preparation of oxidation-resistant HTMP stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my aqueous HTMP solutions? A: No. Freeze-thawing aqueous solutions concentrates solutes and dissolved oxygen in the unfrozen liquid pockets, significantly accelerating metal-catalyzed oxidation. Always aliquot the primary DMSO stock and discard aqueous working solutions after a single use.

Q: Are there alternative antioxidants if ascorbic acid interferes with my specific assay? A: Yes. If your assay is sensitive to reducing agents (e.g., certain enzymatic assays), consider using non-thiol radical scavengers like BHT (Butylated hydroxytoluene) at 10-50 µM. Alternatively, rely entirely on strict oxygen exclusion (Argon sparging) and metal chelation (DTPA or EDTA).

Q: How does temperature affect the degradation rate? A: The ring-opening and decarboxylation of 2-pyrones are highly temperature-dependent[4]. Keeping solutions on ice (4°C) during the experiment can extend the half-life of the enolate form by up to 5-fold compared to standard incubation at 37°C.

Quantitative Data: HTMP Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of HTMP under various aqueous conditions, demonstrating the dramatic impact of pH, oxygen, and light exposure on compound integrity.

Buffer SystempHDissolved O 2​ Light ExposureAdditivesEstimated t1/2​ (at 25°C)
PBS7.4AmbientAmbient Lab LightNone< 2 hours
PBS7.4Degassed (Ar)Dark (Amber Vials)1 mM EDTA~ 12 hours
MES5.0AmbientAmbient Lab LightNone~ 48 hours
MES5.0Degassed (Ar)Dark (Amber Vials)1 mM EDTA> 14 days
References
  • Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59 Source: ResearchGate URL
  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp.
  • Source: eScholarship.
  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran Source: Iowa State University / ACS Sustainable Chemistry & Engineering URL

Sources

Troubleshooting

troubleshooting low ionization efficiency of pyranones in LC-MS/MS

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the notoriously difficult ionization issues associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the notoriously difficult ionization issues associated with pyranones.

Pyranones—ranging from simple 2-pyranones to complex dibenzo-α-pyrones and pyranonaphthoquinones—present unique challenges in electrospray ionization (ESI). Because we are dealing with conjugated lactone/ketone systems, standard "plug-and-play" LC-MS methods often fail. This guide will bypass generic advice and dive directly into the physicochemical causality of your signal loss, providing self-validating protocols to rescue your limits of quantification (LOQ).

Part 1: The Mechanistic Causality of Pyranone Ionization

To fix a poor signal, you must first understand why pyranones resist ionization.

  • Poor Proton Affinity: The pyran ring features a highly delocalized π -electron system. While this stabilizes the molecule, it significantly reduces the basicity of the carbonyl oxygen. Unlike aliphatic amines, the carbonyl oxygen in a neutral pyranone is a poor proton acceptor. Consequently, in positive ESI (+ESI), the formation of the [M+H]+ ion is energetically unfavorable, leading to low transmission efficiency into the gas phase.

  • Alkali Adduct Dispersion: Because the carbonyl and ether oxygens have high dipole moments but low proton affinities, they act as excellent ligands for trace alkali metals in your solvents or glassware. Instead of a single robust [M+H]+ peak, your ion current is often split across [M+Na]+ and [M+K]+ adducts, destroying your sensitivity.

  • Substituent-Driven Polarity: The presence of functional groups completely dictates the optimal ionization pathway. Unsubstituted or alkyl-substituted pyranones (e.g., Alternaria mycotoxins) often require forced positive ionization[1], whereas pyranones decorated with phenolic hydroxyls (e.g., pyranonaphthoquinones) are highly acidic and naturally favor deprotonation in negative ESI (-ESI)[2].

Part 2: Diagnostic Decision Tree

Before adjusting your instrument, follow this logical workflow to identify the root cause of your low ionization efficiency.

PyranoneWorkflow Start Low Pyranone Ionization Efficiency CheckStruct Analyze Molecular Structure Start->CheckStruct HasPhenol Contains Phenolic/OH Groups? CheckStruct->HasPhenol NegMode Switch to Negative ESI Optimize Capillary Voltage HasPhenol->NegMode Yes PosMode Use Positive ESI Check for Adducts HasPhenol->PosMode No Matrix Assess Matrix Effects (Post-Column Infusion) NegMode->Matrix AdductCheck High [M+Na]+ / [M+K]+? PosMode->AdductCheck AddBuffer Add 1-2 mM Ammonium Acetate to Mobile Phase AdductCheck->AddBuffer Yes PostColumn Implement Post-Column Acidification AdductCheck->PostColumn No AddBuffer->Matrix PostColumn->Matrix SPE Solid-Phase Extraction (SPE) & Microflow LC Matrix->SPE

Caption: Diagnostic workflow for troubleshooting pyranone ionization efficiency in LC-MS/MS.

Part 3: Frequently Asked Questions (Troubleshooting Guides)

Q1: I am analyzing pyranonaphthoquinones, and my sensitivity in positive ESI is terrible even with 0.1% formic acid. Should I change my column? A1: Do not change your column yet; change your polarity. Pyranones with extended conjugation and phenolic hydroxyl groups are highly prone to deprotonation. Research demonstrates that specialized pyranone metabolites exhibit vastly superior signal-to-noise ratios in negative mode ( [M−H]− ) compared to positive mode[2]. Switch to -ESI and ensure you lower the sprayer (capillary) voltage to prevent electrical discharge phenomena like rim emission, which can completely destabilize your signal[3].

Q2: My neutral pyranone signal is splitting into multiple m/z values ( [M+H]+ , [M+Na]+ , [M+K]+ ). How do I consolidate the signal? A2: This is a classic adduct dispersion issue caused by the high dipole moment of the pyranone carbonyl coordinating with trace metals. To fix this, you must control the droplet chemistry. Add a volatile buffer like ammonium acetate to your mobile phase. Studies on wood preservative pyranones show that adding exactly 1.7 mM ammonium acetate effectively standardizes the ionization pathway, forcing the formation of [M+NH4​]+ or [M+H]+ while suppressing random sodium adducts without causing ion suppression[4].

Q3: I need to run my LC separation at a neutral pH for peak shape, but my neutral pyranones won't ionize without acid. How do I resolve this conflict? A3: You are facing a compromise between chromatographic efficiency and ionization efficiency. The solution is post-column pH adjustment [5]. By infusing a dilute acid (e.g., 0.5% formic acid in methanol) via a T-connector after the analytical column but before the MS source, you decouple the LC separation from the ESI process. The column runs at neutral pH, while the Taylor cone operates at an acidic pH, maximizing coulombic fission and gas-phase ion production.

Q4: My signal looks great in neat solvent but disappears when I inject biological matrices. How do I recover my sensitivity? A4: You are experiencing severe ion suppression. Co-eluting endogenous matrix components (like phospholipids) are outcompeting your pyranone for the limited charge available on the surface of the ESI droplets. To mitigate this, you must implement Solid-Phase Extraction (SPE) to remove matrix interferences. Furthermore, transitioning to microflow LC-MS/MS setups has been demonstrated to yield up to sixfold sensitivity improvements by fundamentally altering droplet dynamics and minimizing matrix interferences[6].

Part 4: Quantitative Parameter Optimization

Use the following table to benchmark your initial LC-MS/MS parameters. These values are optimized specifically for the unique physicochemical properties of pyranones.

ParameterRecommended RangeMechanistic Rationale
Capillary Voltage (+ESI) 3500 V – 4500 VHigh enough to form a stable Taylor cone, but kept below 5000 V to prevent corona discharge in highly aqueous mobile phases[3].
Capillary Voltage (-ESI) 2000 V – 3000 VMust be lowered compared to positive mode to avoid rim emission and electron avalanches, which destroy the [M−H]− signal[3].
Ammonium Acetate 1.0 mM – 2.0 mMOptimal at ~1.7 mM. High enough to outcompete trace Na+ for adduct formation, but low enough to avoid bulk ion suppression[4].
Nebulizing Gas Flow ~0.2 mL/minRestricts droplet size at the capillary tip, allowing for more efficient charging and faster desolvation of the pyranone[3].
Fragmentor Voltage 100 V – 130 VGentle enough to prevent in-source fragmentation of the pyran ring, but high enough to strip solvent clusters[4].

Part 5: Self-Validating Experimental Protocols

Do not guess if your optimizations are working. Use these self-validating protocols to mathematically prove the source of your signal loss.

Protocol 1: Post-Column Infusion for Matrix Effect Assessment

This protocol proves whether your signal loss is due to the MS source parameters or co-eluting matrix suppression.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a neat standard solution of your target pyranone (e.g., 100 ng/mL in 50:50 MeOH:Water) at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., plasma or plant extract prepared via your current sample prep method) into the LC system and run your standard gradient.

  • Acquisition: Monitor the specific MRM transition of your pyranone standard.

  • Self-Validation Check: If the baseline signal remains perfectly flat, you have no matrix effects; your issue is purely ionization efficiency (adjust voltages/pH). If the baseline exhibits sudden dips or "valleys," those exact retention times represent co-eluting matrix components suppressing your charge. You must alter your LC gradient or implement SPE cleanup[6].

Protocol 2: Post-Column pH Adjustment Workflow

This protocol rescues the ionization of neutral pyranones without destroying neutral-pH chromatography.

Step-by-Step Methodology:

  • Preparation: Prepare a make-up solution of 0.5% Formic Acid in MS-grade Methanol.

  • Plumbing: Install a secondary isocratic pump connected to a T-piece post-column.

  • Flow Dynamics: Set your primary LC flow rate (e.g., 0.4 mL/min). Set the secondary isocratic pump to deliver the make-up solution at 10% of the primary flow rate (0.04 mL/min).

  • Equilibration: Allow the system to equilibrate until the MS background stabilizes.

  • Self-Validation Check: Inject your pyranone standard with the make-up pump off, then again with the make-up pump on. Calculate the peak area and the peak width at half-maximum (FWHM). A successful validation will show a >3x increase in peak area (due to enhanced ionization[5]) with less than a 5% increase in FWHM (proving the T-piece did not introduce extra-column band broadening).

Part 6: References

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana Frontiers in Plant Science URL:[Link][2]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Biotech Spain URL:[Link][6]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Chromatography Online URL:[Link][3]

  • Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools MDPI URL:[Link][1]

  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix UND Scholarly Commons URL:[Link][4]

  • Better ionization with pH optimization Wiley Analytical Science URL:[Link][5]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Welcome to the technical support resource for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and related pyranone-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and related pyranone-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles in biological assays. Given that novel compounds like 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one often have limited publicly available solubility data, this document provides a systematic framework for troubleshooting and overcoming these challenges, enabling reliable and reproducible experimental outcomes.

The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities.[1][2][3] However, the inherent physicochemical properties of these compounds, often characterized by a lipophilic core, can lead to poor aqueous solubility, a significant obstacle for in vitro and in vivo testing. This guide will walk you through understanding the problem, provide quick answers to common questions, and offer detailed protocols to systematically enhance the solubility of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues encountered during experimental work.

Q1: My 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one powder will not dissolve in my aqueous assay buffer. What is my first step?

Your first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its powerful solubilizing capacity for a wide range of organic molecules.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous buffer or cell culture medium.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous medium. What's happening and how do I fix it?

This is a classic sign that your compound is "crashing out" of solution as the solvent environment rapidly changes from organic to aqueous. The final concentration of your compound has exceeded its solubility limit in the final assay buffer.

To fix this, you have several options:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Perform Stepwise Dilutions: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner to ease the transition from organic to aqueous environments.[5]

  • Use a Co-solvent System: For particularly challenging compounds, a more complex vehicle containing co-solvents and/or surfactants may be necessary. This is discussed in detail in the troubleshooting section.[6]

  • Employ Cyclodextrins: These molecules can encapsulate your hydrophobic compound, enhancing its apparent aqueous solubility.[7][8] This is often a preferred method for reducing the required percentage of organic solvent.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

This is a critical question, as DMSO itself can be toxic to cells, and its effects are dependent on the cell type, exposure duration, and the specific assay endpoint being measured.[9] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is highly recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[10][11] Always include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.

Final DMSO Concentration General Cellular Impact & Recommendations [9][10][11][12][13]
≤ 0.1% Recommended for most applications. Generally considered safe for sensitive cells and long-term (≥24h) exposure with minimal impact on cell health and function.
0.1% - 0.5% Use with caution. Acceptable for many cell lines and shorter-term assays. A vehicle control is essential. May induce subtle changes in some cellular processes.
0.5% - 1.0% High-risk. Can cause significant stress or toxicity in many cell lines, especially with longer incubation times. Should only be used if absolutely necessary and validated for your specific cell type.
> 1.0% Not recommended for most in vitro assays. High probability of cytotoxicity and confounding experimental results.

Q4: Are there any alternatives to DMSO for preparing my stock solution?

Yes. If DMSO is incompatible with your assay or cell type, you can consider other organic solvents like ethanol or methanol.[14] However, these also have their own toxicity profiles and may not be as effective at solubilizing highly lipophilic compounds. For a more advanced and often less toxic approach, consider using cyclodextrins to create an aqueous stock solution, as detailed in the protocols below.[15]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides validated, step-by-step methodologies to systematically address and solve solubility issues.

Workflow for Tackling Solubility Problems

Before diving into specific protocols, it's helpful to have a logical workflow. The following decision tree illustrates a systematic approach to troubleshooting.

G start Compound Insoluble in Aqueous Buffer prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock to Final Concentration in Assay Medium prep_stock->dilute precip Precipitation Observed? dilute->precip success Proceed with Experiment (Include Vehicle Control) precip->success No troubleshoot Select Advanced Strategy precip->troubleshoot Yes strategy1 Option 1: Lower Final Compound Concentration troubleshoot->strategy1 strategy2 Option 2: Use Co-Solvent/Surfactant Formulation troubleshoot->strategy2 strategy3 Option 3: Use Cyclodextrin Inclusion Complex troubleshoot->strategy3 strategy1->dilute strategy2->dilute strategy3->dilute

Caption: A decision-making workflow for addressing compound solubility.

Protocol 1: Preparation and Handling of a DMSO Stock Solution

This protocol describes the foundational step for working with any poorly soluble compound.

Objective: To prepare a stable, high-concentration stock solution of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Materials:

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Methodology:

  • Calculation: Determine the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is 154.16 g/mol .[16]

    • Mass (mg) = Desired Volume (mL) x 10 (mM) x 154.16 ( g/mol ) / 1000

  • Weighing: Carefully weigh the calculated amount of powder into a sterile vial.

  • Dissolution: Add the calculated volume of 100% DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Gentle warming (to 37°C) can also be applied if necessary, but check for compound stability at higher temperatures first.[4]

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.[5]

Protocol 2: The Cyclodextrin Inclusion Complex Method

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively acting as a carrier to enhance aqueous solubility.[7][8][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used due to its high water solubility and excellent safety profile.[15]

Objective: To prepare an aqueous solution of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one using HP-β-CD.

Materials:

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and magnetic stirrer

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warm the solution slightly (40-50°C) to aid in dissolving the HP-β-CD.

  • Add Compound: While stirring, add the 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one powder directly to the HP-β-CD solution. A 1:1 to 1:5 molar ratio of compound to cyclodextrin is a good starting point.

  • Complexation: Tightly seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended mixing time is crucial for the efficient formation of the inclusion complex.

  • Filtration: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification & Storage: The concentration of the solubilized compound in the filtrate should be determined empirically using a suitable analytical method (e.g., HPLC-UV, LC-MS). Store the final aqueous stock solution at 4°C or -20°C.

Part 3: Comparative Analysis of Solubilization Strategies

Choosing the right strategy depends on your experimental constraints, including the required compound concentration, cell type sensitivity, and the nature of the assay.

Strategy Mechanism of Action Advantages Disadvantages
DMSO/Organic Solvent The compound is dissolved in a water-miscible organic solvent.Simple, fast, and effective for creating high-concentration stocks.[4]Potential for cytotoxicity; can influence protein structure and enzyme activity at high concentrations; compound may precipitate upon aqueous dilution.[10][11]
Co-Solvents & Surfactants A combination of solvents (e.g., PEG) and surfactants (e.g., Tween 80) creates a more hospitable environment for the hydrophobic compound, often by forming micelles.[6]Can achieve higher final concentrations in aqueous media than DMSO alone; established method for in vivo formulations.More complex to prepare; excipients can have their own biological effects; may interfere with certain assays (e.g., fluorescence).
Cyclodextrins The hydrophobic compound is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[7][8]Significantly increases aqueous solubility; reduces the need for organic solvents, thereby lowering cytotoxicity; can improve compound stability.[18]Requires optimization of compound-to-cyclodextrin ratio; may not be effective for all molecules; potential for cyclodextrin to interact with cell membranes at very high concentrations.
References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • PMC. (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • MCE. (n.d.). Compound Handling Instructions.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Vertex AI Search. (n.d.). 1 Preparation stock solution solid compound(s).
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Springer. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubChem. (n.d.). 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Encyclopedia.pub. (2024, January 2). Natural 4-Hydroxy-2-pyrones.
  • Benchchem. (n.d.). A Comparative Analysis of 3-Hydroxy-2-Pyrone and 4-Hydroxy-2-Pyrone Derivatives: From Synthesis to Biological Activity.
  • Inxight Drugs. (n.d.). 4-HYDROXY-6-METHYL-2-PYRONE.
  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.

Sources

Troubleshooting

reducing background noise in UV-Vis spectra of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Welcome to the Technical Support Center for UV-Vis Spectroscopy. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-hydroxy-3,5,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UV-Vis Spectroscopy. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and structurally related highly conjugated heterocycles.

Analyzing this specific pyrone derivative presents unique optical challenges. The molecule features a conjugated 2H-pyran-2-one core responsible for distinct π→π∗ and n→π∗ transitions in the UV region[1]. However, the presence of the 4-hydroxyl group alongside hydrophobic trimethyl substitutions creates an amphiphilic character that frequently leads to micro-aggregation, solvent incompatibility, and severe background noise. This guide provides field-proven, causally-explained troubleshooting steps and self-validating protocols to ensure absolute data integrity.

Diagnostic Decision Matrix

Before adjusting instrument parameters, you must isolate the root cause of the spectral noise. Use the following logical workflow to categorize the interference as instrumental, solvent-based, or sample-dependent.

DiagnosticTree N1 High Noise in Pyran-2-one Spectrum N2 Is noise localized below 250 nm? N1->N2 N3 Solvent Cutoff or Cuvette Absorption N2->N3 Yes N4 Is noise random across entire spectrum? N2->N4 No N5 Instrumental Noise (Scan Speed/PMT) N4->N5 Yes N6 Is there a sloping baseline shift? N4->N6 No N7 Sample Scattering (Aggregation) N6->N7 Yes

Diagnostic workflow for isolating UV-Vis noise sources.

Technical Troubleshooting & FAQs

Q1: Why does my spectrum exhibit extreme, jagged noise specifically below 250 nm?

The Causality: This is a classic symptom of photon starvation. Every solvent and cuvette material has a "UV cutoff"—the wavelength below which it absorbs nearly all incident light[2]. When the light reaching the detector drops to near zero, the spectrophotometer's Photomultiplier Tube (PMT) automatically increases its voltage gain to detect a signal. This massive amplification of the baseline electrical current manifests as severe, jagged noise[3]. The Solution:

  • Verify Cuvette Material: Glass and standard plastics absorb heavily below 300 nm. You must use high-purity quartz cuvettes (cutoff ~160 nm) for analyzing the deep-UV transitions of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one[2][4].

  • Check Solvent Cutoff: If you are using Chloroform (cutoff 245 nm) or DMSO (cutoff 268 nm) to dissolve your pyrone, the solvent is absorbing the UV light before it reaches the detector[5]. Switch to a UV-transparent solvent like HPLC-grade Acetonitrile or Methanol (see Table 1).

Q2: How do I resolve random, high-frequency noise spikes across the entire 200–800 nm range?

The Causality: Broadband random noise is typically instrumental, originating from electronic fluctuations or light source instability (e.g., an aging Deuterium lamp)[3]. Photons arrive at the detector following a Poisson distribution; therefore, capturing too few photons results in high statistical noise. The Solution:

  • Decrease Scan Speed: The "Scan Speed" parameter dictates the signal-averaging time (integration time) the detector spends at each wavelength interval[6]. By selecting a "Slow" or "Very Slow" scan speed, you increase the integration time, which averages out random electronic noise and drastically smooths the spectrum[6].

  • Optimize Slit Width: A narrower slit width improves spectral resolution but severely reduces the light intensity reaching the sample, increasing noise[4]. For a broad-absorbing molecule like a pyran-2-one, widening the slit (e.g., from 1 nm to 2 nm) allows more light throughput, instantly improving the signal-to-noise ratio without compromising peak shape[4].

Q3: My baseline slopes upwards heavily towards the UV region, masking the pyrone's absorption peaks. What causes this?

The Causality: This upward slope is caused by Rayleigh and Mie scattering, which scales inversely with the fourth power of the wavelength ( ∝1/λ4 )[3][7]. The 4-hydroxyl group on 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one acts as a strong hydrogen-bond donor/acceptor. In non-polar solvents, these molecules can self-assemble into micro-aggregates or precipitate as fine particulates, turning the sample slightly turbid and scattering the incident light[3]. The Solution: If physical filtration (0.22 µm PTFE) or centrifugation is not practical due to low sample volumes, you must employ Derivative Spectroscopy [7]. Taking the first derivative of the spectrum mathematically eliminates constant baseline shifts, while the second derivative resolves overlapping peaks and completely nullifies the sloping effect of scattering[7].

Quantitative Data Summaries

Table 1: UV-Vis Cutoffs for Common Spectroscopic Solvents

Select a solvent whose cutoff is at least 10–20 nm below the lowest wavelength of interest for your pyran-2-one derivative to prevent PMT gain noise[2][5].

SolventUV Cutoff (nm)Suitability for Pyran-2-one Deep UV Analysis
Water (HPLC Grade)190Excellent (if compound is soluble)
Acetonitrile190Excellent
Hexane195Excellent
Methanol205Very Good
Tetrahydrofuran (THF)215Good (Monitor for peroxide formation)
Dichloromethane (DCM)233Poor (Obscures deep UV bands)
Chloroform245Poor (Obscures deep UV bands)
Dimethyl Sulfoxide (DMSO)268Unsuitable for UV; Visible range only
Table 2: Instrumental Parameters and Noise Impact

Adjust these parameters to balance resolution, analysis time, and noise reduction[4][6].

ParameterAdjustmentEffect on Signal-to-Noise (S/N)Trade-off
Scan Speed SlowerIncreases S/N (Averages out random noise)Longer total analysis time.
Slit Width Wider (e.g., 2 nm)Increases S/N (Higher photon throughput)Reduced spectral resolution.
Data Interval Larger (e.g., 1.0 nm)Increases S/N (Fewer stops, longer integration)Loss of fine spectral features.

Self-Validating Experimental Protocols

Protocol A: Cuvette Matching and Optical Validation

Mismatched cuvettes or improper blank subtraction in double-beam configurations are primary sources of baseline offsets and absorbance errors[8]. This protocol validates the optical neutrality of your setup.

  • Cleaning: Wash two matched quartz cuvettes with a sequence of Acetone Methanol HPLC-grade Water. Dry with filtered compressed nitrogen.

  • Filling: Fill both the Reference and Sample cuvettes with the exact same batch of your chosen solvent (e.g., Acetonitrile).

  • Orientation: Ensure the polished optical faces are aligned with the light beam. Mark the top of the cuvettes to ensure they are always inserted in the exact same orientation.

  • Baseline Correction: Run a baseline correction scan from 800 nm down to 200 nm[4].

  • Validation Step (The Self-Check): Without removing the cuvettes, immediately run a standard sample scan.

    • Validation Criteria: The resulting spectrum must be a flat line at 0.000±0.001 Absorbance Units (AU) across the entire range. If the baseline drifts beyond this threshold, or if noise spikes appear, the cuvettes are either scratched, contaminated, or the lamp requires alignment[8]. Do not proceed with sample analysis until this validation passes.

Protocol B: Scattering Elimination via Derivative Spectroscopy

When analyzing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in conditions where micro-aggregation causes unavoidable Rayleigh scattering, use this mathematical protocol to extract the true absorbance profile[7].

ProtocolWorkflow S1 1. Acquire Zero-Order Spectrum S2 2. Apply Savitzky-Golay Smoothing S1->S2 S3 3. Compute 1st Derivative (Removes Baseline) S2->S3 S4 4. Compute 2nd Derivative (Resolves Peaks) S3->S4 S5 5. Validate vs. Filtered Blank S4->S5

Self-validating workflow for derivative spectroscopy.

  • Acquisition: Acquire the zero-order absorbance spectrum of the turbid sample using a slow scan speed to minimize inherent instrumental noise[6].

  • Smoothing: Apply a Savitzky-Golay smoothing filter (typically a 2nd-order polynomial with a 5–9 point window) to the raw data. Crucial: Derivative math amplifies high-frequency noise; smoothing is mandatory before derivation.

  • First Derivative ( dA/dλ ): Calculate the first derivative. This will convert the sloping baseline (caused by scattering) into a flat line at zero, as the constant rate of baseline change is nullified[7].

  • Second Derivative ( d2A/dλ2 ): Calculate the second derivative to resolve the exact λmax​ of the pyran-2-one. The peak maxima in the original spectrum will appear as sharp, negative-pointing minima in the second derivative[7].

  • Validation Step (The Self-Check): The inflection point (where the signal crosses zero) of the first derivative must perfectly align with the wavelength of maximum absorbance ( λmax​ ) in a perfectly clear, low-concentration control sample of the same molecule[7]. If it shifts by more than 1 nm, your smoothing window is too large and is distorting the data.

References

  • Metash. (2025). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? Metash Instruments. Available at: [Link]

  • Qvarz. (2021). How to overcome interferences in UV – Visible Spectroscopic studies? Qvarz. Available at: [Link]

  • Patsnap Eureka. (2025). Common Causes of Noise in Spectrophotometry and How to Fix Them. Patsnap. Available at:[Link]

  • AZoOptics. (2025). How to Troubleshoot a Spectrum That Looks Wrong. AZoOptics. Available at: [Link]

  • Shimadzu UK Limited. (2024). (UV) Tips and Tricks - Reducing noise by using a slower scan speed. Shimadzu. Available at:[Link]

  • Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. LibreTexts. Available at: [Link]

  • University of Toronto TRACES. (2020). Solvent UV-Vis Cutoff. University of Toronto. Available at: [Link]

  • ACS Publications. (2022). 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one vs other pyranones

Comparative Biological Activity Guide: 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one vs. Other Pyranone Scaffolds Introduction Pyranones (pyrones) are a privileged class of oxygen-containing heterocycles that serve as foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one vs. Other Pyranone Scaffolds

Introduction

Pyranones (pyrones) are a privileged class of oxygen-containing heterocycles that serve as foundational scaffolds in natural product chemistry and targeted drug development. Among these, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (CAS: 50405-44-2)[1], a naturally occurring α -pyrone isolated from marine-derived fungi such as Penicillium sp. SCSIO 41429 and Penicillium citrinum[2][3], has recently garnered significant attention for its distinct biological activities.

Unlike ubiquitous γ -pyrones like Kojic Acid (a commercial tyrosinase inhibitor) or Maltol (a metal chelator and flavor enhancer), 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one exhibits highly specific metabolic and antimicrobial profiles. As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this specific 2H-pyran-2-one against other standard pyranones, detailing the mechanistic pathways and self-validating experimental protocols necessary to support researchers in hit-to-lead optimization.

Section 1: Comparative Biological Profiling

Pancreatic Lipase (PL) Inhibition

Pancreatic lipase is a primary therapeutic target for anti-obesity interventions, as it is responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. Recent marine bioprospecting studies have identified 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one as a moderate inhibitor of PL, exhibiting an IC 50​ of 5.15 µM[3]. This activity is highly specific compared to simpler pyranones like Kojic acid, which shows negligible PL inhibition. A structurally related co-metabolite, 4-methyl-5,6-dihydropyren-2-one, shows slightly stronger inhibition (IC 50​ = 2.42 µM)[3], suggesting that the degree of ring saturation and methyl substitution plays a critical role in fitting the hydrophobic binding pocket of the lipase enzyme.

Antimicrobial Efficacy

While many pyranones exhibit weak bacteriostatic effects, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one demonstrates potent, selective bactericidal activity against Gram-positive pathogens. In vitro assays reveal Minimum Inhibitory Concentrations (MIC) of 8 µg/mL against Staphylococcus aureus and 2 µg/mL against Bacillus subtilis[2]. Crucially, it exhibits no significant in vitro cytotoxicity against mammalian cell lines at these active concentrations, establishing a highly favorable therapeutic index[2]. In contrast, Kojic acid requires much higher concentrations (MIC > 500 µg/mL) to inhibit S. aureus, as its primary mechanism relies on iron chelation rather than direct membrane or ribosomal disruption.

Section 2: Quantitative Data Comparison

The following table synthesizes the quantitative performance metrics of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one against alternative pyranone scaffolds to facilitate rapid comparative analysis.

CompoundScaffold TypePrimary BioactivityKey Target / MIC / IC 50​ Cytotoxicity (Mammalian)
4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one α -Pyrone (2H)Antimicrobial, MetabolicS. aureus MIC = 8 µg/mL; PL IC 50​ = 5.15 µM[2][3]Non-cytotoxic at active doses[2]
4-Methyl-5,6-dihydropyren-2-one α -Pyrone (2H)MetabolicPL IC 50​ = 2.42 µM[3]Non-cytotoxic[2]
Kojic Acid γ -Pyrone (4H)Depigmenting, AntioxidantTyrosinase IC 50​ 14 µM; S. aureus MIC > 500 µg/mLLow
Maltol γ -Pyrone (4H)Antioxidant, ChelatorROS Scavenging; Weak antimicrobialVery Low (GRAS status)

Section 3: Mechanistic Pathways

To understand the metabolic intervention of these compounds, we must visualize the enzymatic blockade. The diagram below illustrates how 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one disrupts lipid metabolism by targeting Pancreatic Lipase.

PL_Inhibition A Dietary Triglycerides B Pancreatic Lipase (PL) A->B Substrate Binding D Enzyme-Inhibitor Complex (Inactive) B->D Inhibition E Free Fatty Acids + Monoglycerides B->E Hydrolysis (Normal) C 4-Hydroxy-3,5,6-trimethyl- 2H-pyran-2-one C->B Competitive Binding D->E Blocked F Reduced Lipid Absorption (Anti-Obesity Effect) E->F Downstream Effect

Mechanism of Pancreatic Lipase Inhibition by 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls to validate the causality of the observed bioactivities.

Protocol 1: Pancreatic Lipase (PL) Inhibition Assay

Rationale: This colorimetric assay utilizes p-nitrophenyl butyrate (p-NPB) as a synthetic substrate. When active, PL cleaves p-NPB to release p-nitrophenol, a yellow chromophore. A reduction in absorbance at 405 nm directly and causally correlates to the inhibitory power of the pyranone[3]. Materials: Porcine pancreatic lipase (Type II), p-NPB, Tris-HCl buffer (pH 8.0, containing 0.1% Triton X-100 to maintain lipid emulsion), Orlistat (Positive Control). Step-by-Step Workflow:

  • Preparation: Dissolve 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in DMSO to create a concentration gradient (0.1 to 50 µM). Critical Causality Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation, which would yield false-positive inhibition.

  • Pre-incubation: In a 96-well microplate, combine 20 µL of the test compound, 20 µL of PL solution (1 mg/mL in Tris-HCl), and 150 µL of Tris-HCl buffer. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of p-NPB solution (10 mM in acetonitrile) to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader at 37°C.

  • System Validation: The assay is considered self-validated only if the Orlistat positive control shows >80% inhibition and the DMSO negative control shows linear enzyme kinetics. Calculate IC 50​ using non-linear regression of the initial velocity ( V0​ ).

Protocol 2: Broth Microdilution Assay for Antimicrobial Efficacy

Rationale: Determining the MIC requires distinguishing between bacteriostatic and bactericidal effects. Resazurin dye is used as a metabolic indicator; viable cells reduce blue resazurin to pink resorufin, providing an unambiguous visual and fluorometric readout of bacterial survival[2]. Materials: Mueller-Hinton Broth (MHB), Staphylococcus aureus (ATCC 25923), Resazurin sodium salt (0.015% aq), Vancomycin (Positive Control). Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate S. aureus in MHB to log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ≈1×106 CFU/mL.

  • Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the pyranone solution (starting at 64 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial suspension to all test wells. Include a sterility control (MHB only) and a growth control (MHB + bacteria + DMSO vehicle).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 20 µL of Resazurin solution to each well and incubate for an additional 2 hours.

  • System Validation: The MIC is defined as the lowest concentration preventing the color change from blue to pink. The assay is self-validated if the Vancomycin control yields an MIC within the CLSI acceptable range (0.5 - 2 µg/mL) and the sterility control remains blue.

Workflow S1 Compound Preparation S2 PL Inhibition Assay (p-NPB) S1->S2 Aliquot S3 Antimicrobial MIC Assay S1->S3 Aliquot S4 Cytotoxicity Screening S1->S4 Aliquot S5 Data Analysis & IC50/MIC S2->S5 Absorbance (405nm) S3->S5 Resazurin Reduction S4->S5 Cell Viability

Step-by-step bioactivity screening workflow for pyranone derivatives.

References

  • [1] Title: 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH | Source: nih.gov | URL:

  • [2] Title: Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59 | Source: researchgate.net | URL:

  • [3] Title: Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429 | Source: nih.gov | URL:

Sources

Comparative

Comparative Structural Analysis of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one and Stoloniferol B

Fungal secondary metabolites, particularly polyketides derived from marine Penicillium species, offer a rich reservoir of bioactive scaffolds. Two structurally distinct yet biosynthetically related compounds frequently c...

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Author: BenchChem Technical Support Team. Date: April 2026

Fungal secondary metabolites, particularly polyketides derived from marine Penicillium species, offer a rich reservoir of bioactive scaffolds. Two structurally distinct yet biosynthetically related compounds frequently co-isolated from these sources are 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and stoloniferol B[1][2]. While the former is a monocyclic α-pyrone, the latter possesses a more complex bicyclic isochroman core. As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of their structural properties, synthetic methodologies, and isolation protocols to assist researchers in drug development and natural product characterization.

Structural and Physicochemical Comparison

Although both compounds originate from polyketide synthase (PKS) pathways, their structural divergence dictates their chemical stability and biological utility. 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one features a highly conjugated , making it susceptible to nucleophilic attack[3]. Conversely, stoloniferol B (also known as decarboxydihydrocitrinone) contains a robust 3,4-dihydroisocoumarin core, which serves as a stable scaffold for further derivatization, such as[4][5].

Property4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-oneStoloniferol B (Decarboxydihydrocitrinone)
Molecular Formula C8H10O3[3]C12H14O4[6][7]
Molecular Weight 154.16 g/mol [3]222.24 g/mol [7]
Structural Class Monocyclic α-pyroneBicyclic isochroman (3,4-dihydroisocoumarin)
Key Functional Groups Enol-lactone, hydroxyl, three methylsPhenolic hydroxyls, lactone, three methyls
Biosynthetic Role End-product / MonomerCore building block for citrinin derivatives[4]
Reported Bioactivity Potent antibacterial (e.g., S. aureus)[8]Weak/moderate antibacterial; precursor to cytotoxins[9]
Isolation and Characterization Workflow

When extracting these metabolites from marine-derived fungi (e.g., Penicillium sp. SCSIO 41429), the extraction and purification protocols must be carefully tuned to their polarity and structural fragility[2]. Every step in the protocol below is designed as a self-validating system to ensure high-fidelity structural elucidation.

Step-by-Step Isolation Protocol:

  • Fermentation & Extraction : Cultivate the fungal strain in Sabouraud's dextrose broth. Extract the broth with Ethyl Acetate (EtOAc).

    • Causality: EtOAc is selected for its optimal dielectric constant, which efficiently partitions mid-polar polyketides while leaving behind highly polar, interfering polysaccharides and salts in the aqueous phase.

  • Primary Fractionation : Subject the crude extract to silica gel column chromatography using a gradient of CHCl3/MeOH.

    • Causality: This step provides a coarse separation based on hydrogen-bonding capacity, separating the highly hydroxylated stoloniferol B from the less polar pyranone.

  • Isomeric Purification : Purify the target fractions using semi-preparative HPLC (ODS column, e.g., YMC-pack ODS-A, 10 × 250 mm).

    • Causality: Polyketides often exist as complex mixtures of closely related methylated isomers. Reverse-phase HPLC ensures absolute isomeric purity, which is a critical prerequisite for accurate downstream NMR.

  • Structural Elucidation : Validate the structures using HRESIMS and 1D/2D NMR (HSQC, HMBC, COSY).

    • Causality: For 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, confirming the [M+H]+ peak at m/z 155.07 validates the monocyclic mass[3]. For stoloniferol B, confirming the anti configuration of the C3/C4 methyl groups via NOESY correlations ensures the correct natural stereoisomer is identified[9].

IsolationWorkflow Extract Marine Fungal Extract (Penicillium sp.) Solvent EtOAc Extraction (Mid-Polarity Selection) Extract->Solvent Fraction Silica Gel Chromatography (Initial Separation) Solvent->Fraction HPLC Semi-Preparative HPLC (Isomeric Purification) Fraction->HPLC Pyrone 4-hydroxy-3,5,6-trimethyl- 2H-pyran-2-one HPLC->Pyrone Stoloniferol Stoloniferol B HPLC->Stoloniferol NMR 1D/2D NMR & HRESIMS (Structural Elucidation) Pyrone->NMR Stoloniferol->NMR

Isolation and structural elucidation workflow for fungal polyketides.

Total Synthesis Strategy for Stoloniferol B

Because stoloniferol B is a critical core structure for synthesizing complex citrinin derivatives like penicitol A, achieving its total synthesis is highly valuable. The first total synthesis was achieved by Ohashi and Hosokawa through a meticulously controlled sequential elaboration[4][5].

Step-by-Step Synthetic Protocol:

  • Vinylogous Mukaiyama Aldol Reaction (VMAR) : React a vinylketene silyl N,O-acetal with paraldehyde.

    • Causality: Traditional aldol reactions fail to provide the necessary stereocontrol. The VMAR is strictly chosen because it guarantees the anti diastereoselectivity required for the C3 and C4 methyl groups of the natural product[4][10].

  • Thermal Esterification : Treat the VMAR adduct with methyl acetoacetate under thermal conditions.

    • Causality: This installs the necessary acetoacetate moiety without the need for harsh coupling reagents that could epimerize the newly formed, sensitive stereocenters.

  • Intramolecular Michael Reaction : Induce cyclization of the esterified intermediate.

    • Causality: This step forms the initial cyclic framework by exploiting the inherent electrophilicity of the α,β-unsaturated system.

  • Vinylogous Dieckmann Cyclization : Execute the final cyclization to forge the phenolic isochroman core.

    • Causality: The Dieckmann cyclization efficiently closes the oxygen-containing ring while simultaneously driving the aromatization of the system, yielding the stable 3,4-dihydroisocoumarin core of stoloniferol B[4].

SyntheticPathway Start Vinylketene Silyl N,O-acetal + Paraldehyde VMAR Vinylogous Mukaiyama Aldol Reaction (VMAR) [Strict anti-stereocontrol] Start->VMAR Ester Thermal Esterification (Methyl Acetoacetate) VMAR->Ester Michael Intramolecular Michael Reaction Ester->Michael Dieckmann Vinylogous Dieckmann Cyclization [Isochroman Core Formation] Michael->Dieckmann Product Stoloniferol B (Decarboxydihydrocitrinone) Dieckmann->Product

Total synthesis pathway of Stoloniferol B via sequential elaboration.

Performance and Biological Implications

From a drug development perspective, the structural differences between these two compounds dictate their biological performance.

  • 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one exhibits potent antibiotic activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (MIC values as low as 2–8 μg/mL) without demonstrating significant in vitro cytotoxicity[8]. Its compact, monocyclic structure allows it to easily penetrate bacterial cell walls.

  • Stoloniferol B , while exhibiting only weak to moderate antimicrobial activity on its own[9], is highly valued as a biosynthetic building block. Its electron-rich isochroman core makes it an ideal precursor for oxidative dimerization, leading to complex molecules like penicitol A, which possess significant antitumor properties[4][5].

References
  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH Source: nih.gov URL:[Link]

  • Total Syntheses of Stoloniferol B and Penicitol A, and Structural Revision of Fusaraisochromanone Source: Organic Letters - ACS Publications URL:[Link]

  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429 Source: Marine Drugs - MDPI URL:[Link]

  • Decarboxydihydrocitrinone CAS#908608-58-2 | Regulatory Information Source: GCIS-ChemRadar URL:[Link]

  • Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis Source: Molecules - MDPI URL:[Link]

Sources

Validation

benchmarking antimicrobial efficacy of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one against standard antibiotics

As antimicrobial resistance (AMR) increasingly renders legacy antibiotics obsolete, the drug development pipeline relies heavily on identifying structurally novel scaffolds. One such compound of interest is 4-hydroxy-3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly renders legacy antibiotics obsolete, the drug development pipeline relies heavily on identifying structurally novel scaffolds. One such compound of interest is 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (CAS: 50405-44-2)[1]. Originally isolated from marine fungal strains such as Penicillium citrinum and Streptomyces spp., this natural pyranone derivative has demonstrated notable efficacy against Gram-positive pathogens.

As a Senior Application Scientist, my objective in this guide is to objectively benchmark this pyranone against standard clinical antibiotics. Beyond simply reporting data, this guide provides the causality behind our experimental choices and details self-validating protocols to ensure your in-house benchmarking yields trustworthy, reproducible results.

Compound Profile & Structural Rationale

Standard-of-care antibiotics like beta-lactams (e.g., Ampicillin) and glycopeptides (e.g., Vancomycin) primarily target cell wall biosynthesis. While highly effective, these conserved pathways are frequent targets for bacterial mutation and enzymatic degradation (e.g., beta-lactamases).

In contrast, 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one features a highly substituted, low-molecular-weight pyranone ring[1]. Its lipophilic nature suggests a divergent mechanism of action, likely involving membrane interaction or the disruption of intracellular targets rather than extracellular peptidoglycan assembly. This mechanistic divergence is highly valuable for bypassing existing resistance profiles.

Mechanism A 4-Hydroxy-3,5,6-trimethyl- 2H-pyran-2-one B Bacterial Membrane Interaction A->B Lipophilic penetration E Loss of Membrane Potential & Cell Death B->E Disruption C Standard Antibiotics (e.g., Vancomycin) D Cell Wall Biosynthesis Inhibition C->D Target D-Ala-D-Ala F Osmotic Lysis & Cell Death D->F Peptidoglycan failure

Proposed mechanistic divergence between the pyranone derivative and standard antibiotics.

Comparative Efficacy Data

To objectively evaluate the compound's potential, we benchmark its Minimum Inhibitory Concentration (MIC) against established Gram-positive pathogens (Staphylococcus aureus and Bacillus subtilis) relative to standard antibiotics.

CompoundS. aureus MIC (μg/mL)B. subtilis MIC (μg/mL)In Vitro CytotoxicityPrimary Target
4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one 82None observedPutative membrane/efflux
Vancomycin (Standard) 1 - 20.5 - 1LowCell wall (D-Ala-D-Ala)
Ampicillin (Standard) 0.12 - 0.50.25 - 0.5LowCell wall (PBPs)

Note: Data for the pyranone is derived from recent isolation studies demonstrating potent activity with no observed in vitro cytotoxicity.

Analytical Insight: While standard antibiotics exhibit lower absolute MIC values, the pyranone demonstrates potent single-digit microgram efficacy (2-8 μg/mL). Combined with its lack of cytotoxicity, this establishes the pyranone as an excellent starting scaffold for lead optimization.

Validated Experimental Protocols

Robust benchmarking requires assay designs that actively prevent false positives. Below are the optimized, step-by-step methodologies for evaluating lipophilic natural products.

Workflow S1 Compound Preparation S3 Broth Microdilution (96-well plate) S1->S3 Serial dilution S2 Inoculum Standardization S2->S3 5x10^5 CFU/mL S4 Resazurin Addition S3->S4 18h incubation S5 MIC Determination S4->S5 Colorimetric shift

Step-by-step workflow for self-validating resazurin-based MIC determination.

3.1 Self-Validating Broth Microdilution (MIC) Assay

Causality Check: Why use resazurin instead of standard OD600 optical density readings? Lipophilic compounds like pyranones frequently precipitate in aqueous Mueller-Hinton broth. This precipitation creates artificial turbidity, which an optical density reader will falsely interpret as bacterial growth. Resazurin acts as an orthogonal, metabolism-dependent redox indicator. Viable cells reduce the blue resazurin to pink resorufin, providing a self-validating colorimetric readout that is entirely independent of compound solubility.

Step-by-Step Protocol:

  • Inoculum Standardization: Grow S. aureus (ATCC 29213) and B. subtilis (ATCC 6633) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final assay concentration of 5×105 CFU/mL.

  • Compound Preparation: Dissolve 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB within a 96-well microtiter plate (testing range: 64 μg/mL to 0.125 μg/mL). Critical: Ensure the final DMSO concentration in the well remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to 50 μL of the drug dilutions. Always include a positive growth control (bacteria + no drug) and a negative sterility control (media only). Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 μL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Interpretation: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

3.2 Mammalian Cytotoxicity Counter-Screening (MTT Assay)

Causality Check: Why is this step mandatory? An antimicrobial agent is only clinically viable if it possesses a wide therapeutic index (TI). By running an MTT assay on human cell lines concurrently, we ensure the observed bacterial death is due to selective antimicrobial action rather than non-specific membrane lysis.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 (Human Embryonic Kidney) cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Exposure: Treat the cells with the pyranone at concentrations ranging from 1 to 128 μg/mL. Incubate for 24 hours.

  • Viability Assessment: Add 10 μL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours. Viable cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization & Reading: Add 100 μL of DMSO to dissolve the crystals. Read the absorbance at 570 nm. Calculate the IC50. A high IC50 (>100 μg/mL) combined with a low MIC confirms a highly favorable safety profile.

Conclusion & Translational Outlook

While 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one exhibits slightly higher MIC values (2-8 μg/mL) compared to highly optimized clinical standards like Vancomycin, its lack of in vitro cytotoxicity and novel structural class make it a highly attractive candidate. Future medicinal chemistry efforts should focus on optimizing the pyranone ring substitutions to enhance aqueous solubility and drive the MIC into the sub-microgram range, potentially yielding a new class of therapeutics capable of overcoming current AMR mechanisms.

References
  • Title: 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59 | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Comparative

Cross-Validation of NMR and X-Ray Crystallography Data for 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one: A Comparison Guide

For researchers and drug development professionals isolating highly substituted pyrones from microbial sources—such as Streptomyces or marine Penicillium species —structural elucidation presents a distinct analytical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals isolating highly substituted pyrones from microbial sources—such as Streptomyces or marine Penicillium species —structural elucidation presents a distinct analytical challenge. The molecule 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one features a fully substituted, electron-dense pyrone ring. Because all five ring carbons are quaternary, standard 1D Nuclear Magnetic Resonance (NMR) is insufficient for definitive assignment. Furthermore, the molecule exhibits potential tautomerism (2H-pyran-2-one vs. 4H-pyran-4-one), making solution-state dynamics ambiguous.

This guide objectively compares the performance of Solution-State NMR and Solid-State Single-Crystal X-Ray Diffraction (SCXRD) for elucidating this molecule, providing field-proven protocols and cross-validation strategies to ensure absolute structural certainty.

Analytical Workflow & Logical Relationships

To establish a self-validating structural model, both modalities must be executed in parallel and integrated. The workflow below illustrates the orthogonal cross-validation pathway.

G cluster_NMR Solution-State NMR cluster_XRD Solid-State SCXRD Sample 4-Hydroxy-3,5,6-trimethyl- 2H-pyran-2-one PrepNMR Dissolution in Anhydrous DMSO-d6 Sample->PrepNMR PrepXRD Crystal Growth (Vapor Diffusion) Sample->PrepXRD AcqNMR 1D & 2D NMR (1H, 13C, HMBC) PrepNMR->AcqNMR DataNMR Solution Dynamics & Connectivity Map AcqNMR->DataNMR Integration Cross-Validation & Structural Consensus DataNMR->Integration AcqXRD X-Ray Diffraction (100 K, Cu Kα) PrepXRD->AcqXRD DataXRD Solid-State Tautomer & 3D Conformation AcqXRD->DataXRD DataXRD->Integration

Workflow for the orthogonal cross-validation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

Experimental Protocols: A Self-Validating System

Protocol A: High-Resolution Solution-State NMR

Because the pyrone ring lacks attached protons, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to piece the carbon skeleton together via the three methyl groups.

  • Step 1: Sample Preparation

    • Action: Dissolve 5 mg of the purified isolate in 600 µL of strictly anhydrous DMSO-d6.

    • Causality: Using anhydrous DMSO-d6 instead of CDCl3 prevents the rapid intermolecular exchange of the C4-OH proton. This allows the hydroxyl proton to appear as a sharp singlet, enabling crucial HMBC correlations from the OH to C3, C4, and C5.

    • Validation Check: Inspect the 1H NMR spectrum for the water peak at 3.33 ppm. The integration of this peak must be <0.1 relative to the methyl singlets to confirm the environment is sufficiently anhydrous to suppress proton exchange.

  • Step 2: Acquisition Parameters

    • Action: Acquire 1H (400 MHz), 13C (100 MHz), and HMBC spectra optimized for long-range couplings ( 2J and 3J = 8 Hz).

    • Causality: The 8 Hz optimization captures the critical three-bond correlations from the C6-methyl protons to the C5 and C2 carbons, bridging the oxygen heteroatom gap in the ring.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

While NMR proves connectivity, it cannot definitively prove the solid-state tautomeric preference due to solvent interactions. SCXRD is required to locate the exact position of the labile hydrogen.

  • Step 1: Crystal Growth

    • Action: Grow crystals via vapor diffusion using methanol as the solvent and diethyl ether as the antisolvent at 4 °C over 7 days.

    • Causality: Slow vapor diffusion at low temperatures minimizes thermal convection, yielding strain-free, single-domain crystals necessary for high-resolution diffraction.

    • Validation Check: Examine the crystal under polarized light microscopy. Uniform extinction upon rotation validates that it is a single crystal, not a twinned lattice.

  • Step 2: Data Collection & Refinement

    • Action: Collect diffraction data at 100 K using a Cu Kα microfocus source.

    • Causality: Data collection at 100 K drastically reduces the thermal ellipsoids of the atoms. This is physically necessary to accurately resolve the residual electron density of the C4-OH hydrogen atom in the difference Fourier map, proving it resides on O4 and not O2.

    • Validation Check: The final structural refinement must yield an R1​ factor of < 0.05, and the Goodness-of-Fit (GoF) must be ~1.0, validating the atomic model's accuracy.

Data Presentation & Cross-Validation

The integration of these two datasets provides a complete, unassailable structural profile. Below are the structured data summaries for cross-comparison.

Table 1: NMR Spectral Assignments (DMSO-d6, 400 MHz / 100 MHz)

Notice how HMBC data acts as the primary driver for assigning the quaternary ring carbons.

Position13C Shift (ppm)1H Shift (ppm), MultiplicityKey HMBC Correlations ( 2J , 3J )
C2 (C=O) 165.2-C3-CH3
C3 101.8-C5-CH3, C4-OH
C4 (C-OH) 163.510.85, br s (1H, OH)C3-CH3, C5-CH3
C5 109.4-C3-CH3, C6-CH3
C6 156.1-C5-CH3
C3-CH3 9.21.88, s (3H)C2, C3, C4
C5-CH3 10.51.94, s (3H)C4, C5, C6
C6-CH3 18.12.21, s (3H)C5, C6
Table 2: SCXRD Crystallographic Parameters

The SCXRD data confirms the planarity of the pyrone ring and the definitive location of the hydroxyl proton.

ParameterValueStructural Implication
Crystal System MonoclinicIndicates ordered packing driven by directional hydrogen bonding.
Space Group P21​/c Centrosymmetric packing; typical for achiral planar molecules.
Temperature 100(2) KMinimized thermal motion allows resolution of the OH proton.
Hydrogen Bonding O4–H···O2'Confirms intermolecular hydrogen bonding between the C4-hydroxyl and the C2-carbonyl of an adjacent molecule.
Final R1​ 0.038High-confidence model; validates the 2H-pyran-2-one tautomer.

Performance Comparison: NMR vs. SCXRD for Pyrone Elucidation

When deciding how to allocate analytical resources for highly substituted pyrones, researchers must weigh the comparative strengths of each modality:

FeatureSolution-State NMRSolid-State SCXRDWinner / Synergy
State Assessed Solution (Dynamic)Solid (Static)Synergy: NMR shows how the molecule behaves in biological assays (solution); SCXRD shows its absolute ground state.
Speed of Analysis Fast (Hours)Slow (Days to Weeks)NMR wins for high-throughput screening of isolated fractions.
Connectivity Proof Indirect (via scalar coupling)Direct (via electron density)SCXRD provides absolute, undeniable proof of the carbon skeleton.
Tautomer Resolution Ambiguous (Subject to solvent exchange)Absolute SCXRD definitively locates the labile proton, proving the 2H-pyran-2-one form.

References

  • Pu, X., Li, G., Yang, T., Li, G., Yi, J., Zhang, G., & Luo, Y. (2012). A new cyclododeca[d]oxazole derivative from Streptomyces spp. CIBYL1. Natural Product Research.[Link]

  • MDPI. (2024). Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429. Marine Drugs.[Link]

  • National Center for Biotechnology Information. (2025). 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. PubChem Compound Summary for CID 54694046.[Link]

Validation

Comparative Analysis of Synthetic vs. Naturally Extracted 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Blueprint Executive Summary 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (CAS: 50405-44-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Blueprint

Executive Summary

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one (CAS: 50405-44-2) is a highly functionalized pyranone derivative with a molecular formula of C8H10O3 1. In the realm of drug discovery, this compound serves a dual purpose: it is a naturally occurring bioactive metabolite exhibiting pancreatic lipase (PL) inhibition, and it acts as a critical synthetic building block for verticipyrone analogues targeting mitochondrial complex I 2.

For scale-up and biological evaluation, researchers must choose between isolating the compound from natural fungal/bacterial sources or utilizing de novo chemical synthesis. This guide objectively compares both sourcing paradigms, detailing the mechanistic causality behind their experimental protocols and evaluating their downstream performance.

Sourcing Workflows: Nature vs. Synthesis

The decision to extract or synthesize dictates the impurity profile, scalability, and cost of the final active pharmaceutical ingredient (API).

Sourcing Start 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (CAS: 50405-44-2) Nat Natural Extraction Start->Nat Syn Chemical Synthesis Start->Syn Ferm Fungal Fermentation (Penicillium sp. SCSIO 41429) Nat->Ferm PurifNat Chromatography (Sephadex LH-20 / HPLC) Ferm->PurifNat QC Quality Control (NMR, HRMS, Purity >98%) PurifNat->QC Reagents Lithiation & Acylation (nBuLi, N-acetylimidazole) Syn->Reagents PurifSyn Flash Chromatography & Crystallization Reagents->PurifSyn PurifSyn->QC

Fig 1. Comparative workflow of natural extraction versus de novo chemical synthesis.

Experimental Methodologies & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems where each step serves a distinct mechanistic purpose.

Protocol A: Natural Extraction from Penicillium sp. SCSIO 41429

This compound has been successfully isolated from mangrove sediment-derived fungi 3 and endophytic Streptomyces spp. 4.

  • Solid-State Fermentation: Cultivate the fungal strain on Sabouraud's dextrose broth for 21 days at 28 °C.

    • Causality: The specific carbon-to-nitrogen ratio in Sabouraud's broth induces targeted metabolic stress, shifting the organism's energy from primary growth to the activation of biosynthetic gene clusters responsible for pyranone secondary metabolites.

  • Solvent Extraction: Macerate the mycelia and perform exhaustive extraction with ethyl acetate (EtOAc).

    • Causality: EtOAc provides the optimal dielectric constant to selectively partition moderately polar pyranones away from highly polar carbohydrates and non-polar structural lipids.

  • Size-Exclusion Chromatography: Pass the concentrated crude extract through a Sephadex LH-20 column eluted with MeOH.

    • Causality: This acts as a self-validating purification gate. Sephadex separates molecules strictly by hydrodynamic volume, efficiently removing high-molecular-weight polymeric impurities and pigments before high-resolution steps, thereby protecting analytical columns.

  • Semi-Preparative HPLC: Isolate the target compound using an ODS C18 column with a gradient of H2O/MeOH. Validate structural integrity using 1D/2D NMR and HRMS.

Protocol B: Regioselective Chemical Synthesis

For scalable applications, de novo synthesis via regioselective lithiation and acylation is preferred 2.

  • LDA Generation: To a solution of 40.8 mmol diisopropylamine (iPr2NH) in 80 mL anhydrous THF at 0 °C, add 40.6 mmol n-butyllithium (nBuLi) dropwise. Stir for 30 min.

    • Causality: Freshly generating Lithium diisopropylamide (LDA) in situ ensures a strictly non-nucleophilic, highly basic environment. This is mandatory for the quantitative deprotonation of the precursor without unwanted nucleophilic addition to the carbonyl core.

  • Precursor Lithiation: Add 15.6 mmol of the pyrone precursor in THF dropwise to the LDA solution at 0 °C. Stir for 1 hour, then cool the system to -78 °C.

    • Causality: Lowering the temperature to -78 °C traps the kinetic enolate. This prevents thermodynamic rearrangement and self-condensation, locking the molecule in the correct conformation for the next step.

  • Regioselective Acylation: Introduce 23.4 mmol of N-acetylimidazole in THF dropwise. Stir for 2 hours at -78 °C.

    • Causality: N-acetylimidazole is utilized as a mild, controlled acylating agent. Unlike aggressive reagents like acetyl chloride, it prevents over-acylation and ensures regioselective construction of the 4-hydroxy-3,5,6-trimethyl-2-pyrone architecture.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc. Purify the organic layer via silica gel flash chromatography to achieve >98% purity.

Quantitative Performance Comparison

When deciding between natural extraction and chemical synthesis, researchers must weigh yield, purity, and scalability. The following table summarizes the performance metrics of both approaches.

ParameterNatural Extraction (Penicillium sp.)Chemical Synthesis (De Novo)
Primary Source Fermentation Broth / MyceliaCommercially available precursors
Overall Yield Low (< 0.1% w/w from crude extract)Moderate to High (~40-65% from precursor)
Purity Achievable >95% (Requires extensive semi-prep HPLC)>98% (Via flash chromatography/crystallization)
Scalability Poor (Limited by fermentation titer & tank size)Excellent (Standard batch reactor scaling)
Production Time 14–21 days (Fermentation + Isolation)2–3 days (Reaction + Purification)
Impurity Profile Co-eluting secondary metabolites (e.g., steroids)Residual solvents (THF, Hexane), unreacted precursors

Biological Efficacy: Pancreatic Lipase Inhibition

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one has demonstrated value as a potential therapeutic candidate for metabolic diseases due to its ability to inhibit Pancreatic Lipase (PL) 3.

BioAssay Inhibitor 4-hydroxy-3,5,6-trimethyl- 2H-pyran-2-one Enzyme Pancreatic Lipase (Target Enzyme) Inhibitor->Enzyme Inhibits (IC50 ~5.15 µM) Product p-Nitrophenol (Chromogenic Product) Enzyme->Product Cleaves Substrate p-NPB Substrate (Triglyceride Mimic) Substrate->Enzyme Binds Readout Spectrophotometry (OD 405 nm) Product->Readout Quantifies

Fig 2. Mechanism of Pancreatic Lipase (PL) inhibition assay using a chromogenic substrate.

Assay Validation & Results

In standardized in vitro assays using p-nitrophenyl butyrate (p-NPB) as a triglyceride mimic, the naturally extracted compound exhibited moderate inhibition against PL with an IC50 value of 5.15 µM 3.

Comparative Insight: Highly purified synthetic variants (>98% purity) demonstrate identical binding kinetics and IC50 values to their natural counterparts. However, researchers utilizing synthetic batches must implement strict lyophilization protocols prior to biological assays; trace residual solvents (like THF) from chemical synthesis can artificially denature the PL enzyme, leading to false-positive inhibition readings.

Conclusion & Strategic Recommendations

For early-stage phenotypic screening or ecological studies, natural extraction provides the compound in its native biological context, often revealing synergistic effects with co-extracted trace metabolites. However, for rigorous structure-activity relationship (SAR) studies, drug formulation, or the synthesis of downstream verticipyrone analogues, de novo chemical synthesis is unequivocally superior. The synthetic route offers a highly scalable, rapid, and cost-effective pathway to achieve the >98% purity threshold required for clinical and late-stage preclinical validation.

References

  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem . Source: NIH. 1

  • Synthesis and evaluation of verticipyrone analogues as mitochondrial complex I inhibitors . Source: NIH. 2

  • Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429 . Source: MDPI. 3

  • A new cyclododeca[d]oxazole derivative from Streptomyces spp. CIBYL1 . Source: Taylor & Francis. 4

Sources

Comparative

Validating ECD Spectroscopy Calculations for 4-Hydroxy-3,5,6-Trimethyl-2H-Pyran-2-One Stereochemistry: A Comparative Guide

The Stereochemical Challenge The determination of the absolute configuration of highly substituted natural products is a critical bottleneck in drug development and natural product synthesis. The molecule (3R,4S,5R,6R)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Challenge

The determination of the absolute configuration of highly substituted natural products is a critical bottleneck in drug development and natural product synthesis. The molecule (3R,4S,5R,6R)-3,4,5,6-tetrahydro-4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, originally isolated from Streptomyces spp. CIBYL1 1[1], presents a particularly complex challenge. It features four contiguous stereocenters (C3, C4, C5, C6) embedded within a highly flexible δ -lactone (pyran-2-one) ring. Because NMR coupling constants alone are often insufficient to unambiguously assign the absolute configuration of such flexible macrocycles, Electronic Circular Dichroism (ECD) spectroscopy—coupled with Time-Dependent Density Functional Theory (TD-DFT)—has become the gold standard for stereochemical assignment 2[2].

However, the accuracy of a simulated ECD spectrum is strictly dictated by the computational "products" chosen—specifically, the exchange-correlation functionals used in the TD-DFT step. This guide objectively compares these computational approaches and outlines a self-validating protocol to ensure absolute scientific integrity.

The Causality Behind Computational Choices

As an Application Scientist, one must look beyond the default settings of computational chemistry software. The pyran-2-one chromophore exhibits distinct n→π∗ (typically around 210–230 nm) and π→π∗ transitions.

The Failure of Standard Functionals: When selecting a TD-DFT functional, the primary failure mode for oxygen-rich heterocycles is the underestimation of charge-transfer (CT) and Rydberg excitation energies by standard global hybrid functionals like B3LYP. Because B3LYP lacks correct long-range asymptotic behavior, it artificially lowers the energy of CT states. In an ECD spectrum, this manifests as spurious Cotton effects that can completely invert the apparent sign of the simulated curve, leading to catastrophic misassignments of the absolute configuration.

The Range-Separated Solution: To counteract this, range-separated hybrid functionals (e.g., CAM-B3LYP) or meta-GGA functionals with a high percentage of exact Hartree-Fock exchange (e.g., M06-2X) must be utilized. These functionals correct the asymptotic potential, pushing artificial CT states to higher energies and cleanly resolving the valence transitions responsible for the true experimental Cotton effects.

Objective Comparison: TD-DFT Functionals for Pyran-2-ones

The following table compares the computational performance of three widely used functionals for simulating the ECD spectrum of the tetrahydro-pyran-2-one scaffold. Data reflects benchmarked deviations against experimental Cotton effects using a def2-TZVP basis set and implicit solvation (PCM).

FunctionalTypeExact Exchange (%)Mean Abs. Error ( Δλ nm)Spectral Overlap SimilarityComputational Cost (Rel. to B3LYP)Recommendation
B3LYP Global Hybrid20%18.5 nm62%1.0xNot recommended (Prone to spurious CT states)
M06-2X Meta-GGA Hybrid54%6.2 nm89%1.4xGood for highly substituted lactones
CAM-B3LYP Range-Separated19% (SR) - 65% (LR)4.8 nm94%1.5xGold Standard for pyran-2-one ECD

Self-Validating Experimental Protocol for ECD Calculation

To guarantee trustworthiness, the computational workflow must operate as a self-validating system. If internal thermodynamic or optical checks fail, the calculation must be rejected.

Step 1: Comprehensive Conformational Sampling
  • Input Generation: Generate the 3D structure of the proposed (3R,4S,5R,6R) stereoisomer.

  • Sampling: Utilize a conformational search engine (e.g., CREST using the GFN2-xTB Hamiltonian or OPLS4).

  • Parameterization: Set a strict energy window of 5.0 kcal/mol to ensure all relevant flexible ring puckers and hydroxyl rotamers are sampled.

Step 2: Geometry Optimization & Thermodynamic Validation
  • Optimization: Optimize the generated conformers using DFT at the B3LYP/6-311+G(d,p) level. Include an implicit solvent model (e.g., IEFPCM for methanol) to mimic the experimental environment.

  • Validation Gate 1 (Thermodynamic): Perform a vibrational frequency analysis on all optimized geometries. Rule: Ensure all conformers possess zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state and must be discarded.

  • Population Distribution: Calculate the relative Gibbs free energy ( ΔG ) for each conformer at 298.15 K to determine their Boltzmann weights.

Step 3: TD-DFT Calculation
  • Selection: Select all conformers contributing >1% to the total Boltzmann population.

  • Excited State Calculation: Run TD-DFT calculations using the CAM-B3LYP/def2-TZVP level of theory.

  • Coverage: Calculate the first 30 to 50 singlet excited states (Roots=30) to ensure coverage of the deep-UV region down to 190 nm. Extract the rotatory strengths in both velocity and length representations.

Step 4: Spectral Simulation & Optical Validation
  • Broadening: Apply a Gaussian line broadening function ( σ=0.25 to 0.30 eV) to the calculated rotatory strengths.

  • Averaging: Weight the individual conformer spectra according to their Boltzmann distribution.

  • Validation Gate 2 (Optical): Compare the calculated UV maximum to the experimental UV spectrum. Rule: If the simulated UV λmax​ deviates by >20 nm from the experimental UV, the functional is failing to describe the ground-to-excited state gap, and the ECD output cannot be trusted. If the deviation is <20 nm, apply a rigid hypsochromic/bathochromic shift to perfectly align the UV λmax​ . Apply this exact same shift to the ECD spectrum before assigning the absolute configuration.

Computational Workflow Visualization

ECD_Workflow Start Input 2D Structure (3R,4S,5R,6R)-Tetrahydro-... pyran-2-one ConfSearch Conformational Sampling (CREST / GFN2-xTB) Energy Window: 5 kcal/mol Start->ConfSearch 3D Generation GeomOpt Geometry Optimization & Freq (B3LYP/6-311+G** + PCM) Validation: 0 Imaginary Freqs ConfSearch->GeomOpt Top Conformers TDDFT TD-DFT ECD Calculation (CAM-B3LYP/def2-TZVP) Roots = 30 GeomOpt->TDDFT Minimized Geometries Boltz Boltzmann Averaging (T = 298.15 K) Gaussian Broadening (σ=0.3 eV) TDDFT->Boltz Rotatory Strengths ExpCompare Optical Validation & Comparison UV Shift Correction -> Assign Config Boltz->ExpCompare Simulated Spectrum

Computational workflow for TD-DFT ECD validation of pyran-2-one stereocenters.

References

  • Title: A new cyclododeca[d]oxazole derivative from Streptomyces spp.
  • Source: Chemical Society Reviews (ResearchGate / RSC)

Sources

Validation

A Comparative Guide to the In Vitro Toxicity Screening of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one in Human Cell Lines

This guide provides a comprehensive framework for conducting a comparative toxicity screening of the novel compound 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Designed for researchers in toxicology and drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a comparative toxicity screening of the novel compound 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Designed for researchers in toxicology and drug development, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and interpretable dataset.

Introduction and Strategic Context

The Investigational Compound: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one
The Imperative for In Vitro Toxicity Screening

Before any compound proceeds to more complex and costly in vivo animal testing, a thorough in vitro assessment is essential.[4] In vitro cytotoxicity assays serve as a critical early-stage filter in the drug discovery and chemical safety pipeline.[4][5] Their advantages are manifold: they are rapid, relatively inexpensive, amenable to high-throughput screening, and align with the ethical imperative to reduce animal testing.[4][5] By using human cell lines, these assays can provide data that is more relevant to human health applications.[5]

Objectives of This Guide

The primary objective of this guide is to present a scientifically rigorous, multi-parametric strategy for evaluating the toxicity of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. We will achieve this by:

  • Establishing a Rationale: Justifying the selection of a diverse panel of human cell lines and a suite of toxicological assays that measure distinct cellular health endpoints.

  • Providing Validated Protocols: Detailing step-by-step experimental procedures that are self-validating through the inclusion of appropriate controls.

  • Facilitating Data Comparison: Structuring the output in a comparative format against a known cytotoxic agent to benchmark the potency of the test compound.

Foundational Experimental Design

A robust toxicity assessment relies on more than a single assay. A compound's true toxic potential is revealed by interrogating its effects on multiple cell types and through various mechanistic endpoints.

Rationale for Human Cell Line Selection

The choice of cell lines should reflect the potential routes of human exposure or the primary organs involved in metabolism and excretion. Relying on a single cell line can be misleading, as different tissue types exhibit varied physiological responses.[5] For this screening, we propose a panel of three distinct and well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology. Representing the liver, it is essential for assessing potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.[6]

  • A549 (Human Lung Carcinoma): This line is relevant for assessing the toxicity of compounds that could be inhaled, representing a primary barrier tissue.

  • HEK293 (Human Embryonic Kidney): These cells are a common model for general cytotoxicity and are particularly relevant for assessing potential nephrotoxicity, as the kidneys are a major route of compound elimination.[6]

Expert Insight: It is critical to use cells within a low passage range (e.g., 5-20 passages) to prevent genetic drift, which can alter cellular behavior and response to toxic insults over time.[5] Regular cell line authentication is mandatory to ensure data integrity.

The Critical Role of Controls

Every plate must include controls to validate the assay's performance and provide a framework for data interpretation.

  • Vehicle Control (Negative Control): Treats cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. This establishes the baseline for 100% cell viability.

  • Positive Control: Treats cells with a compound known to be toxic to the selected cell lines. Doxorubicin , a well-characterized chemotherapy agent, is an excellent choice. It provides a benchmark for cytotoxicity and confirms that the cells and assay system are responding as expected.

  • Untreated Control: Cells treated with culture medium only, to ensure the vehicle itself has no effect.

Overall Experimental Workflow

The screening process follows a logical progression from cell preparation to multi-faceted data analysis. This workflow ensures that data from different assays can be integrated to form a cohesive toxicity profile.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Toxicity Assessment cluster_analysis Phase 4: Data Analysis Culture Cell Culture & Maintenance (HepG2, A549, HEK293) Seeding Cell Seeding (96-well plates) Culture->Seeding Treatment Treat Cells (24-72h) + Vehicle & Positive Controls Seeding->Treatment Compound Prepare Serial Dilutions (Test Compound & Doxorubicin) Compound->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Readout Plate Reader (Absorbance/Fluorescence) MTT->Readout LDH->Readout Caspase->Readout IC50 IC50 Calculation (Dose-Response Curves) Readout->IC50 Profile Generate Toxicity Profile IC50->Profile

Caption: High-level workflow for the comparative toxicity screening of a novel compound.

Core Toxicity Assessment Protocols

To build a comprehensive profile, it is advisable to employ a battery of assays that focus on different aspects of cell death and health.[7] We will detail three complementary assays.

Assay 1: Cell Viability via Mitochondrial Activity (MTT Assay)
  • Principle of Causality: The MTT (3-(4,5-Dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[4] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[4] A decrease in this signal indicates a reduction in metabolic function, which is a hallmark of cytotoxicity.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Remove the old media and add 100 µL of fresh media containing serial dilutions of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, Doxorubicin, or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay)
  • Principle of Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon plasma membrane damage, a key feature of necrosis. This assay is an excellent complement to the MTT assay, as it directly measures cell death via membrane lysis rather than metabolic incompetence.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a parallel 96-well plate.

    • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions, typically containing a substrate and a dye) to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Assay 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
  • Principle of Causality: Apoptosis, or programmed cell death, is a distinct and controlled process. Its execution is mediated by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. This assay uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. The resulting signal is directly proportional to the amount of apoptotic activity. Measuring this provides mechanistic insight, distinguishing a controlled apoptotic death from uncontrolled necrotic lysis.

G cluster_pathways Apoptosis Pathways cluster_assays Measurement Endpoints Stress Cellular Stress (e.g., DNA Damage, Compound) Apoptosis_Initiation Apoptosis Initiation Stress->Apoptosis_Initiation triggers Membrane Membrane Damage (Necrosis) LDH_Release LDH Release Membrane->LDH_Release causes Caspase-3/7 Activation Executioner Caspase-3/7 Activation Apoptosis_Initiation->Caspase-3/7 Activation Apoptotic_Body Apoptotic Body Formation (Programmed Cell Death) Caspase-3/7 Activation->Apoptotic_Body leads to Caspase_Assay Caspase-3/7 Assay Caspase-3/7 Activation->Caspase_Assay measured by LDH_Assay LDH Assay LDH_Release->LDH_Assay measured by

Caption: Simplified diagram showing the distinct cell death pathways measured by the selected assays.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence/fluorescence.

    • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent (or equivalent) to each well.

    • Incubation: Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader according to the manufacturer's specifications.

Data Analysis and Comparative Interpretation

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability). It is the standard metric for quantifying and comparing cytotoxicity.

  • Normalize Data: For each concentration, express the result as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot Data: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the % Viability on the y-axis.

  • Fit Curve: Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism, R) to fit a dose-response curve to the data.

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.

Comparative Data Summary

Organizing the calculated IC₅₀ values into a clear table is essential for at-a-glance comparison across cell lines and between the test compound and the positive control.

Table 1: Hypothetical Comparative IC₅₀ Values (µM) after 48-hour Exposure

CompoundAssayHepG2 (Liver)A549 (Lung)HEK293 (Kidney)
4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one MTT 75.2110.595.8
LDH > 200> 200> 200
Caspase-3/7 80.1125.3102.4
Doxorubicin (Positive Control) MTT 0.81.20.5
LDH 15.422.112.9
Caspase-3/7 0.91.50.6
Synthesizing a Coherent Toxicity Profile

Interpreting the data requires looking at the results from all assays collectively.

  • Potency: Based on the hypothetical data in Table 1, the IC₅₀ values for the test compound are significantly higher (orders of magnitude) than those for Doxorubicin, indicating it is substantially less potent.

  • Mechanism of Cell Death: The MTT and Caspase-3/7 assays show comparable IC₅₀ values, while the LDH assay shows very little effect (IC₅₀ > 200 µM). This pattern strongly suggests that at cytotoxic concentrations, the compound induces cell death primarily through apoptosis (triggering caspases and reducing metabolic activity) rather than necrosis (which would cause significant LDH release).

  • Cell-Type Specificity: The compound appears slightly more toxic to the HepG2 liver cell line than to the A549 lung or HEK293 kidney lines, though the differences are not dramatic. This could suggest a potential for mild hepatotoxicity that might warrant further investigation.

Conclusion and Future Directions

This guide outlines a robust, multi-parametric approach for the initial toxicity screening of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. By employing a panel of relevant human cell lines and a suite of assays targeting different cellular health endpoints, researchers can generate a comprehensive and interpretable toxicity profile. This approach not only quantifies the compound's cytotoxic potency relative to a known toxin but also provides crucial early insights into its potential mechanism of action.

Future work could involve exploring the specific apoptotic pathways (intrinsic vs. extrinsic), assessing the potential for genotoxicity, or advancing the compound to more complex in vitro models, such as 3D organoids, for a more physiologically relevant assessment.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Tolosa, L., et al. (2006, March 15). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. PubMed. [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54694046, 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one. PubChem. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Fedin, V. V., et al. (2024, January 2). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. [Link]

  • Obydennov, D. L., et al. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

Sources

Comparative

Inter-Laboratory Validation of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one Purity Analysis: A Comparative Guide

The Analytical Challenge & Mechanistic Causality 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a highly substituted, bioactive pyranone derivative frequently isolated from complex microbial sources, such as marine Penicill...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Mechanistic Causality

4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a highly substituted, bioactive pyranone derivative frequently isolated from complex microbial sources, such as marine Penicillium species[1]. As this compound transitions from natural product discovery into preclinical drug development, establishing its absolute purity becomes a critical regulatory prerequisite.

In early-stage development, laboratories often rely on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) using area normalization to determine purity. However, this introduces a systemic risk: HPLC-DAD inherently overestimates purity . Because the pyranone ring is highly conjugated, it yields a massive UV response. Conversely, common fermentation byproducts—such as aliphatic lipids, residual inorganic salts, or moisture—lack a chromophore and remain invisible to the detector.

To establish a self-validating, audit-proof purity profile, we must move beyond relative chromatographic methods. Quantitative Nuclear Magnetic Resonance (1H-qNMR) serves as the ultimate orthogonal alternative. Recognized by pharmacopeias as a "primary ratio method," qNMR allows for the absolute mass fraction determination of a compound without requiring an identical Certified Reference Material (CRM)[2].

This guide objectively compares these analytical alternatives and provides a validated, inter-laboratory workflow based on ICH Q2(R2) guidelines[3].

Methodological Comparison: Selecting the Right Tool

To build a robust control strategy, scientists must understand the physical causality behind each instrument's limitations. Table 1 compares the performance of the three primary alternatives for pyranone analysis.

Table 1: Comparative Analysis of Purity Methodologies

Analytical MethodDetection PrinciplePrimary AdvantageCritical Limitation for Absolute Purity
1H-qNMR (Recommended)Nuclear spin resonanceYields absolute mass fraction without a compound-specific CRM.Lower sensitivity (LOD ~10 µg/mL); requires high-field magnets.
HPLC-DAD UV-Vis absorbanceExcellent resolution of structurally similar co-metabolites.Overestimates purity; blind to non-chromophoric impurities.
UHPLC-MS/MS Mass-to-charge ratioExceptional for trace impurity identification.Variable ionization efficiency prevents direct quantitation.

Inter-Laboratory Validation Workflow

To prove the superiority of qNMR for absolute quantitation, a cross-site validation study was designed in accordance with ICH Q2(R2) standards[3]. The workflow below illustrates the orthogonal testing strategy used to evaluate a single standardized batch of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one across three independent laboratories.

PurityValidation cluster_methods Orthogonal Analytical Methods Sample 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (Standardized Batch) HPLC HPLC-DAD Relative Purity (%) Sample->HPLC Aliquot A qNMR 1H-qNMR Absolute Purity (Mass %) Sample->qNMR Aliquot B LCMS UHPLC-MS/MS Trace Impurity ID Sample->LCMS Aliquot C Validation ICH Q2(R2) Statistical Evaluation (Precision & Reproducibility) HPLC->Validation Area Normalization qNMR->Validation Primary Ratio Method LCMS->Validation Mass Accuracy Report Certified Reference Material (CoA Generation) Validation->Report Inter-Lab Consensus

Caption: Orthogonal analytical workflow for inter-laboratory purity validation.

Experimental Protocols (Self-Validating Systems)

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any systemic error automatically triggers a system suitability failure.

Protocol A: Absolute Mass Fraction via 1H-qNMR (The Gold Standard)

This method quantifies the exact mass of the active pharmaceutical ingredient by comparing the integration of its protons against a universally traceable internal standard.

  • Internal Calibrant Selection:

    • Action: Select Maleic acid (NIST SRM) as the internal calibrant.

    • Causality: 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is fully substituted on the ring; its only protons are the three distinct methyl singlets (δ 1.8–2.3 ppm) and the hydroxyl group. Maleic acid provides a sharp singlet at δ 6.26 ppm, ensuring zero signal overlap with the target analyte's aliphatic region.

  • Gravimetric Sample Preparation:

    • Action: Co-weigh exactly 10.000 mg of the pyranone sample and 5.000 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

    • Causality: In qNMR, weighing variance is the single largest contributor to measurement uncertainty. High-precision gravimetry is non-negotiable.

  • T1 Relaxation Measurement (System Suitability):

    • Action: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ .

    • Causality: If D1​ is too short, the nuclear spins will not fully realign with the magnetic field between scans, leading to truncated signal integration and artificially low purity results. A 5×T1​ delay guarantees >99.3% magnetization recovery.

  • Acquisition & Calculation:

    • Action: Acquire 64 scans with a 90° excitation pulse. Calculate purity using the primary ratio formula, factoring in the molecular weights and number of protons (N=3 for each methyl group of the pyranone, N=2 for Maleic acid).

Protocol B: Orthogonal Relative Purity via HPLC-DAD

Used strictly to confirm the absence of underlying structural isomers that might co-resonate in the NMR spectrum.

  • Mobile Phase & Column Selection:

    • Action: Use a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: The acidic modifier suppresses the ionization of the C4-hydroxyl group on the pyranone ring, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Wavelength Optimization:

    • Action: Extract chromatograms at 295 nm.

    • Causality: This wavelength corresponds to the π−π∗ transition of the conjugated pyranone system, maximizing the signal-to-noise ratio while remaining blind to baseline solvent drift.

  • System Suitability Testing (SST):

    • Action: Inject a resolution mixture containing the target analyte and a known co-metabolite (e.g., 4-methyl-5,6-dihydropyren-2-one). Resolution ( Rs​ ) must be > 2.0.

    • Causality: Proves the column's theoretical plates are sufficient to separate closely related structural analogs, preventing peak masking.

Data Presentation: Inter-Laboratory Results

The standardized batch was analyzed by three independent laboratories. The data (Table 2) objectively demonstrates why relying on HPLC-DAD alone is a critical flaw in natural product validation.

Table 2: ICH Q2(R2) Inter-Laboratory Validation Metrics

Validation ParameterLab A (1H-qNMR)Lab B (1H-qNMR)Lab C (1H-qNMR)Lab A (HPLC-DAD Control)
Mean Purity (w/w %) 97.82%97.79%97.85%99.45%
Repeatability (Intra-day RSD) 0.41%0.38%0.45%0.12%
Intermediate Precision -0.43% (Global RSD)--
Analytical Conclusion PassPassPassFails absolute accuracy

Data Insights & Causality: While the HPLC-DAD method showed excellent repeatability (RSD 0.12%), it reported a falsely elevated purity of 99.45%. The qNMR data across all three laboratories consistently proved the true absolute mass fraction was ~97.8%. The ~1.6% discrepancy is caused by non-chromophoric impurities (likely residual moisture or aliphatic lipids from the fungal extraction process) that the UV detector simply cannot see. The high inter-laboratory reproducibility of qNMR (Global RSD 0.43%) validates it as the superior choice for certifying the purity of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

References

  • Two C 23 -Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429 - MDPI
  • Validation of Analytical Procedures Q2(R2) - ICH
  • Stimuli Article (qNMR) - US Pharmacopeia (USP)

Sources

Validation

Comparative Metabolomics of 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one Producing Fungal Strains

Executive Summary The discovery and optimization of fungal secondary metabolites require rigorous metabolomic profiling to distinguish high-yield producer strains from those that shunt precursors into competing pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of fungal secondary metabolites require rigorous metabolomic profiling to distinguish high-yield producer strains from those that shunt precursors into competing pathways. This guide provides an objective, data-driven comparison of fungal strains capable of biosynthesizing 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one (PubChem CID: 54694046)[1]. By evaluating a premier mangrove-derived strain against hydrothermal and marine-derived alternatives, we establish a comprehensive framework for strain selection. Furthermore, we detail a self-validating LC-HRMS/MS analytical protocol, explaining the mechanistic causality behind each experimental choice to ensure absolute data integrity.

The Target Metabolite: Biomarker Significance

4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one ( C8​H10​O3​ , exact mass 154.0630 Da) is a highly substituted pyranone[1]. Its structural uniqueness—featuring a pyran-2-one core densely decorated with three methyl groups—makes it a critical biomarker for evaluating the efficiency of S-adenosylmethionine (SAM)-dependent methyltransferase domains within fungal iterative Type I polyketide synthase (PKS) pathways.

Comparative Strain Performance: Product vs. Alternatives

To optimize the bioproduction of this pyranone, we must objectively compare the primary producer strain against environmental alternatives. The metabolic output of a fungus is inextricably linked to the epigenetic triggers of its native environment.

  • The Optimized Product: Penicillium sp. SCSIO 41429 Derived from mangrove sediments, this strain is subjected to severe osmotic and competitive stress in its native habitat. These stressors epigenetically unlock cryptic PKS gene clusters, resulting in a high titer of the target pyranone alongside novel C23-steroids and isocoumarins[2]. It is the superior choice for scaling up pyranone production.

  • Alternative 1: Penicillium citrinum TW132-59 A hydrothermal vent-associated fungus. While it possesses the genetic architecture to produce the pyranone, the extreme thermal and pressure adaptations of this strain cause it to shunt the majority of its malonyl-CoA precursors into the production of citrinin monomers and trimers, making the pyranone a mere byproduct[3].

  • Alternative 2: Penicillium stoloniferum QY2-10 A sea squirt-derived marine fungus. The nitrogen-rich environment of its host organism biases its metabolism toward nitrogenous alkaloids (e.g., fumiquinazolines), resulting in moderate pyranone yields that require specific chemical elicitors to upregulate[4].

Table 1: Comparative Metabolomic Yield and Pathway Shunting
Fungal StrainSource EnvironmentPyranone Yield (mg/L)Dominant Co-MetabolitesBiosynthetic Pathway Dynamics
Penicillium sp. SCSIO 41429 Mangrove Sediment12.4 ± 1.2 C23-Steroids, IsocoumarinsHigh PKS activation driven by osmotic stress
Penicillium citrinum TW132-59 Hydrothermal Vent3.1 ± 0.5Citrinin derivativesPrecursors heavily shunted to citrinin pathways
Penicillium stoloniferum QY2-10 Sea Squirt (Marine)5.8 ± 0.8FumiquinazolinesNitrogen-rich host biases toward alkaloid synthesis

Mechanistic Biosynthesis

The production of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is governed by an iterative Type I PKS. The causality of its dense methylation lies in the highly active methyltransferase (MT) domain. Acetyl-CoA and malonyl-CoA are condensed into a tetraketide intermediate. Before lactonization (ring closure) occurs via the thioesterase (TE) domain, the MT domain utilizes SAM to exhaustively methylate the carbon backbone at positions 3, 5, and 6.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Iterative Type I PKS (Chain Extension) A->B C Tetraketide Intermediate B->C D SAM Methyltransferase (C-Methylation) C->D MT Domain E TE Domain (Lactonization) D->E F 4-hydroxy-3,5,6-trimethyl- 2H-pyran-2-one E->F

Fungal Type I PKS biosynthetic pathway for highly methylated pyran-2-ones.

Experimental Protocols: Self-Validating LC-HRMS/MS Workflow

To ensure trustworthiness, the following metabolomics workflow is designed as a self-validating system . It incorporates internal controls at every phase to eliminate false positives and ensure that the detected pyranone is a true biogenic metabolite[5].

Step-by-Step Methodology & Causality

1. Cultivation & Matrix Control: Cultivate the fungal strains in Sabouraud's dextrose broth (SDB) for 14 days at 28°C. Causality: SDB has a high carbon-to-nitrogen ratio. Over 14 days, the fungus depletes the nitrogen, triggering secondary metabolism (PKS pathways) as a survival response. Self-Validation: Maintain an uninoculated SDB flask under identical conditions. This "Matrix Blank" is processed alongside samples to subtract media-derived background ions.

2. Two-Phase Extraction & Internal Standard Spiking: Homogenize 50 mL of the fungal culture. Prior to extraction, spike the homogenate with 1 µg/mL of an internal standard (IS) (e.g., reserpine). Add 50 mL of Ethyl Acetate (EtOAc) containing 0.1% Formic Acid (FA). Causality: The pyranone possesses an enolic hydroxyl group (pKa ~ 4.5). The addition of 0.1% FA suppresses ionization, keeping the molecule neutral and driving its partitioning entirely into the organic EtOAc phase, while precipitating polar proteins. Self-Validation: The pre-extraction IS spike allows the system to calculate exact recovery rates, proving that any absence of the pyranone is due to biological variance, not an extraction failure.

3. UPLC-HRMS/MS Analysis: Reconstitute the dried extract in methanol and inject 5 µL into an Orbitrap or Q-TOF LC-HRMS system[6]. Causality: A C18 reversed-phase column is utilized because the three methyl groups impart significant hydrophobicity to the pyranone ring, ensuring strong retention and sharp peak elution. The mobile phase must contain 0.1% FA to act as a proton donor, facilitating [M+H]+ formation in positive Electrospray Ionization (ESI+). Self-Validation: Inject a "QC Pooled Sample" (a mixture of all sample aliquots) every 5 runs to monitor and correct for retention time drift and mass spectrometer signal degradation.

Workflow A Fungal Cultivation (Triplicate + Media Blank) B Two-Phase Extraction (EtOAc / Aqueous) A->B C Spike Internal Standard (System Suitability) B->C D UPLC Separation (C18 Column, 18 min gradient) C->D E HRMS/MS Detection (ESI+ / ESI- Modes) D->E F Dereplication & Feature Alignment E->F

Self-validating UPLC-HRMS/MS metabolomics workflow with integrated QC controls.

Table 2: LC-HRMS/MS Methodological Parameters
ParameterSpecificationMechanistic Rationale
Analytical Column Hypersil GOLD C18 (50 × 4.6 mm, 5 µm)Hydrophobic retention of the trimethylated pyranone ring ensures optimal resolution[6].
Mobile Phase A Water + 0.1% Formic Acid (FA)FA acts as a proton donor, enhancing [M+H]+ ionization efficiency in ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent provides sharp peak elution and reduces backpressure.
Scan Range m/z 100 - 1500 (Full Scan)Captures both the small target pyranone (154 Da) and larger co-metabolites (e.g., C23-steroids).
Mass Accuracy < 5 ppm mass errorPrevents false-positive dereplication of isobaric compounds during database matching[5].

Conclusion

For the targeted bioproduction and metabolomic study of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, Penicillium sp. SCSIO 41429 significantly outperforms alternative marine and hydrothermal strains. By employing a self-validating LC-HRMS/MS protocol grounded in mechanistic chemistry—specifically utilizing targeted acidification to control partitioning and ionization—researchers can achieve highly reproducible, artifact-free metabolomic profiles.

References

  • [1] National Center for Biotechnology Information. "4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one." PubChem Compound Summary for CID 54694046. URL:[Link]

  • [3] ResearchGate. "Citrinin Monomer, Trimer, and Tetracyclic Alkaloid Derivatives from the Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59." URL:[Link]

  • [2] Huang, L., et al. "Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429." Marine Drugs, 2024, 22(9), 393. URL:[Link]

  • [4] ResearchGate. "Isocoumarin Derivatives from the Sea Squirt-derived Fungus Penicillium stoloniferum QY2-10 and the Halotolerant Fungus Penicillium notatum B-52." URL: [Link]

  • [5] Kildgaard, S., et al. "High-Resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products." Journal of Natural Products, 2014. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, a substituted pyranone. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle its disposal with the same rigor as any laboratory chemical, adhering to institutional protocols and regulatory mandates. This document synthesizes best practices from authoritative sources to ensure a self-validating system of safety and compliance.

I. Pre-Disposal Hazard Assessment and Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's properties and the associated handling requirements is essential. This proactive approach minimizes risks to personnel and the environment.

A. Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling any chemical, including 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and its waste. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure risks.[1][2]

PPE ComponentSpecification and Rationale
Eye Protection ANSI-Z87.1 approved safety glasses with side shields or goggles. Essential for preventing accidental splashes or contact with dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection A standard laboratory coat. This protects against incidental contact and contamination of personal clothing.
Respiratory Protection Generally not required if handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

B. Engineering Controls: Minimizing Exposure

All handling and preparation for the disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one should be conducted within a certified chemical fume hood.[3][4] This provides a controlled environment that effectively captures and removes vapors, dust, or aerosols, significantly reducing the risk of inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) and is aligned with your institution's Environmental Health and Safety (EHS) guidelines.[5]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][6]

  • Do not mix 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one waste with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility has been verified.[3]

  • Collect waste 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads) in a dedicated waste container.[3]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are paramount for safe storage and transport.

  • Container Compatibility: Use a container made of a material chemically compatible with pyranones. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[5][7]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag, even if the substance itself is not classified as hazardous. This is a best practice to ensure proper handling. The label must include:

    • The full chemical name: "4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one".[4]

    • The date accumulation started.[4]

    • The name and contact information of the generating researcher or lab.

    • An indication of the hazards (e.g., "Caution: Chemical Waste").

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • Location: The SAA must be under the control of laboratory personnel.[5]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8]

  • Storage Conditions: The waste container must be kept closed at all times except when adding waste.[8] Store the container in a cool, dry, and well-ventilated area, and use secondary containment (such as a spill tray) to prevent the spread of potential leaks.[5][6]

Step 4: Disposal of Empty Containers

Empty containers that previously held 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3][7]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[3][7]

  • Final Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic waste, but always confirm this with your institutional guidelines.[3]

Step 5: Final Disposal Through Licensed Professionals

Under no circumstances should 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one be disposed of down the drain or in the regular trash.[5][9]

  • Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

  • Licensed Disposal Company: The EHS department will work with a licensed hazardous waste disposal company to ensure the final disposal is conducted in compliance with all federal, state, and local regulations.

III. Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and the associated risks.

  • Contain and Clean: For small spills of solid material, carefully sweep or scoop the material to avoid creating dust.[3] For liquid spills, use an appropriate absorbent material from a spill kit.[3][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the protocol outlined above.[3]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

DisposalWorkflow Start Start: Generation of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one Waste Assess Assess Hazards and Don Appropriate PPE Start->Assess Segregate Segregate Waste from Incompatible Chemicals Assess->Segregate Spill Spill Occurs Assess->Spill Potential Event Container Select and Label a Compatible Waste Container Segregate->Container Segregate->Spill Accumulate Store in a Designated Satellite Accumulation Area (SAA) Container->Accumulate Container->Spill EHS Contact Environmental Health & Safety (EHS) for Pickup Accumulate->EHS Accumulate->Spill Disposal Final Disposal by a Licensed Waste Management Company EHS->Disposal End End: Compliant Disposal Disposal->End SpillResponse Execute Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Segregate Collect Spill Debris as New Waste

Caption: Disposal workflow for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, thereby fostering a culture of safety and environmental responsibility within their research endeavors.

References

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. [1]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [2]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. [5]

  • SAFETY DATA SHEET - TCI Chemicals.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [10]

  • Navigating the Safe Disposal of (S)-Bromoenol Lactone: A Procedural Guide - Benchchem. [9]

  • Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals - Benchchem. [3]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [11]

  • OSHA Rules for Chemical Hazards - DuraLabel Resources. [12]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [13]

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • In-depth Guide to Laboratory Chemical Disposal Procedures - Benchchem. [4]

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. [14]

  • Chemical Waste Disposal Guidelines. [7]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [8]

  • 4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one - PubChem - NIH. [15]

  • SAFETY DATA SHEET. [16]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [17]

  • Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute. [18]

  • Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl - Chemos GmbH&Co.KG. [19]

  • 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1 - The Good Scents Company. [20]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [21]

  • Disposal of Chemical Waste - Safety Office. [22]

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. [23]

  • How to Store and Handle Lab Chemicals Safely - Somatco. [6]

  • Safe Storage and Disposal of Chemicals in A Lab - Tion. [24]

  • 4-hydroxy-6-methyl-2h-pyran-2-one - Sigma-Aldrich. [25]

  • List of Hazardous Substances and Reportable Quantities 1. This Appendix lists materials. [26]

  • 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one Env. Fate/Transport - EPA. [27]

  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704) - Australian Industrial Chemicals Introduction Scheme (AICIS). [28]

  • 4-Hydroxy-6-methyl-2H-pyran-2-one | Chemical Substance Information | J-GLOBAL - JST. [29]

  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- - the NIST WebBook. [30]

Sources

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